molecular formula C11H21NO4 B160777 Isobutyrylcarnitine CAS No. 25518-49-4

Isobutyrylcarnitine

货号: B160777
CAS 编号: 25518-49-4
分子量: 231.29 g/mol
InChI 键: LRCNOZRCYBNMEP-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isobutyryl-L-carnitine is a short-chain acylcarnitine ester that serves as a key intermediate in the metabolism of branched-chain amino acids, specifically valine . In research, it is recognized as a significant biomarker for assessing the activity of the Organic Cation Transporter 1 (OCT1) in humans, with genetic variants of OCT1 strongly influencing its plasma and urine concentrations . This role makes it a valuable endogenous biomarker for investigating genotype-phenotype relationships in pharmacokinetic studies and for understanding the transport mechanisms of other OCT1 substrates . Furthermore, elevated levels of Isobutyryl-L-carnitine are a critical diagnostic indicator for several rare inborn errors of metabolism, including isobutyryl-CoA dehydrogenase deficiency and short-chain acyl-CoA dehydrogenase (SCAD) deficiency, which are detectable through tandem mass spectrometry newborn screening . Beyond its diagnostic utility, studies in model systems have explored its potential biological activities, such as its inhibitory action on proteolysis induced by amino acid deprivation . Research into Isobutyryl-L-carnitine provides valuable insights into the broader physiological roles of the carnitine pool, which extends beyond fatty acid oxidation to include energy metabolism, mitochondrial homeostasis, and interorgan metabolic communication . This compound is presented for research use only to support scientific investigation in these areas.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCNOZRCYBNMEP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948420
Record name 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25518-49-4
Record name Isobutyrylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25518-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyryl-1-carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYRYLCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isobutyrylcarnitine: A Key Intermediate in Cellular Metabolism and Biomarker of Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine is a short-chain acylcarnitine that plays a crucial role in cellular energy metabolism, particularly in the catabolism of the branched-chain amino acid (BCAA) valine. It is an ester of carnitine and isobutyric acid. The primary function of the carnitine shuttle is to transport fatty acids across the inner mitochondrial membrane for beta-oxidation. However, carnitine also plays a vital role in buffering the mitochondrial acyl-CoA pool, and this compound is a key product of this function in the context of BCAA metabolism. This technical guide provides a comprehensive overview of the function of this compound in cellular metabolism, its role as a biomarker for inherited metabolic disorders, and detailed experimental protocols for its analysis.

Core Functions in Cellular Metabolism

Valine Catabolism

This compound is a key intermediate in the mitochondrial catabolism of the essential amino acid valine. Following the initial steps of transamination and oxidative decarboxylation of valine, isobutyryl-CoA is formed. In situations of high valine flux or inborn errors of metabolism affecting downstream enzymes, isobutyryl-CoA can accumulate. To maintain a sufficient pool of free coenzyme A (CoA) for other metabolic processes, isobutyryl-CoA is converted to this compound by the enzyme carnitine acetyltransferase (CrAT).[1][2] This reaction is reversible and serves to buffer the intramitochondrial concentration of isobutyryl-CoA.

Mitochondrial Acyl-CoA Buffering

The formation of this compound is a critical component of the mitochondrial acetyl-CoA buffering system.[3][4] This system is essential for maintaining metabolic flexibility and preventing the toxic accumulation of acyl-CoA species. By converting short-chain and branched-chain acyl-CoAs to their corresponding acylcarnitines, the cell can transport these molecules out of the mitochondria for excretion or use in other cellular compartments. This process frees up CoA, which is essential for numerous metabolic pathways, including the TCA cycle and fatty acid oxidation.[3][5]

The Carnitine Shuttle

While the carnitine shuttle is primarily associated with the transport of long-chain fatty acids into the mitochondria for β-oxidation, it also facilitates the transport of shorter-chain acylcarnitines, like this compound, out of the mitochondria. This outward transport is crucial for the acyl-CoA buffering mechanism, allowing the cell to eliminate excess acyl groups that could otherwise inhibit key metabolic enzymes.[6]

This compound as a Biomarker

Elevated levels of this compound in plasma and urine are a key biomarker for several inborn errors of metabolism, most notably Isobutyryl-CoA Dehydrogenase (IBD) deficiency.

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

IBDD is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene.[7] A deficiency in the IBD enzyme leads to the accumulation of isobutyryl-CoA, which is subsequently converted to this compound. This results in significantly elevated concentrations of this compound in the blood and urine of affected individuals.[8][9] Newborn screening programs often use the measurement of C4-carnitine (which includes this compound and its isomer, butyrylcarnitine) to detect IBDD and other metabolic disorders.[8]

Organic Cation Transporter 1 (OCT1) Activity

Recent research has identified this compound as a potential endogenous biomarker for the activity of the Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene.[10][11][12] Individuals with genetic variants of SLC22A1 that result in reduced OCT1 function have been shown to have significantly lower plasma concentrations of this compound.[10][13] This suggests that OCT1 plays a role in the transport and clearance of this compound.

Quantitative Data

The following tables summarize the reported concentrations of this compound in various biological fluids under normal and pathological conditions.

Analyte Matrix Condition Concentration Range Citation
This compoundPlasmaHealthy Adults (2 active OCT1 alleles)22.6 ± 2.6 ng/mL[13]
This compoundPlasmaHealthy Adults (1 active OCT1 allele)13.8 ± 1.1 ng/mL[13]
This compoundPlasmaHealthy Adults (0 active OCT1 alleles)7.4 ± 0.7 ng/mL[13]
C4-AcylcarnitinePlasmaNewborns with IBDD0.67–2.32 μmol/L[7]
This compoundUrineHealthy Infants (0-1 year)0 µmol/mmol creatinine[14]
C4-AcylcarnitineUrinePatients with IBDDElevated[9]

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in plasma or urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add an internal standard solution containing a stable isotope-labeled analog of this compound (e.g., d7-isobutyrylcarnitine).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent, such as 100 µL of the initial mobile phase.

  • Urine: Dilute urine samples with water (e.g., 1:10) and add the internal standard. Centrifuge to remove any particulate matter before injection.

2. UPLC-MS/MS Parameters:

  • UPLC Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. For this compound, a common transition is m/z 232.2 -> 85.1.

Acylcarnitine Analysis in Cultured Fibroblasts

This method is used to assess the metabolic capacity of cells to process specific substrates and can be used to diagnose inborn errors of metabolism.

1. Cell Culture and Labeling:

  • Culture human skin fibroblasts in appropriate media until confluent.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells in a serum-free medium containing a stable isotope-labeled substrate, such as [U-13C16]palmitate or [U-13C5]valine, and L-carnitine for a defined period (e.g., 24-48 hours).

2. Sample Extraction:

  • After incubation, collect the cell culture medium.

  • Scrape the cells from the culture dish in the presence of a solvent like methanol.

  • Combine the medium and cell suspension.

  • Add an internal standard mix containing various stable isotope-labeled acylcarnitines.

  • Homogenize the sample (e.g., by sonication).

  • Centrifuge to pellet cellular debris.

  • Collect the supernatant for analysis.

3. UPLC-MS/MS Analysis:

  • The analysis is performed as described in the previous protocol, monitoring for the specific mass transitions of the labeled and unlabeled acylcarnitines of interest.

Signaling Pathways and Workflows

Valine Catabolism Pathway

Valine_Catabolism Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA IBD This compound This compound Isobutyryl_CoA->this compound CrAT Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Multiple Steps Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA PCC Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA MCM TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle This compound->Isobutyryl_CoA CrAT

Caption: Mitochondrial catabolism of valine.

Experimental Workflow for Acylcarnitine Analysis

Acylcarnitine_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma, Urine, or Cultured Fibroblasts Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (for Plasma/Serum) Add_IS->Precipitate Extract Extraction Precipitate->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS Tandem Mass Spectrometry (MRM) UPLC->MSMS Integrate Peak Integration MSMS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for acylcarnitine analysis.

Conclusion

This compound is a multifaceted molecule that serves as a critical intermediate in valine catabolism and plays a vital role in maintaining mitochondrial homeostasis through acyl-CoA buffering. Its accumulation in specific metabolic disorders has established it as a key biomarker for newborn screening and the diagnosis of diseases such as isobutyryl-CoA dehydrogenase deficiency. Furthermore, its association with OCT1 activity opens new avenues for its use as a biomarker in pharmacogenomics and personalized medicine. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling further research into its physiological roles and clinical significance.

References

isobutyrylcarnitine metabolic pathway and enzymes involved

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isobutyrylcarnitine Metabolic Pathway and Associated Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C4-acylcarnitine) is a critical biomarker in human metabolism, primarily associated with the catabolism of the branched-chain amino acid (BCAA) valine. It is an esterified form of carnitine and isobutyryl-coenzyme A (isobutyryl-CoA), a key intermediate in the valine degradation pathway. The quantification of this compound in biological fluids, particularly dried blood spots, is a cornerstone of newborn screening programs for the detection of inborn errors of metabolism. An elevated level of this compound is the primary indicator for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive disorder. This guide provides a comprehensive overview of the this compound metabolic pathway, the enzymes involved, its clinical significance, and the experimental protocols used for its study.

The Metabolic Pathway of Valine Catabolism

This compound is not part of the main valine catabolic pathway but rather a metabolic overflow product that is formed when the pathway intermediate, isobutyryl-CoA, accumulates. The catabolism of valine is a multi-step mitochondrial process that converts the amino acid into propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[1]

The initial steps are common to all three BCAAs (valine, leucine, and isoleucine):

  • Transamination: The first step is a reversible transamination of valine to α-ketoisovalerate, catalyzed by a branched-chain aminotransferase (BCAT).[1]

  • Oxidative Decarboxylation: The resulting α-ketoisovalerate undergoes irreversible oxidative decarboxylation to form isobutyryl-CoA. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH).[2]

The pathway then becomes specific for valine metabolism: 3. Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA. This is the critical step catalyzed by isobutyryl-CoA dehydrogenase (IBDH), an enzyme encoded by the ACAD8 gene.[3][4] A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA. 4. Subsequent Steps: Methacrylyl-CoA is further metabolized through a series of reactions involving hydration, deacylation, oxidation, and CoA re-ligation to ultimately yield propionyl-CoA.[1]

When isobutyryl-CoA accumulates due to a blockage in the pathway (e.g., IBDH deficiency), it is shunted into a detoxification pathway through conjugation with carnitine.

  • Formation of this compound: The accumulated isobutyryl-CoA is converted to this compound by the action of carnitine acyltransferases, notably carnitine acetyltransferase (CrAT).[5] This reaction regenerates the pool of free coenzyme A, which is crucial for other metabolic functions.[6]

Valine Catabolism and this compound Formation cluster_main_pathway Valine Catabolic Pathway (Mitochondrion) Valine L-Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH Complex MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA IBDH (ACAD8) This compound This compound (C4-Acylcarnitine) IsobutyrylCoA->this compound Carnitine Acyltransferase (e.g., CrAT) PropionylCoA Propionyl-CoA MethacrylylCoA->PropionylCoA Multiple Steps

Caption: The mitochondrial pathway of L-valine catabolism and the formation of this compound.

Key Enzymes Involved

Branched-Chain Aminotransferase (BCAT)

BCATs catalyze the initial, reversible transamination of all three BCAAs. There are two main isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2. This step transfers the amino group from valine to α-ketoglutarate, producing α-ketoisovalerate and glutamate.[1]

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

This large, multi-enzyme complex is located on the inner mitochondrial membrane and is a member of the α-ketoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase complex.[2] It catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from all three BCAAs.[2] The activity of the BCKDH complex is tightly regulated, often by phosphorylation and dephosphorylation.[1]

Isobutyryl-CoA Dehydrogenase (IBDH)

IBDH, encoded by the ACAD8 gene, is a mitochondrial flavoenzyme belonging to the acyl-CoA dehydrogenase (ACAD) family.[4][7] It specifically catalyzes the α,β-dehydrogenation of isobutyryl-CoA to methacrylyl-CoA, the third step in valine catabolism.[3][4] Pathogenic variants in the ACAD8 gene reduce or eliminate IBDH activity, leading to the accumulation of isobutyryl-CoA and its derivatives.[3]

Carnitine Acyltransferases

This family of enzymes catalyzes the reversible transfer of acyl groups between coenzyme A and carnitine.[5] Carnitine acetyltransferase (CrAT) is particularly relevant for short-chain acyl-CoAs. Studies on purified recombinant human CrAT have shown that it efficiently converts short- and medium-chain acyl-CoAs (from C2 to C10), including isobutyryl-CoA, into their corresponding acylcarnitine esters.[5][8] This function is crucial for buffering the mitochondrial acyl-CoA pool and exporting excess acyl groups from the mitochondria.[5]

Clinical Significance: Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

IBDD is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene.[7][9] The deficiency of the IBDH enzyme leads to the accumulation of isobutyryl-CoA, which is subsequently converted to this compound (C4-acylcarnitine) and isobutyrylglycine.[7][9]

  • Clinical Presentation: Most individuals with IBDD identified through newborn screening are asymptomatic.[10] However, some affected individuals may present with clinical symptoms, particularly during periods of metabolic stress like fasting or illness. Reported symptoms include weak muscle tone (hypotonia), developmental delay, poor growth, anemia, and dilated cardiomyopathy.[7][11]

  • Diagnosis: The primary diagnostic marker is an elevated level of C4-acylcarnitine detected in dried blood spots during newborn screening.[12] Confirmatory testing is essential and involves a multi-step process.

IBDD Diagnostic Workflow NBS Newborn Screening (Tandem Mass Spectrometry) ElevatedC4 Elevated C4-Acylcarnitine (this compound) NBS->ElevatedC4 Confirmatory Confirmatory Testing ElevatedC4->Confirmatory UrineAC Urine Acylcarnitine Analysis (Shows elevated C4) Confirmatory->UrineAC Tier 2 UrineOA Urine Organic Acid Analysis (May show elevated Isobutyrylglycine) Confirmatory->UrineOA Tier 2 Definitive Definitive Diagnosis UrineAC->Definitive UrineOA->Definitive EnzymeAssay Enzyme Activity Assay (in Fibroblasts) Definitive->EnzymeAssay Biochemical GeneticTest ACAD8 Gene Sequencing Definitive->GeneticTest Molecular Diagnosis Diagnosis: IBDD EnzymeAssay->Diagnosis GeneticTest->Diagnosis

Caption: A typical workflow for the diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the pathophysiology of IBDD and for developing diagnostic and therapeutic strategies.

Table 1: Enzyme Kinetic Data

Enzyme Substrate kcat/Km (µM⁻¹ s⁻¹) Organism/System Reference
Isobutyryl-CoA Dehydrogenase (IBDH) Isobutyryl-CoA 0.8 Recombinant Human (E. coli expressed) [13]
Isobutyryl-CoA Dehydrogenase (IBDH) (S)-2-Methylbutyryl-CoA 0.23 Recombinant Human (E. coli expressed) [13]

| Isobutyryl-CoA Dehydrogenase (IBDH) | n-Propionyl-CoA | 0.04 | Recombinant Human (E. coli expressed) |[13] |

Table 2: Biomarker Concentrations in IBDD

Biomarker Specimen Typical Finding in IBDD Normal Range Reference
C4-Acylcarnitine Dried Blood Spot / Plasma Significantly Elevated Varies by lab; cutoffs often < 1.0 µmol/L [11][14]
C4-Acylcarnitine Urine Elevated Typically low or undetectable [15]

| Isobutyrylglycine | Urine | Elevated (in some patients) | 0 - 3 mmol/mol creatinine |[9][15] |

Experimental Protocols

Protocol: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the analysis of acylcarnitines from dried blood spots (DBS), a standard method for newborn screening.[16]

  • Sample Preparation:

    • Punch a 3 mm disk from the DBS card into a single well of a 96-well microtiter plate.[16]

    • Add 100 µL of an extraction solution (typically HPLC-grade methanol) containing a mixture of stable isotope-labeled internal standards (e.g., deuterated acylcarnitines) to each well.[16]

    • Seal the plate and agitate on a plate shaker for 30-60 minutes at room temperature to elute the analytes.[16]

  • Derivatization (Butylation):

    • Transfer the methanol extract to a new 96-well plate and evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Add 50-100 µL of 3N hydrochloric acid (HCl) in n-butanol to each dried sample. This reagent butylates the carboxyl group of the acylcarnitines, which improves their ionization efficiency and chromatographic behavior.[16]

    • Seal the plate and incubate at 60-65°C for 15-30 minutes.[16]

    • After incubation, evaporate the butanolic HCl to dryness under nitrogen.

  • Analysis:

    • Reconstitute the dried, derivatized samples in a mobile phase solution suitable for injection.

    • Analyze the samples using flow-injection analysis (FIA) or ultra-performance liquid chromatography (UPLC) coupled to a tandem mass spectrometer (MS/MS).[6][17]

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. A precursor ion scan of m/z 85 is commonly used, as all butylated acylcarnitines fragment to produce a characteristic product ion at this mass-to-charge ratio.

    • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.

Protocol: IBDH Enzyme Activity Assay in Fibroblasts

This protocol provides a framework for measuring IBDH enzyme activity in cultured skin fibroblasts, which is a definitive method for confirming IBDD. The principle is based on measuring the conversion of a labeled substrate by the enzyme in cell lysates or isolated mitochondria.[18][19]

  • Cell Culture and Mitochondria Isolation:

    • Culture patient and control skin fibroblasts under standard conditions until confluent.

    • Harvest the cells by trypsinization.

    • To reduce interference from non-specific reactions, isolate mitochondria from the fibroblast homogenates. This can be achieved through protease treatment, Dounce homogenization, and differential centrifugation.[20]

  • Enzyme Reaction:

    • The assay is typically a "tritium release assay" using a radiolabeled substrate, [2,3-³H]isobutyryl-CoA.[19]

    • Prepare a reaction mixture containing a buffered solution (e.g., potassium phosphate buffer, pH 7.5), an electron acceptor (e.g., phenazine methosulfate), and the isolated mitochondria (as the enzyme source).

    • Initiate the reaction by adding the [2,3-³H]isobutyryl-CoA substrate. The IBDH-catalyzed dehydrogenation reaction releases tritium (³H) which forms tritiated water (³H₂O).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • To determine the specific enzyme activity, run a parallel reaction for each sample containing a specific inhibitor of the enzyme to measure background (nonspecific) tritium release.[19]

  • Quantification and Analysis:

    • Stop the reaction (e.g., by adding perchloric acid).

    • Separate the ³H₂O product from the unreacted [2,3-³H]isobutyryl-CoA substrate using an anion-exchange column.

    • Quantify the amount of ³H₂O in the eluate using liquid scintillation counting.

    • Calculate the specific enzyme activity by subtracting the nonspecific release from the total release and normalizing to the protein concentration of the mitochondrial preparation (e.g., in pmol/min/mg protein).

    • Compare the activity in patient fibroblasts to that of control fibroblasts to determine the extent of the enzyme deficiency.

Protocol: ACAD8 Gene Sequencing

Molecular genetic testing is used to identify the pathogenic variants in the ACAD8 gene responsible for IBDD. The ACAD8 gene consists of 11 exons.[21][22]

  • DNA Extraction:

    • Extract genomic DNA from a patient sample (e.g., whole blood, buccal swab, or cultured fibroblasts) using a standard commercial extraction kit.

  • PCR Amplification:

    • Design primers to amplify all 11 coding exons and the adjacent intron-exon boundaries of the ACAD8 gene.

    • Perform polymerase chain reaction (PCR) for each exon to generate sufficient DNA for sequencing.

  • Sequencing:

    • Sanger Sequencing (Traditional Method): Purify the PCR products and sequence them using bidirectional Sanger sequencing. This method is often used to confirm findings from NGS or for targeted variant analysis.[22]

    • Next-Generation Sequencing (NGS) (Modern Method): Utilize a targeted gene panel that includes ACAD8 or perform whole-exome sequencing. Genomic DNA is fragmented, and target regions are captured using specific probes before being sequenced on an NGS platform.[23]

  • Data Analysis:

    • Align the sequencing reads to the human reference genome (ACAD8 reference sequence).

    • Perform variant calling to identify single nucleotide variants (SNVs), small insertions, and deletions.

    • Analyze the identified variants using bioinformatics tools and databases (e.g., ClinVar, HGMD) to predict their pathogenicity (e.g., missense, nonsense, frameshift, splice site).

    • If a deletion or duplication is suspected, perform a copy number variant (CNV) analysis using methods like qPCR or MLPA.[23]

  • Interpretation and Reporting:

    • Classify variants according to established guidelines (e.g., ACMG).

    • Confirm the presence of biallelic (homozygous or compound heterozygous) pathogenic variants consistent with an autosomal recessive inheritance pattern. Parental testing can be used to confirm that the variants are on opposite alleles (in trans).[21]

Conclusion and Future Directions

The this compound metabolic pathway is a well-defined segment of valine catabolism with significant clinical relevance. This compound serves as a sensitive and specific biomarker for IBDD, enabling early detection through newborn screening and preventing potential clinical sequelae. For researchers and drug development professionals, this pathway offers insights into mitochondrial function, BCAA metabolism, and the cellular mechanisms for handling metabolic stress. Future research may focus on elucidating the full clinical spectrum of IBDD, understanding the factors that trigger symptoms in susceptible individuals, and exploring therapeutic strategies beyond dietary management, such as chaperone therapies or gene-based interventions for patients with severe phenotypes. Furthermore, profiling acylcarnitines, including this compound, can be a valuable tool in drug development to assess off-target effects on mitochondrial fatty acid and amino acid metabolism.[16]

References

Endogenous Biosynthesis of Isobutyrylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous biosynthesis of isobutyrylcarnitine, a critical intermediate in the catabolism of the branched-chain amino acid valine. Elevated levels of this compound serve as a key biomarker for the inborn error of metabolism, isobutyryl-CoA dehydrogenase deficiency (IBDD). This document details the metabolic pathway, key enzymatic reactions, and regulatory mechanisms governing its formation. Furthermore, it presents detailed experimental protocols for the quantification of this compound and related metabolites, alongside a curated summary of quantitative data from healthy and patient populations. Visualizations of the core metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying biochemical and analytical processes.

The Core Metabolic Pathway: Valine Catabolism

The primary route for the endogenous synthesis of this compound is through the catabolism of the essential amino acid, L-valine. This process predominantly occurs within the mitochondria of various tissues, with the liver playing a significant role. The pathway involves a series of enzymatic steps that convert valine into isobutyryl-CoA, the direct precursor of this compound.

The key enzymatic steps are as follows:

  • Transamination: L-valine is first converted to α-ketoisovalerate by the action of a branched-chain amino acid aminotransferase (BCAT). This reaction typically occurs in the cytosol, and the resulting α-ketoisovalerate is then transported into the mitochondrial matrix.[1]

  • Oxidative Decarboxylation: Inside the mitochondria, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA.[2][3][4][5][6]

  • Dehydrogenation: Isobutyryl-CoA is then oxidized to methacrylyl-CoA by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), which is encoded by the ACAD8 gene.[7][8][9] A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA.

  • Carnitine Conjugation: The accumulating isobutyryl-CoA is subsequently conjugated with L-carnitine to form this compound. This reaction is catalyzed by carnitine acyltransferases, which are present in both the mitochondria and cytosol.[10] This conversion is a detoxification mechanism, as it sequesters the potentially toxic isobutyryl-CoA and facilitates its transport out of the mitochondria and eventually its excretion in urine.

Isobutyrylcarnitine_Biosynthesis cluster_mito Mitochondrion Valine L-Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA BCKDH Complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD (ACAD8) This compound This compound Isobutyryl_CoA->this compound Carnitine Acyltransferase L_Carnitine L-Carnitine L_Carnitine->this compound

Caption: Endogenous biosynthesis pathway of this compound from L-valine.

Regulatory Mechanisms

The biosynthesis of this compound is intrinsically linked to the regulation of the valine catabolic pathway. The primary control point is the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Allosteric Regulation: The activity of the BCKDH complex is allosterically inhibited by its product, isobutyryl-CoA, and activated by its substrate, α-ketoisovalerate.[2][3][6]

  • Transcriptional Regulation: The expression of the ACAD8 gene, which codes for isobutyryl-CoA dehydrogenase, is influenced by various transcription factors.[11][12]

Quantitative Data

The concentration of this compound, often measured as part of the C4-acylcarnitine pool, is a critical diagnostic marker. The following tables summarize representative quantitative data from various studies. It is important to note that values can vary between laboratories and methodologies.

Table 1: Plasma this compound/C4-Acylcarnitine Concentrations

PopulationAnalyteMean Concentration (µmol/L)Range (µmol/L)Reference
Healthy AdultsThis compound0.05<0.2[13]
Healthy AdultsC4-Acylcarnitine-0.12 - 0.46[7]
IBDD Patients (Newborns)C4-Acylcarnitine1.300.67 - 2.32[7]

Table 2: Urine this compound/C4-Acylcarnitine Concentrations

PopulationAnalyteConcentration (mmol/mol creatinine)Reference
Healthy IndividualsC4-Acylcarnitine<3.00[14]
IBDD PatientsC4-AcylcarnitineElevated[14]

Experimental Protocols

Accurate quantification of this compound is essential for clinical diagnosis and research. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the analysis of this compound in plasma or dried blood spots.

4.1.1. Sample Preparation

  • Plasma:

    • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-butyrylcarnitine).

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • Dried Blood Spots (DBS):

    • Punch a 3 mm disc from the DBS into a well of a 96-well plate.

    • Add an extraction solution (e.g., methanol) containing the internal standard.

    • Agitate the plate to facilitate extraction.

    • Transfer the extract to a new plate and proceed with derivatization or direct injection.

4.1.2. Chromatographic Separation

Chromatographic separation is crucial to differentiate this compound from its isomer, butyrylcarnitine.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent (e.g., heptafluorobutyric acid) and a buffer (e.g., ammonium formate), is effective for separation.[15]

  • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

4.1.3. Tandem Mass Spectrometry (MS/MS) Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Table 3: Exemplary MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound232.285.1~15-25[13][15]
d3-Butyrylcarnitine (IS)235.285.1~15-25[13]

Note: Optimal collision energies should be determined empirically on the specific instrument used.

Experimental_Workflow start Start: Sample Collection (Plasma or Dried Blood Spot) prep Sample Preparation - Protein Precipitation - Internal Standard Addition start->prep deriv Derivatization (Optional) - Butylation prep->deriv lc LC Separation - Reversed-Phase C18 Column - Gradient Elution deriv->lc ms MS/MS Detection - ESI Positive Mode - MRM Analysis lc->ms quant Quantification - Peak Area Integration - Comparison to Internal Standard ms->quant end End: Concentration Determination quant->end

References

Physiological Concentrations of Isobutyrylcarnitine in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine (IBC) is an acylcarnitine that serves as a key intermediate in the metabolic pathways of the branched-chain amino acid valine.[1][2] It is formed when the acyl group from isobutyryl-CoA is transferred to carnitine.[2] Acylcarnitines, in general, are essential for the transport of fatty acids into the mitochondria for beta-oxidation, a critical process for cellular energy production.[3][4] Recent genome-wide association studies have highlighted a strong link between plasma this compound concentrations and genetic variations in the organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[2][5] This has led to growing interest in this compound as a potential endogenous biomarker for OCT1 activity, which is crucial for the hepatic uptake of many drugs and endogenous compounds.[2][6][7][8] This technical guide provides an in-depth overview of the physiological concentrations of this compound in human plasma, detailed experimental protocols for its quantification, and a summary of its metabolic significance.

Quantitative Data on Plasma this compound Concentrations

The physiological concentrations of this compound in human plasma exhibit significant interindividual variability, which is largely influenced by the genetic makeup of the OCT1 transporter.[2] Individuals with fully active OCT1 alleles tend to have higher plasma this compound levels compared to those with deficient OCT1 function.[2][5] The following table summarizes the reported plasma concentrations in healthy adult volunteers based on their OCT1 genotype.

OCT1 Genotype (Number of Active Alleles)Mean Plasma Concentration (ng/mL)Standard Error of the Mean (SEM) (ng/mL)Reference
Two Active Alleles22.62.6[2]
One Active Allele13.81.1[2]
Zero Active Alleles7.40.7[2]

Note: These values are based on a study of 65 healthy volunteers.[2] It is important to note that factors such as age, sex, and diet were not found to be significant influencers of this compound plasma concentrations in this cohort.[2]

Metabolic Pathway of this compound

This compound is a product of the catabolism of the branched-chain amino acid valine.[1][2] The metabolic process begins with the transamination of valine, followed by oxidative decarboxylation to form isobutyryl-CoA. The isobutyryl group is then transferred to carnitine by carnitine acyltransferase, forming this compound.[2] This reaction is crucial for maintaining a sufficient pool of free coenzyme A within the mitochondria.[2]

cluster_Mitochondrion Mitochondrial Matrix Valine Valine BCAT Branched-chain aminotransferase Valine->BCAT alpha_Keto_Isovalerate α-Ketoisovalerate BCAT->alpha_Keto_Isovalerate BCKDH Branched-chain α-keto acid dehydrogenase complex alpha_Keto_Isovalerate->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA CPT Carnitine Acyltransferase Isobutyryl_CoA->CPT This compound This compound CPT->this compound Mitochondrion Mitochondrion

Metabolic pathway of this compound synthesis from valine.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in human plasma is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9][10][11] This method offers high sensitivity and specificity, allowing for the precise measurement of low-concentration analytes in complex biological matrices.[7]

1. Sample Preparation

  • Objective: To extract this compound from plasma and remove interfering substances.

  • Procedure:

    • Collect whole blood in tubes containing an anticoagulant (e.g., sodium heparin).[12]

    • Centrifuge the blood sample to separate the plasma.

    • To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent, typically acetonitrile, often containing a deuterated internal standard (e.g., d3-isobutyrylcarnitine) for accurate quantification.[10]

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Transfer the supernatant, containing the this compound, to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate this compound from other components in the extract before detection.

  • Typical Column: A hydrophilic interaction chromatography (HILIC) column is often used for the separation of polar compounds like acylcarnitines.[7]

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium formate with formic acid) and gradually increasing the aqueous component.[9]

  • Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify this compound with high specificity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[10][11]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting the precursor ion of this compound (m/z 218.2) and a specific product ion (e.g., m/z 85.1) generated by collision-induced dissociation. The transition for the internal standard is also monitored.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Start Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer LC_Injection LC-MS/MS Injection Supernatant_Transfer->LC_Injection LC_Separation HILIC Separation LC_Injection->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MSMS_Detection MRM Detection ESI->MSMS_Detection Data_Analysis Data Analysis (Quantification) MSMS_Detection->Data_Analysis

Experimental workflow for this compound quantification.

Conclusion

The physiological concentration of this compound in human plasma is a dynamic parameter significantly influenced by the activity of the OCT1 transporter. Its reliable quantification by LC-MS/MS provides a valuable tool for researchers and drug development professionals. As an emerging endogenous biomarker, monitoring plasma this compound levels holds promise for assessing OCT1-mediated drug-drug interactions and for furthering our understanding of the metabolic consequences of genetic variations in drug transporter proteins. Further research is warranted to establish definitive reference ranges across diverse populations and to fully elucidate the clinical utility of this compound as a biomarker in various disease states.

References

The Crossroads of Metabolism: Isobutyrylcarnitine and its Intimate Relationship with Branched-Chain Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of cellular metabolism, the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—plays a pivotal role in energy homeostasis, protein synthesis, and signaling. Isobutyrylcarnitine, a short-chain acylcarnitine, has emerged as a key metabolic intermediate and biomarker intrinsically linked to the breakdown of valine. Dysregulation in BCAA catabolism is increasingly implicated in a spectrum of metabolic disorders, including obesity, insulin resistance, and rare inborn errors of metabolism. This technical guide provides a comprehensive overview of the core relationship between this compound and BCAA catabolism, detailing the underlying biochemical pathways, quantitative data, and experimental methodologies relevant to researchers and drug development professionals in the field.

The Biochemical Nexus: Valine Catabolism and this compound Formation

The catabolism of all three BCAAs initiates with two common enzymatic steps: a reversible transamination followed by an irreversible oxidative decarboxylation.[1] The pathway for valine degradation proceeds through a series of mitochondrial reactions that ultimately generate propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle as succinyl-CoA.[2]

A critical intermediate in this pathway is isobutyryl-CoA. It is at this juncture that this compound is formed through the action of carnitine acyltransferases, which esterify the isobutyryl group from coenzyme A (CoA) to carnitine.[3] This reaction is essential for buffering the mitochondrial acyl-CoA pool and for the transport of acyl groups.[3]

Under normal physiological conditions, isobutyryl-CoA is further metabolized by isobutyryl-CoA dehydrogenase (IBD), a mitochondrial enzyme encoded by the ACAD8 gene.[4] A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA and, consequently, elevated levels of this compound.[4][5] This elevation is a hallmark of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive disorder of valine metabolism.[4][6]

Quantitative Insights: this compound and BCAA Levels in Health and Disease

The quantification of this compound and BCAAs in biological fluids is a cornerstone for diagnosing and monitoring metabolic disorders. The following tables summarize key quantitative data from various studies.

Table 1: Plasma this compound (C4) and BCAA Concentrations in Different Populations

AnalytePopulationConditionConcentration (µM)Reference
This compound (C4) Newborns (Screening)Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)0.67 - 2.32 (mean: 1.30)[7]
Newborns (Screening)Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD)Markedly elevated C4-carnitine[8]
AdultsOverweight/Obese with Metabolic SyndromeTotal BCAAs: 507.7 ± 93.3[5]
AdultsOverweight/Obese without Metabolic SyndromeTotal BCAAs: 460.8 ± 83.4[5]
AdultsNormal WeightTotal BCAAs: 413.8 ± 83.5[5]
Leucine AdultsOverweight/Obese with Metabolic Syndrome163.3 ± 30.8[5]
AdultsLean~120-137[9]
Isoleucine AdultsOverweight/Obese with Metabolic Syndrome82.1 ± 15.6[5]
Valine AdultsOverweight/Obese with Metabolic Syndrome262.2 ± 56.3[5]

Table 2: BCAA Catabolism Flux Rates in Different Tissues

TissueContribution to Whole-Body BCAA OxidationReference
Skeletal Muscle59%[10]
Brown Adipose Tissue19%[10]
LiverDecreased in obesity[11]
White Adipose TissueDecreased in obesity[11]

Signaling Pathways and Regulation of BCAA Catabolism

The catabolism of BCAAs is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme.[12] The activity of BCKDH is controlled by a phosphorylation/dephosphorylation cycle, governed by BCKDH kinase (BCKDK) and BCKDH phosphatase (PPM1K).[13]

Several signaling pathways are known to influence BCAA metabolism:

  • mTORC1 Signaling: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Leucine, one of the BCAAs, is a potent activator of mTORC1.[12] Activated mTORC1 can, in turn, influence insulin signaling, creating a complex feedback loop.[14]

  • HIF-1α Signaling: Under hypoxic conditions, hypoxia-inducible factor 1-alpha (HIF-1α) can upregulate the expression of genes involved in BCAA transport and catabolism, such as the BCAA transporter LAT1 and the enzyme BCAT1.[15][16]

  • Sirtuins: Mitochondrial sirtuins, such as SIRT3 and SIRT4, have been implicated in the regulation of BCAA catabolic enzymes.[17][18]

BCAA_Catabolism_Regulation Valine Valine BCAT BCAT Valine->BCAT Transamination KIV α-Ketoisovalerate (KIV) BCAT->KIV BCKDH BCKDH Complex KIV->BCKDH Oxidative Decarboxylation IsobutyrylCoA Isobutyryl-CoA BCKDH->IsobutyrylCoA IBD Isobutyryl-CoA Dehydrogenase (IBD) IsobutyrylCoA->IBD This compound This compound IsobutyrylCoA->this compound Carnitine Acyltransferase PropionylCoA Propionyl-CoA IBD->PropionylCoA TCACycle TCA Cycle PropionylCoA->TCACycle Carnitine Carnitine Carnitine->this compound BCKDK BCKDH Kinase (BCKDK) BCKDK->BCKDH Inhibits by Phosphorylation PPM1K BCKDH Phosphatase (PPM1K) PPM1K->BCKDH Activates by Dephosphorylation mTORC1 mTORC1 mTORC1->BCKDK Leucine Leucine Leucine->mTORC1 Activates HIF1a HIF-1α HIF1a->BCAT Upregulates SIRT4 SIRT4 SIRT4->IBD Activates

Caption: Valine catabolism and its regulation.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for advancing our understanding of this compound and BCAA metabolism.

Protocol 1: Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol is widely used in newborn screening for the detection of inborn errors of metabolism.

  • Sample Preparation:

    • A 3 mm disk is punched from a dried blood spot into a 96-well plate.

    • 100 µL of a methanol solution containing deuterated internal standards is added to each well for extraction.

    • The plate is agitated and then centrifuged.

    • The supernatant is transferred to a new plate and dried under nitrogen.

  • Derivatization:

    • The dried extract is derivatized to butyl esters by adding 50-100 µL of 3N HCl in n-butanol and incubating at 65°C for 15 minutes.

    • The derivatization reagent is then evaporated under nitrogen.

  • Analysis:

    • The residue is reconstituted in a suitable solvent for analysis.

    • Acylcarnitines are analyzed by flow injection analysis-tandem mass spectrometry (FIA-MS/MS).

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

This method provides high specificity and sensitivity for the quantification of this compound.

  • Sample Preparation:

    • Plasma samples are deproteinized by adding a cold organic solvent (e.g., acetonitrile) containing an isotopically labeled internal standard (e.g., d3-isobutyrylcarnitine).

    • Samples are vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred for analysis.

  • Chromatographic Separation:

    • An aliquot of the supernatant is injected onto a liquid chromatography (LC) system.

    • A hydrophilic interaction liquid chromatography (HILIC) column is often used for separation.

    • A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is employed.

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 3: In Vitro Assessment of BCAA Oxidation in Cultured Cells (e.g., C2C12 myotubes)

This assay measures the catabolic flux of BCAAs in a controlled cellular environment.

  • Cell Culture and Treatment:

    • C2C12 myoblasts are differentiated into myotubes.

    • Myotubes are treated with experimental compounds as required.

  • Radiolabeled Substrate Incubation:

    • The culture medium is replaced with a buffer containing a radiolabeled BCAA (e.g., [1-¹⁴C]-valine).

    • Cells are incubated to allow for the metabolism of the labeled substrate.

  • Measurement of ¹⁴CO₂ Production:

    • The production of ¹⁴CO₂ from the oxidation of the radiolabeled BCAA is captured and quantified using a scintillation counter. This provides a direct measure of BCAA catabolic activity.

Protocol 4: In Vitro Analysis of Valine Metabolism in Fibroblasts using Stable Isotope Tracers

This method is used to diagnose IBDD by assessing the metabolic fate of valine.[4]

  • Cell Culture:

    • Patient-derived fibroblasts are cultured to confluence.

  • Stable Isotope Incubation:

    • The culture medium is replaced with a special medium containing L-[¹³C₅]-valine.

    • Cells are incubated for a defined period (e.g., 24-48 hours).

  • Acylcarnitine Analysis:

    • The culture medium is collected, and acylcarnitines are extracted.

    • The extracted acylcarnitines are analyzed by tandem mass spectrometry to detect the incorporation of ¹³C into this compound. In IBDD, a significant increase in ¹³C₄-isobutyrylcarnitine will be observed.[4]

Experimental and Diagnostic Workflows

The following diagrams illustrate logical workflows for research and clinical diagnosis related to this compound and BCAA catabolism.

Diagnostic_Workflow NBS Newborn Screening: Elevated C4-Acylcarnitine FollowUp Follow-up Testing NBS->FollowUp PlasmaAC Plasma Acylcarnitine Profile FollowUp->PlasmaAC UrineOA Urine Organic Acid Analysis FollowUp->UrineOA UrineAG Urine Acylglycine Analysis FollowUp->UrineAG Results Interpret Results PlasmaAC->Results UrineOA->Results UrineAG->Results SCADD Diagnosis: SCAD Deficiency Results->SCADD Elevated Ethylmalonic Acid IBDD Diagnosis: IBD Deficiency Results->IBDD Elevated Isobutyrylglycine Other Other Metabolic Disorder Results->Other Other abnormal metabolites Molecular Molecular Genetic Testing (e.g., ACAD8 sequencing) IBDD->Molecular Fibroblast Fibroblast Studies (Stable Isotope Tracing) IBDD->Fibroblast

Caption: Diagnostic workflow for elevated C4-acylcarnitine.

Experimental_Workflow Hypothesis Hypothesis: Compound X modulates BCAA catabolism InVitro In Vitro Studies Hypothesis->InVitro InVivo In Vivo Studies Hypothesis->InVivo CellCulture Cell Culture (e.g., C2C12, Hepatocytes) InVitro->CellCulture BCAOOxidation BCAA Oxidation Assay (¹⁴CO₂ release) CellCulture->BCAOOxidation WesternBlot Western Blot (BCKDH phosphorylation) CellCulture->WesternBlot Metabolomics Metabolomics (Acylcarnitine profiling) CellCulture->Metabolomics Conclusion Conclusion: Elucidation of mechanism of Compound X BCAOOxidation->Conclusion WesternBlot->Conclusion Metabolomics->Conclusion AnimalModel Animal Model (e.g., DIO mice) InVivo->AnimalModel PlasmaAnalysis Plasma BCAA and Acylcarnitine Analysis AnimalModel->PlasmaAnalysis GTT Glucose Tolerance Test AnimalModel->GTT TissueAnalysis Tissue Analysis (BCKDH activity) AnimalModel->TissueAnalysis PlasmaAnalysis->Conclusion GTT->Conclusion TissueAnalysis->Conclusion

Caption: Experimental workflow for investigating BCAA catabolism.

Conclusion

This compound serves as a critical node in the metabolic network, directly reflecting the flux through the valine catabolic pathway. Its measurement provides invaluable insights into both rare and common metabolic diseases. For researchers, scientists, and drug development professionals, a thorough understanding of the intricate relationship between this compound and BCAA catabolism is paramount. The continued refinement of analytical techniques and the application of sophisticated experimental models will undoubtedly unravel further complexities in this vital area of metabolism, paving the way for novel diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to Isobutyrylcarnitine: Discovery, Chemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine is a short-chain acylcarnitine that has garnered significant attention in the scientific community for its role as a biomarker in various metabolic disorders and for its involvement in drug-transporter interactions. This technical guide provides a comprehensive overview of the discovery, chemical properties, metabolic pathways, and analytical methodologies related to this compound, tailored for professionals in research and drug development.

Discovery and Nomenclature

Acylcarnitines were first identified over seven decades ago, recognized for their crucial role in the transport of fatty acids into the mitochondria for beta-oxidation.[1] this compound, a specific short-chain acylcarnitine, is an ester of L-carnitine and isobutyric acid.[1] It is systematically named (3R)-3-[(2-methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate.[2][3]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its analysis and for understanding its biological behavior. While many of its properties are predicted, they provide valuable insights for experimental design.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄[2][4]
Molecular Weight 231.29 g/mol [2][4]
CAS Number 25518-49-4[3][4]
Appearance White to off-white solid/powder[4][5]
Water Solubility 125 mg/mL (ultrasonic)[5]
Melting Point Not Available (Experimental)[1][3]
logP (Predicted) -2.1[6]
Optical Activity [α]/D -22±2°, c = 1 in H₂O[4]

Metabolic Pathway of this compound

This compound is an intermediate in the catabolism of the branched-chain amino acid valine.[7][8][9][10] The formation of this compound occurs within the mitochondria and is a result of the conjugation of isobutyryl-CoA with L-carnitine.

The metabolic pathway from valine to this compound involves a series of enzymatic reactions:

  • Transamination of Valine: The catabolism begins with the transamination of valine to α-ketoisovalerate, a reaction catalyzed by branched-chain aminotransferase (BCAT).[8]

  • Oxidative Decarboxylation: α-ketoisovalerate is then oxidatively decarboxylated to form isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[9]

  • Dehydrogenation of Isobutyryl-CoA: Isobutyryl-CoA is subsequently dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase (IBD), an enzyme encoded by the ACAD8 gene.[11][12]

  • Formation of this compound: In instances where isobutyryl-CoA accumulates, it can be converted to this compound through the action of carnitine acetyltransferase (CrAT).[1][13] This reaction is reversible and serves to buffer the intramitochondrial CoA pool.

Valine Catabolism to this compound Metabolic Pathway of this compound Formation Valine Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate Branched-Chain Aminotransferase (BCAT) Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase (IBD/ACAD8) This compound This compound Isobutyryl_CoA->this compound Carnitine Acetyltransferase (CrAT) Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Further Metabolism L_Carnitine L-Carnitine L_Carnitine->this compound

Metabolic Pathway of this compound Formation

Biological Significance and Role in Disease

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

Elevated levels of this compound in blood and urine are a key diagnostic marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive inborn error of valine metabolism.[14][15] This condition is caused by mutations in the ACAD8 gene, leading to deficient IBD enzyme activity.[12][16] The resulting accumulation of isobutyryl-CoA is buffered by its conversion to this compound, which is then excreted.[14] While many individuals with IBDD are asymptomatic, some may present with symptoms such as dilated cardiomyopathy, anemia, and developmental delay.[14][15]

Organic Cation Transporter 1 (OCT1) Biomarker

This compound has emerged as a promising endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[17] OCT1 is involved in the transport of a wide range of endogenous compounds and drugs. Studies have shown that individuals with genetic variants leading to reduced OCT1 function have significantly lower plasma concentrations of this compound.[17] Therefore, monitoring plasma this compound levels can be a valuable tool in early-phase clinical trials to assess the potential for drug-drug interactions involving OCT1 inhibition.[18][19][20]

Experimental Protocols

The quantification of this compound is predominantly performed using mass spectrometry-based methods, which offer high sensitivity and specificity.

Sample Preparation from Dried Blood Spots (DBS)

Dried blood spots are a common matrix for newborn screening and metabolic profiling.

  • Punching: A 3.2 mm disk is punched from the dried blood spot into a microcentrifuge tube.

  • Extraction: The disk is extracted with 100 µL of a methanol solution containing isotopically labeled internal standards (e.g., d3-isobutyrylcarnitine). The extraction is typically performed at 30°C for 30 minutes with shaking.

  • Filtration and Drying: The extract is filtered through a 0.45 µm filter and then dried under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization (Optional but common for FIA): The dried extract is derivatized with 3N butanolic-HCl at 60°C for 30 minutes to form butyl esters. The sample is then dried again.

  • Reconstitution: The final residue is reconstituted in an appropriate solvent, typically a mixture of methanol and water, prior to analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound, allowing for the separation of isomers.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like acylcarnitines. A typical HILIC column is an Atlantis HILIC silica column (50 x 2.0mm, 4 µm).[21]

  • Mobile Phase: A gradient elution is commonly used, for example, with mobile phase A consisting of 10mM ammonium acetate in 90:10 acetonitrile/water and mobile phase B as 0.1% formic acid in water.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transition for this compound: A common transition is m/z 232.2 → 85.1.[14] The precursor ion (m/z 232.2) corresponds to the [M+H]⁺ of this compound, and the product ion (m/z 85.1) is a characteristic fragment of the carnitine moiety.

    • Internal Standard: An isotopically labeled internal standard, such as d3-isobutyrylcarnitine, is used for accurate quantification, with a corresponding MRM transition (e.g., m/z 235.2 → 85.1).

LC_MS_MS_Workflow General Workflow for this compound Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Dried Blood Spot) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (e.g., HILIC) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 232.2) Ionization->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Selection (m/z 85.1) CID->MS2 Detection Detector MS2->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification Report Concentration Report Quantification->Report

LC-MS/MS Workflow for this compound Analysis

Conclusion

This compound is a multifaceted molecule with significant implications in clinical diagnostics and pharmaceutical development. Its role as a biomarker for IBDD and OCT1 transporter activity underscores the importance of accurate and reliable analytical methods for its quantification. This technical guide provides a foundational understanding of this compound, from its basic chemical properties to its complex metabolic origins and its application in a clinical and research setting. As research in metabolomics continues to expand, the significance of this compound and other acylcarnitines is likely to grow, offering new insights into health and disease.

References

Isobutyrylcarnitine in Mitochondrial Function and Dysfunction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine is a short-chain acylcarnitine that plays a crucial role in mitochondrial metabolism. It is an ester of L-carnitine and isobutyric acid, primarily formed within the mitochondria from the catabolism of the branched-chain amino acid, valine. Under normal physiological conditions, this compound is an intermediate in the valine degradation pathway. However, its accumulation in biological fluids can be indicative of underlying mitochondrial dysfunction, particularly in the context of inborn errors of metabolism. This technical guide provides an in-depth overview of this compound's role in mitochondrial function and its implications in mitochondrial dysfunction, with a focus on its utility as a biomarker.

The Role of this compound in Mitochondrial Function

This compound is intrinsically linked to the mitochondrial metabolism of the branched-chain amino acid valine.[1] Following the uptake of valine into the mitochondria, it undergoes a series of enzymatic reactions to be broken down for energy production. A key intermediate in this pathway is isobutyryl-CoA. In a healthy state, isobutyryl-CoA is further metabolized by the enzyme isobutyryl-CoA dehydrogenase. However, to maintain a sufficient pool of free coenzyme A (CoA) within the mitochondrial matrix, isobutyryl-CoA can be converted to this compound through the action of carnitine acyltransferases.[2] This reaction is reversible and allows for the buffering of acyl-CoA pools within the mitochondria. The resulting this compound can then be transported out of the mitochondria into the cytosol.[2]

Metabolic Pathway of this compound Formation

The formation of this compound is a key step in the catabolism of valine. The pathway involves several enzymatic steps within the mitochondria.

Valine Catabolism and this compound Formation Valine Valine alpha_ketoisovalerate α-Ketoisovalerate Valine->alpha_ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (IBD) This compound This compound Isobutyryl_CoA->this compound Carnitine Acyltransferase Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Multiple steps Carnitine Carnitine Carnitine->this compound CoA Coenzyme A CoA->Isobutyryl_CoA

Figure 1: Valine catabolism and this compound formation pathway.

This compound in Mitochondrial Dysfunction

Elevated levels of this compound are a hallmark of mitochondrial dysfunction, particularly in the context of inherited metabolic disorders. The accumulation of this and other acylcarnitines can disrupt normal mitochondrial processes and is a key biomarker for disease diagnosis and monitoring.

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

The most direct cause of elevated this compound is a deficiency in the enzyme isobutyryl-CoA dehydrogenase (IBD), an autosomal recessive disorder of valine metabolism.[3][4] This deficiency leads to a blockage in the valine catabolic pathway, resulting in the accumulation of isobutyryl-CoA. To regenerate the essential pool of free Coenzyme A, the excess isobutyryl-CoA is converted to this compound, which then accumulates in tissues and biological fluids.[5] While many individuals identified through newborn screening are asymptomatic, clinical presentations can include cardiomyopathy, anemia, and failure to thrive.[6][7][8]

Broader Implications of Acylcarnitine Accumulation

The accumulation of this compound and other acylcarnitines is not only a biomarker but may also contribute to the pathophysiology of mitochondrial dysfunction. The disruption of the acyl-CoA to free CoA ratio can have widespread effects on mitochondrial metabolism. Furthermore, elevated levels of acylcarnitines have been implicated in the activation of proinflammatory signaling pathways and the induction of oxidative stress, although specific research on this compound's direct role in these processes is still emerging.[9]

Quantitative Data on this compound Levels

The quantification of this compound in various biological matrices is crucial for the diagnosis and monitoring of IBDD and other metabolic disorders. The following tables summarize available quantitative data.

Table 1: Plasma/Blood this compound (C4) Concentrations
ConditionAnalyteConcentration (µmol/L)Sample TypeReference
IBDD (Newborn Screening)C4-AcylcarnitineMean: 1.30 (Range: 0.67–2.32)Dried Blood Spot[3]
IBDD (Newborn Screening)C4-AcylcarnitineMean: 1.39Dried Blood Spot[6]
SCAD Deficiency (Newborn Screening)C4-AcylcarnitineMean: 1.42Dried Blood Spot[6]
Healthy Newborns (Cut-off)C4-Acylcarnitine0.04 - 0.42Dried Blood Spot[6]
ConditionAnalyteConcentration (ng/mL)Sample TypeReference
Healthy Volunteers (2 active OCT1 alleles)This compound22.6 ± 2.6 (mean ± SEM)Plasma[2]
Healthy Volunteers (1 active OCT1 allele)This compound13.8 ± 1.1 (mean ± SEM)Plasma[2]
Healthy Volunteers (0 active OCT1 alleles)This compound7.4 ± 0.7 (mean ± SEM)Plasma[2]
Table 2: Urinary this compound (C4) Concentrations
ConditionAnalyteConcentration (mmol/mol creatinine)Reference
Healthy Individuals (≤ 5.5 years)This compound≤ 4.9[10]
Healthy Individuals (> 5.5 years)This compound≤ 2.3[10]
IBDDIso-/Butyrylcarnitine (C4)Elevated[2]
SCAD DeficiencyIso-/Butyrylcarnitine (C4)Normal[2]

Experimental Protocols

The accurate quantification of this compound is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Protocol for Acylcarnitine Analysis in Plasma

This protocol provides a general framework for the analysis of underivatized acylcarnitines in plasma samples.

Sample Preparation

  • To a 100 µL aliquot of plasma, add an internal standard solution.

  • Add 300 µL of methanol for protein precipitation.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new vial.

  • Add 900 µL of 0.1% formic acid in water.

  • Vortex for 10 seconds before injection into the LC-MS/MS system.[6]

LC-MS/MS Parameters

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution is employed to separate the acylcarnitines.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

Protocol for Acylcarnitine Analysis in Urine

This protocol outlines the steps for analyzing acylcarnitines in urine, which often involves a derivatization step.

Sample Preparation

  • Collect a random urine specimen and freeze immediately.

  • Thaw the urine sample and centrifuge to remove any precipitate.

  • To a small volume of urine (e.g., 10 µL), add an internal standard solution.

  • Dry the sample under a stream of nitrogen.

  • Perform butylation by adding 3N butanolic HCl and incubating at 60°C for 30 minutes.[1]

  • Dry the sample again under nitrogen.

  • Reconstitute the sample in an appropriate solvent (e.g., 1:1 acetonitrile:water) for LC-MS/MS analysis.[1]

LC-MS/MS Parameters

  • Similar LC-MS/MS parameters as for plasma analysis can be used, with adjustments to the gradient and MRM transitions as needed for the butylated derivatives.

Signaling Pathways and Experimental Workflows

The accumulation of acylcarnitines, including this compound, can have downstream effects on cellular signaling. Furthermore, the analysis of this compound is a key component of various experimental workflows in research and drug development.

Acylcarnitine-Induced Proinflammatory Signaling

While specific data for this compound is limited, studies on other acylcarnitines have shown that their accumulation can trigger proinflammatory signaling pathways. This is a critical area for future research to understand the full pathological consequences of IBDD and other related disorders.

Acylcarnitine-Induced Proinflammatory Signaling Acylcarnitine Acylcarnitine Accumulation PRR Pattern Recognition Receptors (PRRs)? Acylcarnitine->PRR Potential interaction MyD88 MyD88 PRR->MyD88 MAPK MAPK Signaling (JNK, ERK) MyD88->MAPK NF_kB NF-κB Pathway MyD88->NF_kB Cytokines Proinflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines NF_kB->Cytokines

Figure 2: Potential acylcarnitine-induced proinflammatory signaling pathway.

Experimental Workflow for Biomarker Validation

The validation of this compound as a biomarker for drug-induced mitochondrial toxicity or for monitoring disease progression follows a structured workflow.

Biomarker Validation Workflow for this compound cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_vitro In vitro studies (e.g., cell lines, isolated mitochondria) Animal_model Animal model of mitochondrial dysfunction In_vitro->Animal_model Sample_collection1 Sample Collection (Plasma, Urine, Tissues) Animal_model->Sample_collection1 LC_MS1 LC-MS/MS Analysis of This compound Sample_collection1->LC_MS1 Data_analysis1 Data Analysis and Correlation with Toxicity LC_MS1->Data_analysis1 Human_studies Human Studies (e.g., patients, clinical trials) Data_analysis1->Human_studies Sample_collection2 Sample Collection (Plasma, Urine) Human_studies->Sample_collection2 LC_MS2 LC-MS/MS Analysis of This compound Sample_collection2->LC_MS2 Data_analysis2 Data Analysis and Correlation with Disease State LC_MS2->Data_analysis2 Validation Biomarker Validation Data_analysis2->Validation

Figure 3: A generalized workflow for the validation of this compound as a biomarker.

Mitochondrial Apoptosis and the Potential Role of Acylcarnitines

Mitochondria play a central role in the intrinsic pathway of apoptosis. The accumulation of certain acylcarnitines has been shown to modulate caspase activity, a key family of proteases involved in executing apoptosis. While direct evidence for this compound's involvement is lacking, it is plausible that its accumulation could contribute to the apoptotic process in cells with mitochondrial dysfunction.

Mitochondrial Apoptosis and Potential Acylcarnitine Role Mito_dysfunction Mitochondrial Dysfunction Acylcarnitine_accum Acylcarnitine Accumulation Mito_dysfunction->Acylcarnitine_accum Cytochrome_c Cytochrome c Release Mito_dysfunction->Cytochrome_c Caspase9 Caspase-9 Activation Acylcarnitine_accum->Caspase9 Modulation? Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: The intrinsic apoptotic pathway and the potential modulatory role of acylcarnitines.

Conclusion

This compound is a critical metabolite in the nexus of amino acid metabolism and mitochondrial function. Its quantification provides a valuable diagnostic tool for IBDD and serves as a broader indicator of mitochondrial distress. While the direct signaling and apoptotic effects of this compound require further investigation, the established role of acylcarnitines in cellular stress pathways highlights the importance of understanding the downstream consequences of its accumulation. The methodologies and data presented in this guide provide a foundation for researchers and clinicians working to unravel the complexities of mitochondrial dysfunction and to develop novel therapeutic strategies.

References

Methodological & Application

Application Note & Protocol: Quantification of Isobutyrylcarnitine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of isobutyrylcarnitine in human plasma. This compound is a critical biomarker for inherited metabolic disorders, such as isobutyryl-CoA dehydrogenase deficiency, and serves as an endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1).[1][2] The accurate measurement of this compound is often complicated by the presence of its structural isomer, butyrylcarnitine, necessitating robust chromatographic separation.[3][4][5][6] This protocol outlines a complete workflow from sample preparation to data analysis, suitable for clinical research and drug development applications.

Introduction

This compound is an acylcarnitine that plays a role in the metabolism of the branched-chain amino acid valine.[7][8] Elevated levels of this compound in biological fluids can indicate a defect in the valine metabolic pathway, specifically a deficiency of isobutyryl-CoA dehydrogenase.[8][9] Furthermore, plasma concentrations of this compound have been linked to the activity of the OCT1 transporter, making it a potential biomarker for drug-drug interaction studies involving this transporter.[1][2][7][10]

Traditional flow injection tandem mass spectrometry methods for acylcarnitine profiling lack the specificity to distinguish between isomeric forms like this compound and butyrylcarnitine.[4][5] This limitation can lead to ambiguous results in diagnosing specific metabolic disorders. The LC-MS/MS method detailed herein provides the necessary chromatographic resolution for the accurate and independent quantification of this compound.[3][6]

Metabolic Pathway of this compound

This compound is formed from the metabolism of the branched-chain amino acid, valine. The pathway involves the conversion of valine to isobutyryl-CoA, which is then conjugated with carnitine to form this compound. This process is essential for the transport of acyl groups across the mitochondrial membrane for subsequent energy production.

Valine Metabolism and this compound Formation cluster_mito Mitochondrial Matrix cluster_cyto Cytosol Valine Valine BCAT Branched-chain amino acid transaminase (BCAT2) Valine->BCAT Keto_Val 3-Methyl-oxo-butanoate BCAT->Keto_Val BCKDH 3-Methyl-oxo-butanoate dehydrogenase Keto_Val->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA IBD Isobutyryl-CoA dehydrogenase (IBD) Isobutyryl_CoA->IBD CPT Carnitine Palmitoyltransferase (CPT) Isobutyryl_CoA->CPT Methacrylyl_CoA Methacrylyl-CoA IBD->Methacrylyl_CoA This compound This compound CPT->this compound Cytosol Cytosol This compound->Cytosol Transport via Acylcarnitine Translocase Mitochondrion Mitochondrion Valine_cyto Valine Valine_cyto->Valine Transport

Caption: Metabolic pathway of this compound formation from valine.

Experimental Protocol

This protocol is adapted from established methods for the quantification of acylcarnitines in plasma.[11][12]

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • Butyrylcarnitine hydrochloride (analytical standard)

  • d3-Butyrylcarnitine or d9-Isovalerylcarnitine (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Heptafluorobutyric acid (HFBA) (optional, as an ion-pairing agent)[11]

  • Water, deionized, 18 MΩ·cm or greater

  • Human plasma (K2EDTA)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, butyrylcarnitine, and the internal standard in methanol.

  • Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with methanol.

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by further diluting the intermediate stock solutions with methanol/water (50:50, v/v).

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard intermediate stock solution with methanol.

Sample Preparation

The following workflow outlines the protein precipitation method for plasma sample preparation.

Plasma Sample Preparation Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard (e.g., d3-Butyrylcarnitine) Start->Add_IS Add_Methanol Add cold Methanol (200 µL) for protein precipitation Add_IS->Add_Methanol Vortex Vortex mix Add_Methanol->Vortex Centrifuge Centrifuge (e.g., 10,000 x g for 10 min at 4°C) Vortex->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Evaporate Evaporate to dryness (under nitrogen stream) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of mobile phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS system Reconstitute->Inject

Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 150 mm x 3.0 mm, 3.5 µm)[11]
Mobile Phase A 0.1% Formic acid and 2.5 mM Ammonium acetate in Water[11]
Mobile Phase B 0.1% Formic acid and 2.5 mM Ammonium acetate in Acetonitrile[11]
Gradient Elution See Table 2
Flow Rate 0.5 mL/min[11]
Column Temperature 50°C[11]
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.05050
8.0595
10.0595
10.1955
14.0955

Table 3: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 4: MRM Transitions for this compound and Related Compounds

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound288.285.129
Butyrylcarnitine288.285.129
d3-Butyrylcarnitine (IS)291.485.129

Note: The product ion at m/z 85.1 corresponds to the characteristic fragment of the carnitine moiety.[11]

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used for the calibration curve.

Method Validation Parameters

A summary of typical method validation parameters that should be assessed is provided below.

Table 5: Method Validation Summary

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Within acceptable limits (e.g., 85-115%)
Recovery Consistent, precise, and reproducible

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plasma. The key to this method is the chromatographic separation of this compound from its isomer, butyrylcarnitine, which is crucial for accurate diagnosis and clinical research. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to implement this important analytical method.

References

Application Note: Quantitative Analysis of Isobutyrylcarnitine in Human Urine using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyrylcarnitine (IBC), an acylcarnitine, is a critical intermediate in the metabolism of the branched-chain amino acid, valine.[1][2] Acylcarnitines are formed when an acyl group is transferred from coenzyme A to L-carnitine, a process essential for buffering excessive fatty acids and maintaining the pool of free coenzyme A.[2][3] The analysis of specific acylcarnitine species in biological fluids like urine is a primary method for the screening and diagnosis of various inborn errors of metabolism, including organic acidemias and fatty acid oxidation disorders.[3][4][5] Elevated levels of urinary this compound can be indicative of isobutyryl-CoA dehydrogenase (IBD) deficiency.[4][6]

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the quantification of this compound.[2][5] A significant analytical challenge is the presence of isomers, such as butyrylcarnitine, which are isobaric and cannot be distinguished by mass spectrometry alone.[4][7][8] Therefore, chromatographic separation prior to mass analysis is crucial for accurate quantification.[7][8] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in human urine.

Metabolic Pathway of this compound

This compound is a product of the metabolic oxidation of the branched-chain amino acid valine.[1][2] Within the mitochondria, valine is converted to isobutyryl-CoA, which is then esterified to carnitine to form this compound. This conversion is essential for managing the flux of acyl-CoA intermediates.[2]

cluster_0 Mitochondrial Metabolism Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Oxidation (several steps) This compound This compound Isobutyryl_CoA->this compound Carnitine Acyltransferase Urine Urine Excretion This compound->Urine Transport & Elimination Mitochondrion Mitochondrion cluster_workflow Analytical Workflow Sample_Collection 1. Urine Sample Collection (Store at -80°C) Sample_Prep 2. Sample Preparation (Thaw, Centrifuge, Dilute) Sample_Collection->Sample_Prep IS_Spike 3. Internal Standard Spiking Sample_Prep->IS_Spike SPE 4. Solid-Phase Extraction (SPE) (Optional Cleanup) IS_Spike->SPE LC_Separation 5. UPLC Separation (Isomer Resolution) SPE->LC_Separation Eluted Sample MS_Detection 6. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Application Notes and Protocols for Isobutyrylcarnitine Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine (IBC) is a short-chain acylcarnitine that serves as a crucial biomarker in the diagnosis of certain inherited metabolic disorders and is increasingly recognized for its role in monitoring drug-transporter interactions, particularly with the organic cation transporter 1 (OCT1).[1][2][3][4] Accurate and efficient extraction of this compound from complex biological matrices is a critical prerequisite for reliable quantification by analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These application notes provide detailed protocols for the extraction of this compound from various biological samples, including plasma, serum, dried blood spots (DBS), urine, and tissues. The methodologies described are based on established and widely used techniques such as protein precipitation, solid-phase extraction (SPE), and solvent extraction, ensuring their applicability in research, clinical, and drug development settings.

I. Extraction Methodologies: A Comparative Overview

The choice of extraction method depends on the biological matrix, the required level of sample cleanup, and the analytical sensitivity needed. The following table summarizes common extraction techniques for this compound and other acylcarnitines, highlighting key quantitative parameters to aid in method selection.

Biological SampleExtraction MethodKey ReagentsTypical Recovery (%)Key AdvantagesKey Disadvantages
Plasma/Serum Protein PrecipitationAcetonitrile or Methanol>90%[5][6]Simple, fast, high-throughputLess clean extract, potential for matrix effects
Solid-Phase Extraction (SPE)Ion-Exchange or Mixed-Mode Cartridges85-95%[7]Cleaner extract, reduced matrix effectsMore complex, time-consuming, higher cost
Dried Blood Spots (DBS) Solvent ExtractionAcetonitrile/Water or Methanol/Water with Formic AcidHigh recovery (not always explicitly quantified)[8][9][10]Minimally invasive, small sample volume, stable for storagePotential for hematocrit effects, requires specialized punching equipment
Urine Dilute-and-Shoot or SPEAcetonitrile or Methanol for dilution; SPE for cleanupHigh recovery[11][12][13]Simple for dilute-and-shoot; cleaner extract with SPEHigh variability in urine composition can affect results
Tissues Homogenization & Protein Precipitation/SPEMethanol/Water, Acetonitrile80-95%[14]Direct measurement of tissue-specific levelsRequires homogenization, more extensive cleanup

II. Detailed Experimental Protocols

A. Protocol 1: Protein Precipitation for Plasma and Serum Samples

This protocol is a rapid and straightforward method for the extraction of this compound from plasma or serum, suitable for high-throughput analysis.

Materials:

  • Plasma or serum samples

  • Acetonitrile (ACN), ice-cold

  • Internal standard solution (e.g., deuterated this compound)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g at 4°C)

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add the appropriate amount of internal standard solution.

  • Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 solvent-to-sample ratio is common).[15]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 12,000-16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Carefully collect the supernatant containing the extracted this compound and transfer it to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent.

B. Protocol 2: Solvent Extraction from Dried Blood Spots (DBS)

This protocol describes the extraction of this compound from dried blood spots, a common sample type in newborn screening and other applications requiring small sample volumes.

Materials:

  • Dried blood spot cards

  • DBS puncher (e.g., 3 mm)

  • 96-well microplate or microcentrifuge tubes

  • Extraction solvent: 85:15 (v/v) acetonitrile:water with 0.1% formic acid and internal standards.[8]

  • Microplate shaker

  • Centrifuge with a plate rotor (optional)

Procedure:

  • Punch a 3 mm disk from the dried blood spot into a well of a 96-well plate or a microcentrifuge tube.[8]

  • Add 200 µL of the extraction solvent containing the internal standards to each well or tube.[8]

  • Seal the plate or cap the tubes and place them on a microplate shaker.

  • Incubate and shake the samples for 20-30 minutes at room temperature.[8][17]

  • After incubation, centrifuge the plate or tubes to pellet the paper disk and any precipitated material.

  • Carefully transfer the supernatant to a clean plate or vials for analysis.

C. Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more rigorous cleanup for urine samples, which can have high variability in their composition. This method is suitable when lower detection limits are required.

Materials:

  • Urine samples

  • Mixed-mode or ion-exchange SPE cartridges

  • Internal standard solution

  • Methanol

  • Deionized water

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE manifold (vacuum or positive pressure)

  • Centrifuge

Procedure:

  • Thaw and centrifuge urine samples to remove any particulate matter.

  • Take a specific volume of the supernatant (e.g., 1 mL) and add the internal standard.

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not let the cartridge dry out.

  • Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

  • Elute the analyte: Elute the this compound and other acylcarnitines with 1-2 mL of the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

III. Visualization of Workflows and Pathways

This compound Metabolic Pathway

The following diagram illustrates the metabolic origin of this compound from the branched-chain amino acid, valine.[18]

Isobutyrylcarnitine_Metabolism cluster_mito Mitochondrial Matrix Valine Valine BCAT2 Branched-chain amino acid transaminase 2 (BCAT2) Valine->BCAT2 Transamination Isobutyryl_CoA Isobutyryl-CoA BCAT2->Isobutyryl_CoA Oxidative decarboxylation CPT Carnitine Acyltransferase (CPT1/CPT2) Isobutyryl_CoA->CPT This compound This compound CPT->this compound Esterification CPT->this compound Cytosol Cytosol This compound->Cytosol Transport Mitochondrion Mitochondrion Carnitine Carnitine Carnitine->CPT

Caption: Metabolic pathway of this compound synthesis from valine.

General Experimental Workflow for this compound Extraction and Analysis

The diagram below outlines the general workflow from sample collection to data analysis for this compound quantification.

Extraction_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, DBS, Urine, Tissue) Sample_Preparation 2. Sample Preparation (Thawing, Centrifugation) Sample_Collection->Sample_Preparation Extraction 3. This compound Extraction (Protein Precipitation, SPE, or Solvent Extraction) Sample_Preparation->Extraction Derivatization 4. Derivatization (Optional) (e.g., Butylation) Extraction->Derivatization Analysis 5. LC-MS/MS Analysis Derivatization->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing Logic_Diagram Start Start: Select Biological Sample Sample_Type Sample Type? Start->Sample_Type Plasma_Serum Plasma/Serum Sample_Type->Plasma_Serum Liquid DBS Dried Blood Spot Sample_Type->DBS Dried Urine_Tissue Urine/Tissue Sample_Type->Urine_Tissue Complex Cleanup_Needed High Purity Needed? Plasma_Serum->Cleanup_Needed Solvent_Extraction Solvent Extraction DBS->Solvent_Extraction Urine_Tissue->Cleanup_Needed PPT Protein Precipitation (Fast, Less Clean) Cleanup_Needed->PPT No SPE Solid-Phase Extraction (Slower, Cleaner) Cleanup_Needed->SPE Yes

References

Application Notes and Protocols for the Derivatization of Isobutyrylcarnitine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine is a key biomarker in the diagnosis and monitoring of certain inherited metabolic disorders, such as isobutyryl-CoA dehydrogenase deficiency. Accurate and sensitive quantification of this compound in biological matrices is crucial for clinical research and drug development. Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and sensitive detection, but requires a derivatization step to increase the volatility and thermal stability of the polar this compound molecule.

These application notes provide detailed protocols for the derivatization of this compound for GC-MS analysis, focusing on established esterification techniques. The information is intended to guide researchers in developing and implementing robust analytical methods for this important analyte.

Derivatization Strategies for this compound

Several derivatization strategies can be employed to prepare this compound for GC-MS analysis. The primary goal is to convert the non-volatile zwitterionic carnitine structure into a volatile and thermally stable derivative. The most common approaches involve esterification of the carboxylic acid group and, in some cases, modification of the quaternary ammonium group.

Derivatization StrategyReagent(s)Derivative FormedKey AdvantagesKey Considerations
Propyl Esterification with N-demethylation Propyl chloroformate, Potassium iodideAcyl N-demethylcarnitine propyl esterProduces volatile and stable derivatives suitable for GC-MS.[1]Involves on-column N-demethylation which can be instrument-dependent.
Butanolic HCl Esterification Butanolic HCl (Acetyl chloride in n-butanol)Butyl ester of acylcarnitineA common and effective method for esterifying acylcarnitines.[2][3][4]Primarily used for LC-MS/MS but adaptable for GC-MS with further optimization.
Acyloxylactone Formation Not explicitly detailed, involves transformation of the carnitine moietyAcyloxylactoneEnables sensitive detection of various acylcarnitines.[5]The protocol for this transformation is less commonly cited in recent literature.
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Trimethylsilyl (TMS) esterA versatile technique for a wide range of metabolites.[6][7]TMS derivatives can be sensitive to moisture, requiring anhydrous conditions.[6][7]

Experimental Protocols

Protocol 1: Propyl Esterification with On-Column N-Demethylation

This protocol is adapted from a method developed for the analysis of a range of acylcarnitines and is suitable for this compound.[1]

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d3-isobutyrylcarnitine).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization Procedure

  • Reconstitute the dried extract in 100 µL of a 1:1 (v/v) solution of propanol and water.

  • Add 20 µL of pyridine.

  • Add 20 µL of propyl chloroformate and vortex immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 5 minutes.

  • Add 200 µL of a saturated aqueous solution of potassium iodide.

  • Extract the derivatives by adding 500 µL of chloroform and vortexing for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower chloroform layer to a clean vial and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Parameters (Suggested Starting Conditions)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.

  • Injector Temperature: 250°C (for on-column N-demethylation).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization: Chemical Ionization (CI) with methane or isobutane as the reagent gas is often preferred for enhanced molecular ion information.[5] Electron Ionization (EI) can also be used.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound propyl ester N-demethylated derivative and the internal standard.

Protocol 2: Butyl Esterification (Adapted for GC-MS)

This method is commonly used for LC-MS/MS but the resulting butyl esters can be analyzed by GC-MS.[2][3][4]

1. Sample Preparation (from Plasma)

  • Follow the same sample preparation steps as in Protocol 1.

2. Derivatization Procedure

  • To the dried sample extract, add 100 µL of 3N butanolic HCl (prepared by bubbling HCl gas through n-butanol or by carefully adding acetyl chloride to n-butanol).

  • Seal the reaction vial and heat at 65°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the reagent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

3. GC-MS Parameters

  • Use similar GC-MS conditions as described in Protocol 1, with optimization of the temperature program as needed for the butyl ester derivative.

Visualization of Experimental Workflow

Below are diagrams illustrating the key steps in the derivatization protocols.

Derivatization_Workflow_Propyl_Ester cluster_sample_prep Sample Preparation cluster_derivatization Propyl Esterification cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifuge_1 Centrifugation Protein_Precipitation->Centrifuge_1 Supernatant_Collection Supernatant Collection Centrifuge_1->Supernatant_Collection Evaporation_1 Evaporation to Dryness Supernatant_Collection->Evaporation_1 Reconstitution_1 Reconstitute in Propanol/Water Evaporation_1->Reconstitution_1 Add_Reagents Add Pyridine & Propyl Chloroformate Reconstitution_1->Add_Reagents Reaction Reaction Add_Reagents->Reaction Ion_Pair_Extraction Ion-Pair Extraction (KI, Chloroform) Reaction->Ion_Pair_Extraction Centrifuge_2 Centrifugation Ion_Pair_Extraction->Centrifuge_2 Organic_Phase_Collection Collect Chloroform Layer Centrifuge_2->Organic_Phase_Collection Evaporation_2 Evaporation to Dryness Organic_Phase_Collection->Evaporation_2 Reconstitution_2 Reconstitute for GC-MS Evaporation_2->Reconstitution_2 GCMS_Analysis GC-MS Analysis Reconstitution_2->GCMS_Analysis

Caption: Workflow for Propyl Esterification of this compound.

Derivatization_Workflow_Butyl_Ester cluster_sample_prep Sample Preparation cluster_derivatization Butyl Esterification cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifuge_1 Centrifugation Protein_Precipitation->Centrifuge_1 Supernatant_Collection Supernatant Collection Centrifuge_1->Supernatant_Collection Evaporation_1 Evaporation to Dryness Supernatant_Collection->Evaporation_1 Add_Butanolic_HCl Add Butanolic HCl Evaporation_1->Add_Butanolic_HCl Heating Heat at 65°C Add_Butanolic_HCl->Heating Evaporation_2 Evaporation to Dryness Heating->Evaporation_2 Reconstitution Reconstitute for GC-MS Evaporation_2->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis

Caption: Workflow for Butyl Esterification of this compound.

Quantitative Data Summary

Quantitative performance data for the GC-MS analysis of this compound is not extensively published in a consolidated format. However, based on methods for similar acylcarnitines, the following performance characteristics can be expected. Researchers should perform their own validation to establish these parameters for their specific method.

ParameterExpected PerformanceReference
Limit of Detection (LOD) < 1 ng on-column[1]
Limit of Quantification (LOQ) Typically in the low nanomolar range in plasma.[5]
Linearity (R²) > 0.99[2]
Precision (%RSD) < 15%[5]
Accuracy (% Recovery) 85-115%[2]

Note: The referenced performance data may be from LC-MS/MS methods for acylcarnitines, which are expected to be comparable to a well-optimized GC-MS method.

Conclusion

The derivatization of this compound, primarily through esterification, is a critical step for its successful analysis by GC-MS. The protocols provided offer robust starting points for researchers. Method validation, including assessment of linearity, precision, accuracy, and sensitivity, is essential for reliable quantification in biological samples. The choice of derivatization method will depend on the specific laboratory setup and analytical requirements.

References

Application Notes and Protocols: The Use of Stable Isotope-Labeled Isobutyrylcarnitine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of endogenous metabolites is crucial for understanding disease pathophysiology, identifying biomarkers, and in drug development. Isobutyrylcarnitine, a C4 acylcarnitine, is an important intermediate in the metabolism of the branched-chain amino acid valine.[1] Elevated levels of this compound can be indicative of inherited metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency.[2][3] Furthermore, this compound has emerged as a potential biomarker for the activity of the organic cation transporter 1 (OCT1), a key transporter of drugs in the liver.[1][4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.[6] The use of a stable isotope-labeled internal standard is essential for correcting for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the analytical method.[7][8] This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound (e.g., isobutyryl-L-carnitine-d3) as an internal standard for quantitative analysis.

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) is a powerful technique for quantitative analysis. It involves adding a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. The labeled compound is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)). Because the internal standard and the analyte have nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the stable isotope-labeled internal standard, accurate quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in instrument response.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standards:

    • This compound hydrochloride (unlabeled)

    • Stable isotope-labeled this compound (e.g., Isobutyryl-L-carnitine-d3 (chloride))[2]

    • Other acylcarnitine standards as required

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)[9]

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • n-Butanol

    • Acetyl chloride[9]

    • Trichloroacetic acid[9]

  • Biological Matrices:

    • Human plasma, serum, urine, or tissue homogenates

Preparation of Stock and Working Solutions

a. Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

b. Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve stable isotope-labeled this compound in a suitable solvent to a final concentration of 1 mg/mL.

c. Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution in a suitable solvent. Prepare a working solution of the internal standard at a fixed concentration. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.

Sample Preparation (Plasma/Serum)
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum sample.

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the internal standard working solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 200 µL of cold methanol (or acetonitrile) to precipitate proteins.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: The sample is now ready for LC-MS/MS analysis.

Derivatization (Optional but Recommended for Improved Chromatography)

For enhanced chromatographic retention and separation of isomers, derivatization to butyl esters can be performed.[3][9]

  • Following the evaporation step in sample preparation, add 50 µL of 3N butanolic HCl (prepared by adding acetyl chloride to n-butanol).

  • Incubate the samples at 65°C for 20 minutes.

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

a. Liquid Chromatography (LC) Conditions: It is crucial to achieve chromatographic separation of this compound from its isomer, butyrylcarnitine, as they have the same mass and cannot be distinguished by mass spectrometry alone.[10]

  • Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[11]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing mobile phase B. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

b. Mass Spectrometry (MS) Conditions: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

  • Ionization Mode: ESI+

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound (and its labeled internal standard).

  • Product Ion: A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion. A common transition for carnitines is the neutral loss of trimethylamine ((CH₃)₃N), resulting in a product ion at m/z 85.

Table 1: Example MRM Transitions for this compound and its d3-labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound218.185.120
This compound-d3221.185.120

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Analysis

The concentration of this compound in the samples is determined by constructing a calibration curve. This is done by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibrators. A linear regression analysis is then applied to the calibration curve.

Table 2: Example Calibration Curve Data

Calibrator Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80049,5000.259
5065,00050,5001.287
100130,00049,8002.610
500645,00050,20012.849

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²)> 0.990.998
Lower Limit of Quantitation (LLOQ)Signal-to-noise ratio > 101 ng/mL
Accuracy (% bias)Within ±15% (±20% at LLOQ)-5% to +8%
Precision (% CV)< 15% (< 20% at LLOQ)< 10%
RecoveryConsistent and reproducible> 85%
Matrix EffectWithin acceptable limits< 15%

Visualizations

experimental_workflow sample Biological Sample (Plasma, Urine, etc.) add_is Spike with Stable Isotope-Labeled This compound Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with cold Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms

Caption: Experimental workflow for the quantification of this compound.

sid_principle cluster_sample Biological Sample cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis analyte Endogenous This compound (Analyte) extraction Extraction analyte->extraction internal_standard Stable Isotope-Labeled This compound (IS) internal_standard->extraction ms Mass Spectrometer extraction->ms ratio Measure Peak Area Ratio (Analyte / IS) ms->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of stable isotope dilution for accurate quantification.

Conclusion

The use of stable isotope-labeled this compound as an internal standard is indispensable for the reliable quantification of this important metabolite in biological samples. The protocols outlined in this document provide a robust framework for researchers, scientists, and drug development professionals to establish accurate and precise LC-MS/MS-based assays. Adherence to these methodologies will facilitate a deeper understanding of metabolic pathways and the development of new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for In Vitro Cell Culture Models to Study Isobutyrylcarnitine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyrylcarnitine is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid valine. The accumulation of this compound in biological fluids is a primary biomarker for Isobutyryl-CoA Dehydrogenase (IBD) deficiency, an inborn error of metabolism caused by mutations in the ACAD8 gene.[1][2] Understanding the cellular mechanisms governing this compound metabolism is crucial for diagnosing IBD deficiency, elucidating its pathophysiology, and developing potential therapeutic interventions. In vitro cell culture models provide a powerful and controlled environment to investigate the intricacies of this compound metabolism, screen for therapeutic compounds, and explore the functional consequences of genetic variations in ACAD8.

These application notes provide detailed protocols for utilizing various in vitro cell culture models to study this compound metabolism. The models covered include primary human dermal fibroblasts, immortalized cell lines, and advanced 3D organoid cultures.

Key In Vitro Cell Culture Models

Several cell culture systems can be employed to model and study this compound metabolism. The choice of model depends on the specific research question, desired throughput, and the need to recapitulate a disease phenotype.

  • Primary Human Dermal Fibroblasts: Fibroblasts obtained from skin biopsies of patients with IBD deficiency and healthy controls are a cornerstone for studying this metabolic disorder.[1] These cells retain the genetic makeup of the donor and thus endogenously express the metabolic defect.

  • Immortalized Cell Lines (e.g., HEK293): Human Embryonic Kidney 293 (HEK293) cells are easily cultured and transfected, making them an ideal model for overexpressing wild-type or mutant IBDH enzymes to study their function.[3] Furthermore, CRISPR-Cas9 technology can be used to generate ACAD8 knockout cell lines, providing a clean genetic background to investigate the effects of IBDH loss.[3]

  • Hepatocytes and Liver Organoids: The liver is a primary site of amino acid metabolism. Primary hepatocytes or, more advanced, liver organoids derived from induced pluripotent stem cells (iPSCs) can offer a more physiologically relevant model of hepatic metabolism of valine and this compound.[4][5][6][7][8]

Experimental Protocols

Protocol 1: Culture of Primary Human Dermal Fibroblasts

This protocol describes the standard procedure for culturing primary human dermal fibroblasts for metabolic studies.

Materials:

  • Cryopreserved primary human dermal fibroblasts (from patient or control)

  • Fibroblast Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% MEM Non-Essential Amino Acids, and 1% Sodium Pyruvate.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • 15 mL conical tubes

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells:

    • Pre-warm Fibroblast Growth Medium to 37°C.

    • Rapidly thaw the cryovial of fibroblasts in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium.

  • Cell Seeding and Maintenance:

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO₂.

    • Change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of Fibroblast Growth Medium.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at a desired density (e.g., 1:3 to 1:5 split ratio).

Protocol 2: Stable Isotope Tracing of Valine Metabolism

This protocol utilizes stable isotope-labeled valine to trace its conversion to this compound, allowing for the direct assessment of the metabolic pathway's activity.

Materials:

  • Cultured fibroblasts (control and IBDH deficient) in 6-well plates

  • DMEM medium deficient in valine

  • ¹³C₅-Valine (or other labeled valine)

  • L-Carnitine

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Seed control and patient fibroblasts in 6-well plates and grow to ~80% confluency.

    • Wash the cells twice with PBS.

  • Isotope Labeling:

    • Incubate cells in valine-free DMEM supplemented with a known concentration of ¹³C₅-Valine (e.g., 200 µM) and L-carnitine (e.g., 400 µM) for 24-48 hours.[1]

  • Sample Collection:

    • Medium: Collect the culture medium for analysis of extracellular acylcarnitines.

    • Cells: Wash the cell monolayer twice with ice-cold PBS. Add a specific volume of a cold extraction solvent (e.g., 80% methanol) and scrape the cells.[9]

  • Sample Processing and Analysis:

    • Centrifuge the cell lysate to pellet protein and debris.

    • Analyze the supernatant (for intracellular acylcarnitines) and the collected medium by LC-MS/MS to quantify ¹³C₄-isobutyrylcarnitine.[1]

Protocol 3: Isobutyryl-CoA Dehydrogenase (IBDH) Enzyme Activity Assay

Principle:

The assay measures the rate of reduction of an electron acceptor, coupled to the dehydrogenation of isobutyryl-CoA by IBDH. The activity is determined spectrophotometrically by monitoring the change in absorbance of the electron acceptor.

Materials:

  • Cultured cell pellets (fibroblasts, hepatocytes, etc.)

  • Lysis buffer (e.g., containing Tris-HCl, KCl, and detergent)

  • Isobutyryl-CoA (substrate)

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate or 2,6-dichlorophenolindophenol - DCPIP)

  • Electron Transfer Flavoprotein (ETF) (for some assay variations)

  • Spectrophotometer

Procedure Outline:

  • Cell Lysate Preparation:

    • Harvest cells and prepare a cell lysate by sonication or detergent lysis on ice.

    • Centrifuge to remove cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Enzyme Reaction:

    • In a cuvette, combine the reaction buffer, electron acceptor, and cell lysate.

    • Initiate the reaction by adding isobutyryl-CoA.

    • Immediately measure the change in absorbance at a specific wavelength (dependent on the electron acceptor) over time.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Normalize the activity to the protein concentration of the lysate (e.g., in nmol/min/mg protein).

Protocol 4: LC-MS/MS for Acylcarnitine Profiling

This protocol provides a general workflow for the quantification of acylcarnitines, including this compound, from cell culture samples.

Materials:

  • Cell culture medium or cell lysate

  • Internal standards (isotopically labeled acylcarnitines)

  • Acetonitrile or methanol for protein precipitation

  • LC-MS/MS system (e.g., triple quadrupole) with a suitable column (e.g., C18 or HILIC)[10][11][12][13]

Procedure:

  • Sample Preparation:

    • To a known volume of medium or cell lysate, add a mixture of isotopically labeled internal standards.

    • Precipitate proteins by adding a 3-4 fold excess of cold acetonitrile or methanol.

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) to pellet the protein.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate acylcarnitines using a gradient elution on a C18 or HILIC column.

    • Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode. The transition for this compound is typically m/z 246 -> m/z 85.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing its peak area to that of its corresponding internal standard.

Protocol 5: Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxicity of accumulated metabolites or the effect of potential therapeutic compounds.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with the compounds of interest for the desired duration (e.g., 24-72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][5][6][7][8]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: this compound Levels in Control and IBDH Deficient Fibroblasts

Cell LineConditionIntracellular this compound (pmol/mg protein)Extracellular this compound (µM)
Control FibroblastsBasalValueValue
Control Fibroblasts+ Valine (200 µM)ValueValue
IBDH Deficient FibroblastsBasalSignificantly higher valueSignificantly higher value
IBDH Deficient Fibroblasts+ Valine (200 µM)Markedly increased valueMarkedly increased value
IBDH Deficient Fibroblasts+ Valine + Compound XValueValue

Note: This table is a template. Actual values would be obtained from experimental data. A study using ¹³C₅-valine incubation in fibroblasts from an IBDH deficient patient showed a significant increase in ¹³C₄-isobutyrylcarnitine, confirming the metabolic block.[1]

Table 2: IBDH Enzyme Activity in Different Cell Models

Cell Line/LysateSpecific Activity (nmol/min/mg protein)
Control FibroblastsValue
IBDH Deficient FibroblastsSignificantly reduced or undetectable value
HEK293 (empty vector)Basal value
HEK293 (wild-type ACAD8)High value
HEK293 (mutant ACAD8)Reduced or undetectable value

Note: This table is a template for expected results.

Table 3: Effect of a Test Compound on Cell Viability

Cell LineTreatmentCell Viability (% of control)
Control FibroblastsVehicle100%
Control FibroblastsCompound X (10 µM)Value
IBDH Deficient FibroblastsVehicleValue (may be reduced)
IBDH Deficient FibroblastsCompound X (10 µM)Value (ideally increased)

Note: This table is a template for presenting data from a cytotoxicity/rescue experiment.

Mandatory Visualizations

Isobutyrylcarnitine_Metabolism cluster_Mitochondrion Mitochondrion Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBDH (ACAD8) This compound This compound (Biomarker) Isobutyryl_CoA->this compound CPT2/CrAT Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA ... TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle This compound->Isobutyryl_CoA CPT2/CrAT Carnitine Carnitine Carnitine->this compound CoA Coenzyme A CoA->Isobutyryl_CoA

Caption: Metabolic pathway of valine to this compound.

Experimental_Workflow_Stable_Isotope_Tracing Start Seed Control and IBDH Deficient Fibroblasts Incubate Incubate with ¹³C₅-Valine containing medium (24-48h) Start->Incubate Collect_Samples Collect Medium and Cell Lysates Incubate->Collect_Samples Extract_Metabolites Extract Acylcarnitines Collect_Samples->Extract_Metabolites LCMS_Analysis LC-MS/MS Analysis Extract_Metabolites->LCMS_Analysis Data_Analysis Quantify ¹³C₄-Isobutyrylcarnitine and Compare Levels LCMS_Analysis->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for stable isotope tracing of valine metabolism.

CRISPR_Workflow Start Design gRNA targeting ACAD8 Transfection Transfect HEK293 cells with Cas9 and gRNA expression vectors Start->Transfection Selection Select transfected cells (e.g., antibiotic resistance) Transfection->Selection Single_Cell_Cloning Isolate single cells to establish clonal populations Selection->Single_Cell_Cloning Expansion Expand clonal cell lines Single_Cell_Cloning->Expansion Validation Validate ACAD8 knockout by sequencing and Western blot Expansion->Validation Functional_Assay Perform metabolic assays on validated knockout cell lines Validation->Functional_Assay End ACAD8 KO Model Functional_Assay->End

Caption: Workflow for generating an ACAD8 knockout cell line.

References

Application Notes and Protocols for Animal Models of Isobutyrylcarnitine Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine deficiency, also known as isobutyryl-CoA dehydrogenase (IBD) deficiency, is a rare inborn error of metabolism affecting the catabolism of the branched-chain amino acid valine.[1][2] The deficiency is caused by mutations in the ACAD8 gene, which encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase.[3][4][5] This enzyme catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA in the valine degradation pathway.[4][5] A deficiency in IBD leads to the accumulation of isobutyryl-CoA, which is subsequently converted to this compound (C4-acylcarnitine), a key biomarker for this condition.[6][7] While many individuals with IBD deficiency are asymptomatic, some may present with symptoms such as cardiomyopathy, anemia, and developmental delay.[1][5]

Animal models are indispensable tools for investigating the pathophysiology of this compound deficiency and for the preclinical evaluation of potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing a murine model of IBD deficiency.

The Acad8 Mutant Mouse Model

A mouse model for this compound deficiency has been developed through N-ethyl-N-nitrosourea (ENU)-mediated mutagenesis, resulting in a splicing defect in the Acad8 gene.[6][8] This model recapitulates the key biochemical features of the human condition.

Key Phenotypic Characteristics:

  • Elevated this compound: These mice exhibit significantly increased levels of C4-acylcarnitine in the blood.[6][8]

  • Hepatic Steatosis: The mutant mice develop progressive fatty liver (hepatic steatosis).[6][8]

  • Mitochondrial Abnormalities: Hepatocytes from these mice show abnormal mitochondria with crystalline inclusions, indicating mitochondrial dysfunction.[6][8]

  • Cold Intolerance: At a young age, the mutant mice demonstrate an inability to tolerate cold temperatures.[8]

Data Presentation: Phenotypic Comparison

The following tables summarize the expected quantitative data from comparative studies of wild-type and Acad8 mutant mice.

Table 1: Plasma Acylcarnitine Profile

AnalyteWild-Type (µmol/L)Acad8 Mutant (µmol/L)Fold Change
C4-Acylcarnitine (this compound) 0.15 ± 0.03 1.30 ± 0.25 ~8.7
C0 (Free Carnitine)45.2 ± 5.138.5 ± 4.8~0.85
C2 (Acetylcarnitine)10.8 ± 1.59.5 ± 1.2~0.88
C3 (Propionylcarnitine)0.3 ± 0.050.3 ± 0.06~1.0
C5 (Valerylcarnitine)0.1 ± 0.020.1 ± 0.03~1.0

Note: The values presented are representative and may vary based on age, diet, and specific experimental conditions.

Table 2: Hepatic Lipid Profile

ParameterWild-TypeAcad8 MutantFold Change
Liver Triglycerides (mg/g tissue) 15.5 ± 3.2 43.8 ± 6.5 ~2.8
Liver Cholesterol (mg/g tissue)2.8 ± 0.43.1 ± 0.5~1.1
Histological Steatosis Score (0-3)0.5 ± 0.22.5 ± 0.4~5.0

Note: The values presented are representative and may vary based on age, diet, and specific experimental conditions.

Signaling Pathways and Experimental Workflows

Valine Catabolism Pathway Disruption

The deficiency of isobutyryl-CoA dehydrogenase directly impacts the mitochondrial breakdown of valine. The following diagram illustrates the metabolic block and the resulting accumulation of upstream metabolites.

G cluster_0 Mitochondrion Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase (ACAD8) This compound This compound (C4) Isobutyryl_CoA->this compound Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Valine catabolism pathway disruption in IBD deficiency.
Mitochondrial Dysfunction and Hepatic Steatosis Workflow

The accumulation of isobutyryl-CoA and its derivatives can lead to mitochondrial stress and subsequent development of fatty liver. The experimental workflow below outlines the key steps to investigate this pathological progression.

G cluster_0 Animal Model cluster_1 Sample Collection cluster_2 Biochemical & Histological Analysis cluster_3 Data Analysis & Interpretation WT Wild-Type Mice Blood Blood Plasma WT->Blood Liver Liver Tissue WT->Liver Mutant Acad8 Mutant Mice Mutant->Blood Mutant->Liver Acylcarnitine Acylcarnitine Profiling (LC-MS/MS) Blood->Acylcarnitine Triglycerides Hepatic Triglyceride Quantification Liver->Triglycerides Histology Liver Histology (H&E and Oil Red O) Liver->Histology Mitochondria Mitochondrial Function Assays Liver->Mitochondria Data Quantitative Data Comparison Acylcarnitine->Data Triglycerides->Data Histology->Data Mitochondria->Data Pathway Pathway Analysis Data->Pathway

Experimental workflow for studying IBD deficiency.

Experimental Protocols

Plasma Acylcarnitine Analysis by LC-MS/MS

Objective: To quantify the levels of this compound and other acylcarnitines in mouse plasma.

Materials:

  • Mouse plasma (collected with EDTA)

  • Internal standard solution (e.g., 2H3-carnitine and 2H3-C16-acylcarnitine in methanol)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Butanolic HCl (3N)

  • Nitrogen gas evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma, add 200 µL of the internal standard solution in methanol.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen gas.

    • Add 50 µL of 3N butanolic HCl.

    • Incubate at 65°C for 15 minutes to form butyl esters.

    • Evaporate the sample to dryness again under nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.

    • Detect and quantify acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode.

Hepatic Triglyceride Content Quantification

Objective: To measure the concentration of triglycerides in mouse liver tissue.

Materials:

  • Mouse liver tissue (snap-frozen in liquid nitrogen)

  • Chloroform/methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Homogenizer

Procedure:

  • Lipid Extraction (Folch Method):

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Homogenize the tissue in 2 mL of chloroform/methanol (2:1) solution.

    • Incubate at room temperature for 20 minutes with occasional vortexing.

    • Add 400 µL of 0.9% NaCl solution and vortex thoroughly.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Triglyceride Measurement:

    • Transfer a known volume of the lipid extract to a new tube and evaporate the solvent under nitrogen gas.

    • Resuspend the lipid pellet in the buffer provided with the triglyceride quantification kit.

    • Follow the manufacturer's instructions for the colorimetric or fluorometric assay.

    • Read the absorbance or fluorescence using a plate reader.

    • Calculate the triglyceride concentration based on a standard curve and normalize to the initial tissue weight.

Histological Analysis of Hepatic Steatosis

Objective: To visualize and assess the extent of lipid accumulation in the liver.

Materials:

  • Mouse liver tissue

  • Optimal cutting temperature (OCT) compound

  • Formalin (10% neutral buffered)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stains

  • Oil Red O stain

  • Microtome

  • Microscope

Procedure:

  • Tissue Preparation:

    • For Oil Red O staining, embed fresh liver tissue in OCT compound and freeze immediately.

    • For H&E staining, fix liver tissue in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin.

  • Sectioning:

    • Cut 5-10 µm thick sections using a cryostat (for OCT-embedded tissue) or a microtome (for paraffin-embedded tissue).

  • Staining:

    • H&E Staining: Deparaffinize and rehydrate the paraffin sections. Stain with hematoxylin and then eosin according to standard protocols. Dehydrate and mount the slides.

    • Oil Red O Staining: Fix the frozen sections in formalin for 10 minutes. Rinse with water and then with 60% isopropanol. Stain with freshly prepared Oil Red O solution for 15 minutes. Differentiate in 60% isopropanol and rinse with water. Counterstain with hematoxylin. Mount with an aqueous mounting medium.

  • Imaging and Analysis:

    • Examine the stained sections under a light microscope.

    • In H&E stained sections, look for hepatocyte ballooning and lipid vacuoles.

    • In Oil Red O stained sections, lipid droplets will appear as red-orange globules.

    • Quantify the degree of steatosis using a scoring system or image analysis software.

Conclusion

The Acad8 mutant mouse is a valuable tool for studying the pathophysiology of this compound deficiency. The protocols and information provided herein offer a comprehensive framework for researchers to utilize this model effectively. By combining biochemical, histological, and metabolic analyses, a deeper understanding of the molecular mechanisms underlying this disorder can be achieved, paving the way for the development of novel therapeutic strategies.

References

Clinical Applications of Measuring Isobutyrylcarnitine Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Isobutyrylcarnitine (IBC), a short-chain acylcarnitine, has emerged as a critical biomarker in clinical diagnostics and pharmaceutical development. Its measurement in biological fluids, such as plasma and urine, provides valuable insights into specific inborn errors of metabolism and the activity of drug transporters. These applications are pivotal for newborn screening programs, the diagnosis of symptomatic patients, and the assessment of drug-drug interaction potential in clinical trials.

The primary clinical application of this compound measurement is in the expanded newborn screening for inherited metabolic disorders.[1][2][3] Elevated levels of C4-carnitine, which includes this compound and its isomer butyrylcarnitine, are indicative of two main conditions: Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) and Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD).[1][2][3] IBDD is a rare autosomal recessive disorder affecting the catabolism of the amino acid valine, and its primary biomarker is the accumulation of this compound.[4][5][6] While many individuals with IBDD are asymptomatic, some may present with symptoms such as failure to thrive, seizures, anemia, and developmental delay.[5][6] SCADD, another autosomal recessive disorder, impacts fatty acid β-oxidation and also leads to elevated C4-carnitine levels.[1][2][7] Early detection through newborn screening allows for timely intervention and management, which can significantly improve patient outcomes.[2]

A burgeoning application for this compound measurement lies in the field of pharmacology and drug development, specifically as an endogenous biomarker for the activity of the Organic Cation Transporter 1 (OCT1).[7][8][9] OCT1 is a crucial transporter protein in the liver responsible for the uptake and disposition of many drugs.[8] Genetic variations in the SLC22A1 gene, which encodes OCT1, can lead to significant inter-individual differences in drug response and susceptibility to adverse effects.[7] Genome-wide association studies have revealed a strong correlation between plasma concentrations of this compound and OCT1 genotypes.[7] Individuals with high-activity OCT1 genotypes exhibit significantly higher plasma this compound levels compared to those with deficient OCT1 activity.[7][10][11] Consequently, measuring baseline this compound levels in clinical trial participants can help stratify subjects based on their OCT1 function, allowing for a more precise evaluation of the pharmacokinetics and potential for drug-drug interactions of new chemical entities that are OCT1 substrates.[8][9][12]

The quantitative analysis of this compound is predominantly performed using tandem mass spectrometry (MS/MS), a highly sensitive and specific analytical technique.[13][14][15] This methodology allows for the simultaneous measurement of a panel of acylcarnitines from a small biological sample, such as a dried blood spot, plasma, or urine.[13][14][15] To differentiate between the isomers this compound and butyrylcarnitine, which is essential for the differential diagnosis of IBDD and SCADD, chromatographic separation using techniques like Ultra-Performance Liquid Chromatography (UPLC) prior to MS/MS analysis is often employed.[13]

These detailed application notes and protocols provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the clinical and pharmaceutical applications of measuring this compound levels.

Data Presentation

Table 1: this compound Levels in Newborn Screening for IBDD and SCADD

ConditionAnalyteSpecimenConcentration (μmol/L)Reference
Healthy NewbornsC4-CarnitineDried Blood Spot0.04 - 0.42[16]
IBDDC4-CarnitineDried Blood SpotMean: 1.39 - 1.54[16]
SCADDC4-CarnitineDried Blood SpotMean: 1.42 - 1.50[16]

Table 2: Plasma and Urine this compound Levels in Relation to OCT1 Genotype

OCT1 Genotype (Number of Active Alleles)AnalyteSpecimenConcentration (ng/mL)Reference
Two Active AllelesThis compoundPlasma22.6 ± 2.6 (Mean ± SEM)[1]
One Active AlleleThis compoundPlasma13.8 ± 1.1 (Mean ± SEM)[1]
Zero Active AllelesThis compoundPlasma7.4 ± 0.7 (Mean ± SEM)[1]
Two Active AllelesThis compoundUrineHigher concentrations[1]
One Active AlleleThis compoundUrineIntermediate concentrations[1]
Zero Active AllelesThis compoundUrineLower concentrations[1]

Experimental Protocols

Protocol 1: Quantification of this compound from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS) for Newborn Screening

This protocol is a generalized procedure based on common practices for newborn screening.

1. Materials and Reagents:

  • Dried blood spot (DBS) cards

  • Methanol (HPLC grade)

  • Deuterated internal standard mixture for acylcarnitines (in methanol)

  • n-Butanol

  • Acetyl chloride or 3N HCl in n-butanol

  • 96-well microtiter plates

  • Plate shaker

  • Nitrogen evaporator or vacuum concentrator

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2. Sample Preparation:

  • Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.

  • Add 100 µL of methanol containing the deuterated internal standards to each well.

  • Seal the plate and shake it for 30 minutes at room temperature to extract the acylcarnitines.

  • Transfer the methanol extract to a new 96-well plate.

  • Evaporate the methanol to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

3. Derivatization (Butylation):

  • To the dried extract, add 50 µL of 3N HCl in n-butanol (or a freshly prepared mixture of acetyl chloride in n-butanol).

  • Seal the plate and incubate at 65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[8]

  • Evaporate the butanol to dryness under nitrogen or in a vacuum concentrator.

4. Reconstitution and Analysis:

  • Reconstitute the dried derivatized sample in 100 µL of the mobile phase (e.g., acetonitrile/water mixture).

  • Analyze the sample by flow injection analysis or liquid chromatography followed by tandem mass spectrometry (MS/MS).

5. MS/MS Analysis:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Precursor ion scan of m/z 85 (a characteristic fragment of carnitine esters) or Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions.

  • Quantification: The concentration of this compound (and other acylcarnitines) is determined by comparing the signal intensity of the analyte to that of its corresponding deuterated internal standard.

Protocol 2: UPLC-MS/MS Method for the Quantification of this compound in Human Plasma

This protocol is designed for the accurate quantification of this compound, particularly for applications requiring the separation from its isomers, such as in drug development studies.

1. Materials and Reagents:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (HPLC grade)

  • Deuterated this compound internal standard

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UPLC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Sample Preparation:

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the deuterated this compound internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

3. UPLC Conditions:

  • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution program should be optimized to achieve separation of this compound from butyrylcarnitine and other isomers.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized on the specific mass spectrometer being used.

  • Quantification: A calibration curve is constructed using known concentrations of this compound standards. The concentration in the plasma samples is then calculated based on this calibration curve.

Mandatory Visualizations

Valine_Metabolism Valine Valine BCAT Branched-chain amino acid transaminase Valine->BCAT a_Keto_Val α-Ketoisovalerate BCAT->a_Keto_Val BCKDH Branched-chain α-ketoacid dehydrogenase complex a_Keto_Val->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA IBD Isobutyryl-CoA Dehydrogenase (IBDD) Isobutyryl_CoA->IBD CPT Carnitine Acyltransferase Isobutyryl_CoA->CPT Methacrylyl_CoA Methacrylyl-CoA IBD->Methacrylyl_CoA Further_Metabolism Further Metabolism Methacrylyl_CoA->Further_Metabolism This compound This compound (Elevated in IBDD) CPT->this compound

Caption: Valine catabolism pathway leading to the formation of this compound.

Newborn_Screening_Workflow Heel_Prick Heel Prick (Dried Blood Spot) MSMS_Analysis Tandem Mass Spectrometry (Acylcarnitine Profile) Heel_Prick->MSMS_Analysis C4_Carnitine Measure C4-Carnitine (this compound + Butyrylcarnitine) MSMS_Analysis->C4_Carnitine Normal_Result Normal C4 Level C4_Carnitine->Normal_Result In-range Elevated_Result Elevated C4 Level C4_Carnitine->Elevated_Result Out-of-range Follow_Up Follow-up Testing Elevated_Result->Follow_Up UPLC_MSMS UPLC-MS/MS (Isomer Separation) Follow_Up->UPLC_MSMS Organic_Acids Urine Organic Acid Analysis Follow_Up->Organic_Acids Genetic_Testing Genetic Testing (ACAD8, ACADS) Follow_Up->Genetic_Testing Diagnosis Diagnosis (IBDD or SCADD) UPLC_MSMS->Diagnosis Organic_Acids->Diagnosis Genetic_Testing->Diagnosis

Caption: Newborn screening workflow for IBDD and SCADD.

OCT1_Biomarker_Relationship cluster_genotype OCT1 Genotype cluster_phenotype Clinical Phenotype cluster_application Drug Development Application High_Activity High Activity (e.g., two active alleles) High_IBC High Plasma This compound High_Activity->High_IBC correlates with Low_Activity Low/Deficient Activity (e.g., zero active alleles) Low_IBC Low Plasma This compound Low_Activity->Low_IBC correlates with Normal_Metabolism Predicts Normal Metabolism of OCT1 Substrate Drugs High_IBC->Normal_Metabolism indicates Altered_Metabolism Predicts Altered Metabolism of OCT1 Substrate Drugs Low_IBC->Altered_Metabolism indicates

Caption: Logical relationship of this compound as an OCT1 biomarker.

References

High-Throughput Screening Assays for Isobutyrylcarnitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine (IBC) is a short-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the catabolism of the branched-chain amino acid valine.[1][2] Aberrant levels of this compound are associated with inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency.[2] Furthermore, recent studies have highlighted this compound as a potential endogenous biomarker for the activity of the organic cation transporter 1 (OCT1), a key drug transporter in the liver.[1][3][4] Consequently, robust and efficient high-throughput screening (HTS) assays for the quantification of this compound are of significant interest for basic research, clinical diagnostics, and drug development.

This document provides detailed application notes and protocols for two distinct high-throughput screening methodologies for this compound: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assay, and a fluorescence-based enzymatic assay suitable for ultra-high-throughput screening (uHTS).

High-Throughput Quantification of this compound by LC-MS/MS

The gold standard for the quantitative analysis of acylcarnitines, including this compound, is tandem mass spectrometry. This method offers high sensitivity and specificity, allowing for the accurate measurement of this compound in complex biological matrices such as plasma, serum, and urine.[5][6][7] The following protocol is a representative example for the analysis of this compound in human plasma.

Data Presentation: LC-MS/MS Assay Performance
ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)~0.05 µmol/L[8]
Upper Limit of Quantification (ULOQ)~50 µmol/L-
Intra-day Precision (%CV)< 15%[5]
Inter-day Precision (%CV)< 15%[5]
Accuracy (% Recovery)85-115%-
Signal-to-Noise Ratio (S/N) at LLOQ> 10[9]
Z'-FactorNot typically calculated for LC-MS/MS; assay quality is assessed by precision and accuracy.[10]
Experimental Protocol: LC-MS/MS Quantification of this compound

Materials:

  • Human plasma (K2-EDTA)

  • This compound analytical standard

  • Deuterated this compound (e.g., d3-butyrylcarnitine or d9-isovaleryl-carnitine) as internal standard (IS)[11][12]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

  • 96-well collection plates

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

Procedure:

  • Sample Preparation (Protein Precipitation): a. To a 96-well protein precipitation plate, add 50 µL of human plasma samples, calibration standards, and quality control samples. b. Add 150 µL of methanol containing the internal standard (e.g., 100 ng/mL of d3-butyrylcarnitine). c. Mix thoroughly by vortexing for 1 minute. d. Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean 96-well collection plate. f. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. g. Reconstitute the dried extract in 100 µL of mobile phase A (see below).

  • LC-MS/MS Analysis: a. Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
    • Mobile Phase A: 0.1% Formic acid in water
    • Mobile Phase B: 0.1% Formic acid in acetonitrile
    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 10 µL b. Mass Spectrometry Conditions:
    • Ionization Mode: Positive Electrospray Ionization (ESI+)
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • MRM Transitions:
    • This compound: m/z 232.2 -> 85.1[13]
    • d3-Butyrylcarnitine (IS): m/z 235.2 -> 85.1
    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

  • Data Analysis: a. Quantify this compound concentrations using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Experimental Workflow: LC-MS/MS

LCMS_Workflow Sample Plasma Sample/ Standard/QC Precipitation Protein Precipitation (Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Analysis Data Analysis Injection->Analysis

LC-MS/MS Workflow for this compound Quantification

Fluorescence-Based Enzymatic HTS Assay for this compound

For screening large compound libraries, a fluorescence-based enzymatic assay offers a higher throughput and lower cost alternative to LC-MS/MS. This proposed assay is based on the enzymatic synthesis of this compound from isobutyryl-CoA and L-carnitine by carnitine acetyltransferase (CrAT), an enzyme known to act on short- to medium-chain acyl-CoAs.[4][14][15] The reaction releases coenzyme A (CoA), which can be detected by a thiol-reactive fluorescent probe.

Data Presentation: Fluorescence-Based Assay Performance (Estimated)
ParameterTypical ValueReference
Z'-Factor≥ 0.5[8][11][16]
Signal-to-Noise Ratio (S/N)> 10[10]
Coefficient of Variation (%CV)< 10%[11]
IC50 (for a known inhibitor)1-100 µM[12][17][18]
Experimental Protocol: Fluorescence-Based Enzymatic Assay

Materials:

  • Recombinant human carnitine acetyltransferase (CrAT)

  • Isobutyryl-CoA

  • L-carnitine

  • Thiol-reactive fluorescent probe (e.g., ThioGlo®1, CPM)[16]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • 384-well black, flat-bottom plates

  • Test compounds dissolved in DMSO

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of CrAT in assay buffer. b. Prepare stock solutions of isobutyryl-CoA and L-carnitine in assay buffer. c. Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Assay Protocol (384-well format): a. Add 100 nL of test compound or DMSO (control) to the wells of a 384-well plate. b. Add 10 µL of a solution containing CrAT to each well. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing isobutyryl-CoA and L-carnitine to each well. e. Incubate for 30-60 minutes at 37°C. f. Stop the reaction and develop the fluorescent signal by adding 5 µL of the fluorescent probe solution. g. Incubate for 10 minutes at room temperature, protected from light. h. Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 380/500 nm for ThioGlo®1).

  • Data Analysis: a. Calculate the percent inhibition for each test compound relative to the DMSO controls. b. Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow: Fluorescence-Based HTS

HTS_Workflow Compound Compound/ DMSO Enzyme Add CrAT Enzyme Compound->Enzyme Incubate1 Pre-incubation Enzyme->Incubate1 Substrate Add Substrates (Isobutyryl-CoA & L-carnitine) Incubate1->Substrate Incubate2 Enzymatic Reaction Substrate->Incubate2 Probe Add Fluorescent Probe Incubate2->Probe Incubate3 Signal Development Probe->Incubate3 Read Read Fluorescence Incubate3->Read Analysis Data Analysis Read->Analysis

Fluorescence-Based HTS Workflow

Signaling Pathway and Biological Context

This compound is an intermediate in the catabolism of the branched-chain amino acid valine.[1][2] Valine is transaminated and then decarboxylated to form isobutyryl-CoA, which is then further metabolized. Under certain conditions, isobutyryl-CoA can be conjugated with carnitine by carnitine acyltransferases to form this compound.

Recent evidence has established a strong link between plasma this compound levels and the activity of the organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[1][3] Individuals with reduced OCT1 function exhibit lower plasma concentrations of this compound.[3] While the exact mechanism is still under investigation, it is hypothesized that OCT1 may be involved in the efflux of this compound from hepatocytes.[1][17] Therefore, monitoring this compound levels can serve as an endogenous biomarker for assessing OCT1-mediated drug-drug interactions.

Signaling Pathway: Valine Metabolism and OCT1-Mediated Efflux

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Valine_mito Valine IsobutyrylCoA Isobutyryl-CoA Valine_mito->IsobutyrylCoA Catabolism Metabolism Further Metabolism IsobutyrylCoA->Metabolism CPT Carnitine Acyltransferase IsobutyrylCoA->CPT IBC_cyto This compound CPT->IBC_cyto Valine_cyto Valine Valine_cyto->Valine_mito OCT1 OCT1 Transporter IBC_cyto->OCT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT Extracellular Extracellular Space (Plasma) OCT1->Extracellular Efflux

Valine Metabolism and OCT1-Mediated this compound Efflux

Conclusion

The choice between an LC-MS/MS-based assay and a fluorescence-based enzymatic assay for this compound depends on the specific application. LC-MS/MS provides the highest level of sensitivity and specificity, making it ideal for clinical diagnostics and detailed mechanistic studies. The fluorescence-based assay, on the other hand, is well-suited for high-throughput screening of large compound libraries to identify modulators of enzymes involved in this compound metabolism or its transport. The protocols and data presented herein provide a comprehensive guide for researchers and drug discovery professionals to establish robust and reliable HTS assays for this compound.

References

Application Notes and Protocols: Isobutyrylcarnitine as a Therapeutic Target in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylcarnitine (IBC) is a short-chain acylcarnitine that originates from the mitochondrial catabolism of the branched-chain amino acid valine.[1][2] Emerging research has identified IBC not only as a biomarker for certain inborn errors of metabolism but also as a key indicator of hepatic organic cation transporter 1 (OCT1) activity, which is crucial for the disposition of many drugs.[2][3][4] Elevated levels of IBC are associated with isobutyryl-CoA dehydrogenase deficiency, a rare genetic disorder affecting valine metabolism.[5][6] Furthermore, alterations in IBC concentrations have been linked to broader metabolic disturbances, including insulin resistance and disorders of fatty acid oxidation, highlighting its potential as a therapeutic target.[7][8]

These application notes provide a comprehensive overview of the role of this compound in metabolic diseases and its utility in drug development. Detailed protocols for the quantification of IBC in biological matrices and for assessing its transport are included to facilitate further research in this area.

Metabolic Pathway of this compound

This compound is formed within the mitochondria as an intermediate in the degradation pathway of valine. The process begins with the transamination of valine to α-ketoisovalerate, which is then oxidatively decarboxylated to isobutyryl-CoA. In situations of metabolic stress or enzymatic defects, isobutyryl-CoA can be conjugated with carnitine by carnitine acyltransferases to form this compound. This reaction is essential for buffering the intramitochondrial coenzyme A pool.[2][4] The resulting this compound can then be transported out of the mitochondria and the cell.

Isobutyrylcarnitine_Metabolism cluster_mito Mitochondrion Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT2 IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH IBC This compound IsobutyrylCoA->IBC CPT/CrAT PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA IBD Cytosol_IBC This compound IBC->Cytosol_IBC Transporter Mitochondrion Mitochondrion Cytosol Cytosol Carnitine Carnitine Carnitine->IBC CoA Coenzyme A TCA TCA Cycle PropionylCoA->TCA

Caption: Metabolic pathway of this compound formation.

This compound as a Biomarker for OCT1 Activity

Genome-wide association studies have revealed a strong link between plasma concentrations of this compound and genetic variants of the organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[2][4] OCT1 is a polyspecific transporter expressed predominantly in the liver, where it mediates the uptake of a wide range of endogenous compounds and xenobiotics, including many therapeutic drugs.[2]

Individuals with high-activity OCT1 genotypes exhibit significantly higher plasma concentrations of IBC compared to those with loss-of-function genotypes.[2][9] This suggests that plasma IBC levels can serve as an endogenous biomarker for in vivo OCT1 activity.[3][10] Monitoring changes in plasma IBC concentrations can therefore be a valuable tool in clinical drug development to assess the potential for a new chemical entity to inhibit OCT1, thereby predicting potential drug-drug interactions.[11][12][13] A decrease in plasma IBC levels following administration of a drug candidate would indicate inhibition of OCT1-mediated efflux.[3][12]

Quantitative Data

The following tables summarize key quantitative data related to this compound from published studies.

Table 1: Plasma this compound Concentrations by OCT1 Genotype

OCT1 Genotype (Number of Active Alleles)Mean Plasma IBC Concentration (ng/mL)Standard Error of the Mean (SEM)
Two22.62.6
One13.81.1
Zero7.40.7
Data adapted from Jensen et al., 2021.[2]

Table 2: Impact of OCT1 Genotype on Urinary Excretion of this compound

OCT1 GenotypeAmount of IBC Excreted in Urine (relative units)
High-activity~2-fold higher
DeficientBaseline
Data adapted from Jensen et al., 2021.[9]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma.[3][11]

Materials:

  • Human plasma (collected in EDTA tubes)

  • This compound analytical standard

  • Deuterated this compound (IBC-d3 or IBC-d9) as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

  • LC-MS/MS system (e.g., Sciex QTRAP 5500 or equivalent)

  • HILIC analytical column

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or quality control (QC) sample in a 96-well plate, add 200 µL of ACN containing the internal standard (e.g., 50 ng/mL IBC-d3). b. Mix thoroughly by vortexing for 2 minutes. c. Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis: a. Liquid Chromatography (LC):

    • Column: HILIC column (e.g., Waters Acquity BEH HILIC, 2.1 x 50 mm, 1.7 µm)
    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% FA
    • Mobile Phase B: ACN with 0.1% FA
    • Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A.
    • Flow Rate: 0.5 mL/min
    • Injection Volume: 5 µL b. Tandem Mass Spectrometry (MS/MS):
    • Ionization Mode: Positive Electrospray Ionization (ESI+)
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • MRM Transitions:
    • This compound: m/z 218.2 → 85.1
    • Internal Standard (IBC-d3): m/z 221.2 → 85.1
    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. b. Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve. c. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMSMS_Workflow Plasma Plasma Sample (50 µL) Precipitation Protein Precipitation (ACN + Internal Standard) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC, ESI+, MRM) Supernatant->LCMS Data Data Analysis (Calibration Curve) LCMS->Data

Caption: Workflow for IBC quantification by LC-MS/MS.
Protocol 2: In Vitro Assessment of this compound Transport

This protocol outlines a cell-based assay to investigate the transport of this compound, for example, to screen for inhibitory effects of drug candidates on OCT1.[2][4]

Materials:

  • HEK293 cells stably overexpressing human OCT1 (hOCT1)

  • Control HEK293 cells (e.g., transfected with an empty vector)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Antibiotics (e.g., penicillin-streptomycin)

  • Radiolabeled this compound (e.g., [³H]IBC) or non-labeled IBC for LC-MS/MS detection

  • Test compounds (potential inhibitors)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail (for radiolabeled studies)

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Culture: a. Culture hOCT1-overexpressing HEK293 cells and control cells in complete medium at 37°C and 5% CO₂. b. Seed cells in 24-well plates at a density that allows for a confluent monolayer on the day of the experiment.

  • Uptake Assay: a. On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. b. Pre-incubate the cells for 10-15 minutes at 37°C with uptake buffer containing either the test compound at various concentrations or vehicle control. c. Initiate the uptake by adding uptake buffer containing radiolabeled or non-labeled this compound and the test compound/vehicle. d. Incubate for a specified time (e.g., 5 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: a. Lyse the cells by adding lysis buffer to each well and incubating on ice for 15-20 minutes. b. Transfer the cell lysates to appropriate tubes. c. For radiolabeled studies, add the lysate to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter. d. For non-labeled studies, process the lysate for LC-MS/MS analysis as described in Protocol 1. e. Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization.

  • Data Analysis: a. Calculate the rate of this compound uptake (e.g., in pmol/mg protein/min). b. To determine the inhibitory effect of the test compounds, plot the uptake rate as a percentage of the vehicle control against the concentration of the test compound. c. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of uptake) using non-linear regression analysis.

Transport_Assay_Workflow Seed Seed hOCT1-expressing and control cells Wash Wash cells with uptake buffer Seed->Wash Preincubate Pre-incubate with test compound or vehicle Wash->Preincubate Uptake Initiate uptake with This compound Preincubate->Uptake Terminate Terminate uptake and wash with cold buffer Uptake->Terminate Lyse Cell Lysis Terminate->Lyse Quantify Quantification (Scintillation or LC-MS/MS) Lyse->Quantify Analyze Data Analysis (IC50) Quantify->Analyze

Caption: In vitro IBC transport assay workflow.

Therapeutic Targeting of this compound Metabolism

The role of this compound in metabolic diseases suggests several avenues for therapeutic intervention:

  • Modulation of Branched-Chain Amino Acid Metabolism: Since IBC is a byproduct of valine catabolism, dietary interventions or therapeutic strategies aimed at modulating BCAA metabolism could influence IBC levels.[1][14] This may be relevant in conditions like insulin resistance where BCAA metabolism is often dysregulated.[7][15]

  • Enhancement of Fatty Acid Oxidation: In disorders characterized by incomplete fatty acid oxidation, accumulation of acylcarnitines, including IBC, can be a sign of mitochondrial dysfunction.[16][17] Therapies that enhance the efficiency of the mitochondrial respiratory chain or the tricarboxylic acid cycle could potentially reduce the buildup of these metabolites.[7]

  • Targeting Carnitine Homeostasis: The formation of IBC is dependent on the availability of free carnitine.[2] Modulating the activity of carnitine transporters or enzymes involved in carnitine biosynthesis could be a strategy to alter the acylcarnitine profile.

  • OCT1-Mediated Drug Targeting: For drugs that are substrates of OCT1, understanding a patient's OCT1 activity through biomarkers like IBC could allow for personalized dosing strategies to maximize efficacy and minimize toxicity.[2][9]

Conclusion

This compound is a multifaceted molecule that serves as a critical link between branched-chain amino acid metabolism, mitochondrial function, and drug disposition. Its utility as an endogenous biomarker for OCT1 activity provides a powerful tool for drug development and personalized medicine. Further research into the pathways that regulate IBC homeostasis will likely unveil novel therapeutic targets for a range of metabolic diseases. The protocols and information provided herein are intended to support these ongoing research and development efforts.

References

Troubleshooting & Optimization

overcoming isobaric interference in isobutyrylcarnitine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isobutyrylcarnitine Mass Spectrometry Analysis

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on overcoming the analytical challenges posed by isobaric interference in this compound (IBC) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of this compound analysis?

Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer without prior separation. In the analysis of this compound (a C4-carnitine), the primary interferent is its structural isomer, butyrylcarnitine.[1][2][3] Both compounds have the same molecular weight and elemental composition, leading to identical signals in standard mass spectrometry analyses like flow-injection MS/MS.[2][3]

Q2: Why is it critical to differentiate this compound from its isomers?

Distinguishing between this compound and butyrylcarnitine is crucial for accurate clinical diagnosis and biomedical research.[4][5] Elevated levels of specific isomers are markers for different inborn errors of metabolism. For instance, elevated this compound is a key indicator for isobutyryl-CoA dehydrogenase (IBDH) deficiency, while elevated butyrylcarnitine is a marker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[4][5] Misidentification due to isobaric interference can lead to an incorrect diagnosis.[1] Additionally, this compound is being investigated as a potential biomarker for the activity of the OCT1 transporter, which is important for understanding drug-drug interactions.[6][7][8]

Q3: What are the primary analytical techniques to resolve this interference?

The most effective way to overcome isobaric interference between this compound and butyrylcarnitine is to introduce a separation step before mass spectrometric detection. Key techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and robust method. Ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) can chromatographically separate the isomers before they enter the mass spectrometer.[1][2][9]

  • Derivatization: Chemical derivatization, such as butylation (reacting with butanolic HCl), can alter the chemical properties of the isomers, which may enhance their chromatographic separation.[2][3][9]

Q4: What are the characteristic MS/MS fragment ions for C4-carnitines?

In positive ion mode electrospray ionization (ESI), acylcarnitines typically produce a characteristic product ion at m/z 85.[10][11] This fragment corresponds to the [C4H5O2]+ ion from the carnitine moiety.[11] While this is a strong indicator of an acylcarnitine, it is not sufficient to distinguish between isomers. Therefore, the precursor ion (m/z 232.15 for butyrylcarnitine/isobutyrylcarnitine) is selected and fragmented, but since the isomers have the same precursor mass and produce the same major fragment ions, chromatographic separation is essential for unambiguous identification.[5][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Problem 1: Poor or No Chromatographic Separation of C4 Isomers
Potential Cause Recommended Solution
Inadequate Column Chemistry C18 columns are widely used, but if separation is poor, consider a different stationary phase like a mixed-mode or phenyl-hexyl column to provide alternative selectivity.[12]
Suboptimal Mobile Phase Adjust the mobile phase composition. A shallow gradient (slower increase in organic solvent) can improve resolution.[12] Adding an ion-pairing agent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.005%) can improve peak shape and separation.[12]
Incorrect Flow Rate or Temperature Optimize the flow rate for your column dimensions. Increasing the column temperature (e.g., to 60°C) can improve separation efficiency and reduce run times.[2][9]
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[12]
Problem 2: Inaccurate Quantification and High Variability
Potential Cause Recommended Solution
Matrix Effects Biological samples (plasma, urine) contain components that can suppress or enhance the ionization of the target analyte. Perform a post-column infusion study to identify regions of ion suppression. Improve sample preparation using techniques like solid-phase extraction (SPE) to clean up the sample.[12]
Improper Internal Standard (IS) A stable isotope-labeled internal standard (e.g., D3-isobutyrylcarnitine) is crucial for accurate quantification as it co-elutes and experiences similar matrix effects as the analyte.[2][6] Ensure the IS is added at the very beginning of the sample preparation process.
Calibration Curve Issues Prepare the calibration curve in a matrix that is as close as possible to your actual samples (e.g., surrogate matrix or stripped plasma) to compensate for matrix effects.[1] Ensure the curve covers the expected concentration range of the samples.
Sample Preparation Inconsistency Inconsistent protein precipitation or extraction can lead to high variability. Ensure precise and repeatable pipetting and vortexing steps. Automating sample preparation can improve consistency.

Visualizations and Protocols

Conceptual Diagram: Overcoming Isobaric Interference

G cluster_0 Source of Isobaric Interference cluster_1 Standard MS Analysis (Flow Injection) cluster_2 Resolution Strategy: LC-MS/MS cluster_3 Result IBC This compound (from Valine metabolism) MS1 MS Scan m/z 232.15 IBC->MS1 LC LC Column (e.g., C18) BC Butyrylcarnitine (from Fatty Acid Oxidation) BC->MS1 MS1->LC Problem: Single Peak, No Differentiation MS2 MS/MS Detection Peak 1: IBC (Earlier RT) Peak 2: BC (Later RT) LC->MS2 Solution: Chromatographic Separation Result Accurate, Separate Quantification MS2->Result

Caption: Workflow showing how LC-MS/MS resolves isobaric interference.

Experimental Workflow: LC-MS/MS Analysis of C4-Carnitines

G cluster_prep Detailed Preparation Steps start Start: Plasma or Dried Blood Spot Sample p1 Add Internal Standard (e.g., D3-IBC) start->p1 prep 1. Sample Preparation lc 2. UPLC / HPLC Separation ms 3. Tandem MS Detection (MRM) lc->ms Isomers separated by retention time data 4. Data Analysis ms->data end End: Quantified Isomer Concentrations data->end p2 Protein Precipitation (Methanol) p1->p2 p3 Derivatization (Optional) (3N HCl in n-butanol, 65°C) p2->p3 p4 Dry & Reconstitute p3->p4 p4->lc

Caption: A typical experimental workflow for C4-carnitine isomer analysis.

Troubleshooting Decision Tree: High C4-Carnitine Signal

G start High Total C4-Carnitine Signal Observed q1 Is chromatographic separation of isomers confirmed? start->q1 a1_no Action: Optimize LC Method (See Troubleshooting Guide 1) q1->a1_no No q2 Is the peak shape good (not fronting/tailing)? q1->q2 Yes a2_no Action: Check sample solvent, column health, mobile phase pH. q2->a2_no No q3 Is the correct stable isotope IS being used? q2->q3 Yes a3_no Action: Use isomer-specific IS (e.g., D3-IBC). q3->a3_no No end Result is likely accurate. Proceed with biological interpretation. q3->end Yes

Caption: A decision tree for troubleshooting unexpectedly high C4 signals.

Key Experimental Protocol: UHPLC-MS/MS for C4 Isomer Separation

This protocol is a representative method for the separation and quantification of this compound and butyrylcarnitine in plasma.

1. Sample Preparation

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., D3-isobutyrylcarnitine in methanol).

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • (Optional but Recommended) Dry the supernatant under a stream of nitrogen at 40°C. Reconstitute with 100 µL of 3N HCl in n-butanol and incubate at 65°C for 20 minutes for derivatization.[2][9]

  • Dry the sample again under nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: C18 BEH Column (e.g., 1.7 µm, 2.1 x 100 mm).[2][9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient is key. For example: 0-1 min (5% B), 1-8 min (5-50% B), 8-9 min (50-95% B), 9-10 min (hold 95% B), followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50-60°C.[9]

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions

  • System: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor Ion (Q1): m/z 232.2 → Product Ion (Q3): m/z 85.1

    • Internal Standard (D3-IBC): Precursor Ion (Q1): m/z 235.2 → Product Ion (Q3): m/z 85.1

  • Settings: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows according to manufacturer recommendations.

4. Data Analysis

  • Integrate the peak areas for this compound, butyrylcarnitine, and the internal standard.

  • Calculate the concentration of each isomer using the response ratio (analyte area / IS area) against a calibration curve prepared in a surrogate matrix.[1]

References

troubleshooting peak tailing for isobutyrylcarnitine in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the liquid chromatography analysis of isobutyrylcarnitine, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for this compound, an asymmetric peak with a trailing edge that extends longer than its leading edge, is a frequent chromatographic problem.[1][2][3] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][3][4][5]

Key causes include:

  • Silanol Interactions: this compound, a polar compound, can interact strongly with residual ionized silanol groups on silica-based stationary phases (like C18).[1][3][4][5] These interactions lead to a secondary retention mechanism that causes tailing.

  • Column Overload: Injecting too much sample, either in volume or concentration, can saturate the stationary phase, resulting in poor peak shape.[1][3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to inconsistent interactions and tailing peaks.[1][5]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, fittings, or the detector cell can cause the separated peak to broaden and tail after leaving the column.[3][4][6]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase over time can create active sites that cause tailing.[2][4][7]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and tailing.[2][3][8][9]

Q2: My this compound peak is tailing. What is the first thing I should check?

Start with the most common and easily resolved issues. A logical troubleshooting workflow can help pinpoint the problem efficiently. First, determine if the tailing affects all peaks or just the this compound peak.

  • If all peaks tail: This often points to a system-wide issue.[6] Check for extra-column dead volume (e.g., poor connections, overly long tubing) or a partially blocked column inlet frit.[4][6][7]

  • If only some peaks (including this compound) tail: This suggests a chemical interaction issue related to the column or mobile phase.[6]

The diagram below outlines a systematic approach to troubleshooting.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound q_all_peaks Are all peaks tailing? start->q_all_peaks a_all_peaks YES q_all_peaks->a_all_peaks a_some_peaks NO q_all_peaks->a_some_peaks check_system Check for System Issues: 1. Extra-column dead volume (fittings, tubing length/ID) 2. Column inlet frit blockage a_all_peaks->check_system fix_system Action: - Remake connections - Use shorter/narrower tubing - Backflush or replace column check_system->fix_system check_chemical Investigate Chemical Interactions a_some_peaks->check_chemical q_overload Is column overload a possibility? check_chemical->q_overload a_overload_yes YES q_overload->a_overload_yes a_overload_no NO q_overload->a_overload_no fix_overload Action: - Reduce injection volume - Dilute sample a_overload_yes->fix_overload check_mobile_phase Optimize Mobile Phase: - Lower pH (e.g., 2-3) - Increase buffer strength - Add ion-pairing agent (HFBA) a_overload_no->check_mobile_phase check_column Consider Column Chemistry: - Use an end-capped column - Switch to a different stationary phase (e.g., HILIC) check_mobile_phase->check_column

Caption: A step-by-step workflow for diagnosing peak tailing.

Q3: How can I modify my mobile phase to reduce peak tailing for this compound?

Mobile phase optimization is a powerful tool to mitigate secondary silanol interactions.

  • Lowering pH: Operating at a lower mobile phase pH (e.g., pH 2-3) protonates the silanol groups on the silica surface, reducing their ability to interact with the positively charged quaternary amine of this compound.[2][4]

  • Using Buffers: Buffers help maintain a consistent pH across the peak as it travels through the column, preventing on-column ionization shifts that can cause tailing.[1][5] Increasing buffer concentration can also help mask residual silanol interactions.[1]

  • Adding Ion-Pairing Agents: For reversed-phase chromatography, adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and retention for acylcarnitines.[4][10][11]

The diagram below illustrates how lowering pH can improve peak shape.

Caption: How low pH minimizes interactions causing peak tailing.

Q4: Can my choice of column affect peak tailing?

Absolutely. The stationary phase chemistry is critical.

  • End-capped Columns: Use a column that is "end-capped." This process chemically treats most of the residual silanol groups, making the surface less polar and reducing the potential for secondary interactions.[1][4]

  • Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a different chemistry. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for a broad range of acylcarnitines and may provide better peak shapes.[10][12] Other options include mixed-mode or different types of reversed-phase columns.[4]

Data Summary

The following table summarizes common troubleshooting approaches and their expected outcomes for improving this compound peak shape.

ParameterRecommended ActionExpected Outcome on Peak ShapeRationale
Mobile Phase pH Lower pH to 2-3 using an acid like formic acid.Improved Symmetry Protonates residual silanol groups, minimizing secondary ionic interactions with the analyte.[2][4]
Mobile Phase Additive Add an ion-pairing agent (e.g., 0.005-0.1% HFBA).Improved Symmetry & Retention The agent pairs with the analyte, masking its charge and improving interaction with the stationary phase.[4][10][11]
Buffer Concentration Increase the concentration of the buffer (e.g., ammonium formate).Improved Symmetry Higher buffer concentration can more effectively mask active sites on the stationary phase.[1]
Sample Concentration Dilute the sample or reduce the injection volume.Improved Symmetry Prevents overloading the stationary phase, which can lead to peak fronting or tailing.[1][3][4]
Column Chemistry Switch from a standard C18 to an end-capped C18 or a HILIC column.Improved Symmetry End-capping reduces active silanol sites. HILIC offers an alternative separation mechanism better suited for polar compounds.[1][4][10]
System Hardware Reduce tubing length and internal diameter. Ensure fittings are correct.Reduced Tailing/Broadening Minimizes extra-column volume, which contributes to band broadening and can cause tailing for all peaks.[4][6]

Experimental Protocols

Below is a representative protocol for the analysis of this compound in plasma, incorporating best practices to avoid peak tailing.

Protocol 1: Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 300 µL of a cold precipitation solution (e.g., acetonitrile or methanol containing an appropriate internal standard).[10]

  • Vortex the mixture vigorously for 10-30 seconds.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[10]

  • Troubleshooting Note: If the sample solvent is 100% organic, it may be necessary to dilute the supernatant with the initial mobile phase (e.g., 1:1 with 95% water) to ensure compatibility and prevent peak distortion.[10]

Protocol 2: LC-MS/MS Analysis (Reversed-Phase with Ion-Pairing)

This method is designed to enhance peak shape and retention for short-chain acylcarnitines.

  • LC System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A high-quality, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: 0.1% Heptafluorobutyric acid (HFBA) in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization in Positive Mode (ESI+). All acylcarnitines typically produce a prominent product ion at m/z 85.[10] Monitor the appropriate precursor > product ion transition for this compound.

References

Technical Support Center: Optimizing Isobutyrylcarnitine Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of isobutyrylcarnitine from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting amount of tissue for this compound extraction?

A1: The optimal tissue amount can vary depending on the tissue type and expected concentration of this compound. However, a general guideline is to start with approximately 5 mg of frozen tissue.[1][2] Using significantly more than 40 mg is not recommended as it may lead to increased analytical noise.[1] It is crucial to keep the tissue frozen at -80°C until the moment of homogenization to prevent metabolic changes.[1][3][4]

Q2: Which extraction solvent is most effective for this compound from tissue?

A2: A common and robust solvent for extracting acylcarnitines, including this compound, is a mixture of 80/20 methanol/water.[1][2] Other protocols have successfully used 100% ice-cold methanol or combinations of acetonitrile and methanol.[1][5] The choice may depend on the specific downstream analytical method.

Q3: Is derivatization necessary for this compound analysis by LC-MS/MS?

A3: Not always, but it can be highly beneficial. The detection and quantification of acylcarnitines can be challenging due to their isomeric forms and low concentrations in biological samples.[6] Derivatization, for instance, by converting acylcarnitines to their butyl esters or using reagents like 3-nitrophenylhydrazine (3NPH), can improve chromatographic separation from isomers like butyrylcarnitine and increase signal intensity.[2][5][7][8] However, highly sensitive LC-MS/MS systems may allow for the quantification of underivatized this compound.[6][9]

Q4: How can I differentiate this compound from its isomer, butyrylcarnitine?

A4: Differentiating these isomers is a significant challenge as they have the same mass-to-charge ratio.[10] Effective chromatographic separation is key. This can be achieved through:

  • Derivatization: As mentioned in Q3, derivatization can alter the chromatographic properties of the isomers, aiding in their separation.[5]

  • Advanced Chromatography: Techniques like hydrophilic interaction chromatography (HILIC) or specialized mixed-mode chromatography can resolve these isomers without derivatization.[9][11] Tandem mass spectrometry (MS/MS) alone, especially with flow-injection analysis, cannot distinguish between them.[10][12]

Q5: What are appropriate internal standards for this compound quantification?

A5: The use of stable isotope-labeled internal standards is critical for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.[13] For this compound (a C4 acylcarnitine), a deuterated C4 carnitine, such as d3-butyrylcarnitine, is a suitable internal standard.[5] Commercially available kits often contain a mixture of isotopically labeled amino acids and acylcarnitines.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low/No this compound Signal Inefficient Extraction: The analyte is not being effectively extracted from the tissue matrix.* Ensure tissue is thoroughly homogenized. Use a bead-beating homogenizer for robust disruption.[1][2] * Verify the correct composition and volume of the extraction solvent. An 80/20 methanol/water mixture is a good starting point.[1][2] * Ensure sufficient vortexing and incubation time after solvent addition to allow for complete extraction.
Analyte Degradation: this compound may have degraded during sample handling or storage.* Always keep tissue samples frozen at -80°C and minimize thaw cycles.[3][4] Perform extraction steps on ice or at 4°C.[2][5] * Acid-catalyzed derivatization methods (e.g., using anhydrous n-butanol/HCl) can sometimes cause hydrolysis of acylcarnitines, leading to inaccurate measurements.[14]
Poor Ionization in Mass Spectrometer: The analyte is not being efficiently ionized.* Optimize mass spectrometer source parameters. * Consider a derivatization strategy, as this can improve ionization efficiency.[5]
Poor Peak Shape / Peak Tailing Suboptimal Chromatography: The chromatographic conditions are not suitable for acylcarnitines.* Acylcarnitines can be challenging for reverse-phase chromatography due to their polar nature.[6] Consider using a HILIC column or a mixed-mode column.[9][11] * Adjust the mobile phase composition, such as the organic solvent content and the concentration of additives like formic acid or ammonium acetate.
High Variability Between Replicates (Poor Precision) Inconsistent Sample Homogenization: The tissue is not being homogenized uniformly across samples.* Ensure a consistent amount of tissue is used for each replicate. * Standardize the homogenization process (e.g., same duration and speed on a bead beater).[1][2]
Inaccurate Pipetting: Inconsistent addition of internal standard or solvents.* Calibrate pipettes regularly. * Add the isotopically labeled internal standard solution to the extraction solvent before adding it to the tissue to ensure uniform distribution.[1]
Matrix Effects: Components of the tissue extract are suppressing or enhancing the ionization of the analyte.* Ensure the use of an appropriate stable isotope-labeled internal standard that co-elutes with the analyte.[13] * Dilute the final extract to minimize matrix effects, if sensitivity allows.
Inability to Separate this compound from Butyrylcarnitine Insufficient Chromatographic Resolution: The LC method cannot resolve the isomers.* Implement a derivatization protocol (e.g., butylation) to alter the chemical structure and improve separation.[5] * Switch to a different chromatographic mode, such as HILIC, which is often better for separating polar isomers.[11] * Increase the length of the LC column or use a column with a smaller particle size to improve efficiency. * Optimize the gradient elution profile to maximize the separation between the isomeric peaks.

Data Presentation

Table 1: Comparison of Key Parameters from Different Acylcarnitine Extraction Protocols
ParameterMethod 1Method 2Method 3
Tissue Amount 5 mg[1][2]40 mg[5]Not specified
Homogenization FastPrep (60s, 4.5 m/s)[1][2]Not specifiedNot specified
Extraction Solvent 1 mL of 80/20 methanol/water[1][2]1.8 mL of 100% ice-cold methanol[5]Acetonitrile/Methanol[1]
Internal Standard Isotopically labeled acylcarnitine standard (20 pmol) added to homogenate[1][2]Isotopically labeled internal standards added to supernatant[5]Not specified
Derivatization 3-nitrophenylhydrazine (3NPH)[1][2]n-butanol with 5% v/v acetyl chloride[5]Not required[6]
Precision (CV%) <15% for high-abundant metabolites[1]Not specifiedGood inter- and intra-day precision[1]
Recovery Up to 99% (in a specific automated system)[1][15]Not specifiedNot specified

Experimental Protocols

Protocol 1: Methanol/Water Extraction with 3NPH Derivatization

This protocol is adapted from methods described for general acylcarnitine profiling in tissue.[1][2]

1. Sample Preparation:

  • Weigh approximately 5 mg of frozen tissue directly into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.[1][2]
  • It is crucial to keep the tissue frozen to prevent metabolic changes.[1]

2. Homogenization:

  • Add 1 mL of pre-chilled 80/20 methanol/water to the tube.[2]
  • Add 20 pmol of an appropriate isotopically labeled internal standard (e.g., d3-butyrylcarnitine).[2]
  • Homogenize the tissue using a bead-beating homogenizer (e.g., FastPrep) for 60 seconds at a speed of 4.5 m/s.[2] Ensure the sample remains cold during this process.

3. Extraction:

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[2]
  • Transfer the supernatant to a new microcentrifuge tube.

4. Derivatization (using 3-nitrophenylhydrazine - 3NPH):

  • This step is based on previously reported methods to enhance detection and chromatographic separation.[2][8]
  • Dry the supernatant under vacuum or a stream of nitrogen.
  • Reconstitute in a solution containing 3NPH, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and pyridine, and incubate to allow the reaction to complete. Specific concentrations and incubation times should be optimized based on the original literature.[2]

5. Final Sample Preparation:

  • After derivatization, dry the sample again.
  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 80:20 acetonitrile/water with 0.1% acetic acid).[1]
  • Vortex for 10 minutes to ensure complete dissolution.[1]
  • Centrifuge to pellet any remaining particulates and transfer the supernatant to an autosampler vial.

6. LC-MS/MS Analysis:

  • The sample is now ready for analysis. A reverse-phase C18 column is typically used for the separation of 3NPH-derivatized acylcarnitines.[2][8]

Protocol 2: Methanol Extraction with Butyl Ester Derivatization

This protocol is based on a method for quantifying isomeric acylcarnitine species.[5]

1. Sample Preparation:

  • Weigh approximately 40 mg of tissue and homogenize in 1,800 µl of 100% ice-cold methanol.[5]

2. Extraction:

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]
  • Transfer 200 µl of the supernatant to a new tube.
  • Add the isotopically labeled internal standard solution.[5]
  • Dry the samples completely using a vacuum concentrator.[5]

3. Derivatization (Butylation):

  • Add 100 µl of 5% (v/v) acetyl chloride in n-butanol to the dried extract.[5]
  • Incubate at 60°C for 20 minutes with shaking.[5]
  • Evaporate the derivatization reagent to dryness under a stream of nitrogen.[5]

4. Final Sample Preparation:

  • Reconstitute the dried, derivatized sample in 200 µl of a methanol/water mixture.[5]
  • Transfer to a glass autosampler vial for analysis.[5]

5. LC-MS/MS Analysis:

  • Analyze using a suitable LC-MS/MS system. The butylation increases the hydrophobicity of the acylcarnitines, making them well-suited for reverse-phase chromatography.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Clarification cluster_analysis Analysis start Start: Frozen Tissue Sample (-80°C) weigh Weigh ~5 mg Tissue start->weigh add_solvent Add Extraction Solvent (e.g., 80:20 MeOH/H2O) + Internal Standard weigh->add_solvent homogenize Homogenize (e.g., Bead Beater) add_solvent->homogenize centrifuge Centrifuge (e.g., 20,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Optional: Derivatization (e.g., 3NPH, Butylation) supernatant->derivatize dry_recon Dry & Reconstitute supernatant->dry_recon If no derivatization derivatize->dry_recon If performed lcms LC-MS/MS Analysis dry_recon->lcms end End: Data Acquisition lcms->end

Caption: General workflow for this compound extraction from tissue samples.

TroubleshootingLogic cluster_storage Sample Integrity cluster_extraction Extraction Efficiency cluster_lcms Analytical Method start Problem: Low or Variable Signal check_extraction Review Extraction Protocol start->check_extraction check_storage Verify Sample Integrity start->check_storage check_lcms Assess LC-MS/MS Method start->check_lcms homogenization_ok Homogenization Complete? check_extraction->homogenization_ok storage_ok Stored at -80°C? Minimal Thawing? check_storage->storage_ok isomers Isomer Separation Required? check_lcms->isomers ms_tune Optimize MS Parameters check_lcms->ms_tune storage_bad Improve Sample Handling & Storage Protocol storage_ok->storage_bad No solvent_ok Correct Solvent & Volume? homogenization_ok->solvent_ok Yes extraction_bad Optimize Homogenization, Solvents, or IS Addition homogenization_ok->extraction_bad No is_ok Internal Standard Used Correctly? solvent_ok->is_ok Yes solvent_ok->extraction_bad No is_ok->extraction_bad No derivatize Consider Derivatization isomers->derivatize Yes chromatography Optimize Chromatography (e.g., HILIC, Gradient) isomers->chromatography Yes

Caption: Troubleshooting logic for low or variable this compound signal.

References

Technical Support Center: Isobutyrylcarnitine Sample Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, proper storage, and analysis of isobutyrylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound is an acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency. Accurate quantification is crucial for the diagnosis and monitoring of these conditions. It is also gaining attention as a potential biomarker for the activity of drug transporters like Organic Cation Transporter 1 (OCT1), which is important in drug development and pharmacokinetics.[1][2]

Q2: What are the most common sample types for this compound analysis?

A2: The most common sample types are plasma, serum, and urine. Dried blood spots are also frequently used, especially in newborn screening programs.

Q3: What are the recommended short-term and long-term storage conditions for plasma and serum samples?

A3: For optimal stability, it is recommended to process blood samples as soon as possible after collection. If immediate analysis is not possible, plasma or serum should be separated from the blood cells and stored frozen. Long-term storage should be at -80°C. One study on the long-term stability of plasma metabolites at -80°C over five years showed that while many metabolites remained stable, butyrylcarnitine (an isomer of this compound) showed an increase of 9.4%, suggesting that some changes can occur even under these conditions. While specific data for this compound at various temperatures is limited, general best practices for metabolite stability should be followed.

Q4: What are the recommended storage conditions for urine samples?

A4: There are slightly varied recommendations for urine storage. One source suggests stability for up to 24 hours at refrigerated temperatures (2-8°C) and for 7 days when frozen. Another laboratory manual indicates stability for one week when refrigerated and for one month when frozen.[3] For long-term storage, -80°C is the preferred temperature.[4] It is crucial to freeze urine samples immediately if they are not analyzed promptly.

Q5: How many freeze-thaw cycles are acceptable for samples intended for this compound analysis?

A5: It is highly recommended to minimize freeze-thaw cycles. Some laboratory guidelines state that specimens that have undergone more than three freeze-thaw cycles are unacceptable for analysis.[3] Each cycle can lead to degradation of metabolites and compromise sample integrity. It is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Troubleshooting Guides

Issue: Inaccurate or variable this compound quantification.

  • Possible Cause 1: Isobaric Interference.

    • Explanation: this compound has the same mass as its isomer, butyrylcarnitine. Without proper chromatographic separation, mass spectrometry alone cannot differentiate between the two, leading to inaccurate quantification. This is a significant issue as elevated levels of each isomer are indicative of different metabolic disorders.

    • Solution: Employ a robust liquid chromatography method, such as Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (LC-MS/MS) to achieve baseline separation of this compound and butyrylcarnitine.[4][5]

  • Possible Cause 2: Matrix Effects.

    • Explanation: Components of the biological matrix (e.g., salts, lipids, proteins in plasma or urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

    • Solution:

      • Effective Sample Preparation: Use sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components.

      • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., d3-isobutyrylcarnitine) that co-elutes with the analyte. This helps to correct for matrix effects and variations in sample processing and instrument response.

  • Possible Cause 3: Improper Sample Handling and Storage.

    • Explanation: As detailed in the FAQs, this compound can degrade if samples are not stored correctly. Exposure to room temperature for extended periods or multiple freeze-thaw cycles can lead to lower measured concentrations.

    • Solution: Adhere strictly to the recommended sample collection, processing, and storage protocols. Process samples promptly and store them at appropriate temperatures. Aliquot samples to avoid repeated freeze-thaw cycles.

Issue: Poor chromatographic peak shape or resolution.

  • Possible Cause 1: Suboptimal Liquid Chromatography (LC) Conditions.

    • Explanation: The choice of column, mobile phase composition, and gradient can significantly impact the separation and shape of the chromatographic peaks.

    • Solution:

      • Column Selection: Use a column suitable for the separation of polar compounds, such as a C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

      • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., the percentage of organic solvent, pH, and additives like formic acid or ammonium acetate) to improve peak shape and resolution.

      • Gradient Optimization: Fine-tune the elution gradient to ensure adequate separation from other acylcarnitines and matrix components.

  • Possible Cause 2: Column Degradation.

    • Explanation: Over time, the performance of an LC column can degrade due to the accumulation of contaminants from the samples.

    • Solution: Regularly flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

Summary of Sample Stability Data

Sample TypeStorage TemperatureDurationStabilityCitation
Plasma/Serum Room TemperatureNot RecommendedProne to degradation. Process immediately.General Best Practice
2-8°C (Refrigerated)Up to 24 hoursLimited stability. Freezing is preferred.General Best Practice
-20°CLong-termGenerally stable, but -80°C is preferred for optimal long-term preservation.[6]
-80°CUp to 5 yearsConsidered stable, though minor changes in related acylcarnitines have been observed.
Urine 2-8°C (Refrigerated)24 hours - 1 weekStable for short-term storage.[3]
-20°C / -80°C7 days - 1 monthStable. -80°C is recommended for long-term storage.[3][4]
Dried Blood Spots Room Temperature> 14 daysSignificant degradation (hydrolysis) of acylcarnitines.
-20°C / -80°CLong-termAcylcarnitines are significantly more stable when frozen.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma/Serum for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of this compound from plasma or serum samples.

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Protein Precipitation:

    • To 50 µL of plasma/serum in a microcentrifuge tube, add 200 µL of cold acetonitrile containing a known concentration of a suitable internal standard (e.g., d3-isobutyrylcarnitine).

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3N hydrochloric acid in n-butanol.

    • Incubate the mixture at 65°C for 15 minutes.

    • Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: this compound Extraction from Urine for LC-MS/MS Analysis

This protocol provides a general method for preparing urine samples for this compound analysis.

  • Sample Preparation:

    • Thaw frozen urine samples at 4°C.[4]

    • Vortex the samples to ensure homogeneity.

    • Centrifuge a 30 µL aliquot of urine at approximately 10,000 x g for 10 minutes to pellet any particulate matter.[4]

  • Dilution and Internal Standard Addition:

    • Take 20 µL of the urine supernatant and dilute it with 65 µL of water.[4]

    • Add 5 µL of acetonitrile.[4]

    • Add 10 µL of an internal standard mixture containing a known concentration of d3-isobutyrylcarnitine.[4]

  • Analysis:

    • Vortex the final mixture.

    • Transfer to an autosampler vial for direct injection into the LC-MS/MS system. For urine analysis, derivatization may not always be necessary, depending on the sensitivity of the instrument and the required detection limits.[4]

Visualizations

experimental_workflow cluster_plasma Plasma/Serum Sample Preparation cluster_urine Urine Sample Preparation plasma_sample 1. Plasma/Serum Sample add_is 2. Add Internal Standard & Cold Acetonitrile plasma_sample->add_is vortex1 3. Vortex add_is->vortex1 centrifuge 4. Centrifuge vortex1->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry_down1 6. Evaporate to Dryness supernatant->dry_down1 derivatize 7. Derivatize (Butylation) dry_down1->derivatize dry_down2 8. Evaporate to Dryness derivatize->dry_down2 reconstitute1 9. Reconstitute dry_down2->reconstitute1 analysis1 10. LC-MS/MS Analysis reconstitute1->analysis1 urine_sample 1. Urine Sample centrifuge_urine 2. Centrifuge urine_sample->centrifuge_urine dilute_is 3. Dilute & Add Internal Standard centrifuge_urine->dilute_is analysis2 4. LC-MS/MS Analysis dilute_is->analysis2

Caption: Experimental workflows for this compound analysis in plasma/serum and urine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate Quantification of this compound interference Isobaric Interference (e.g., Butyrylcarnitine) start->interference matrix Matrix Effects (Ion Suppression/Enhancement) start->matrix handling Improper Sample Handling/Storage start->handling lc_separation Optimize LC Separation (UPLC, appropriate column) interference->lc_separation spe Use Solid-Phase Extraction (SPE) matrix->spe is Use Stable Isotope-Labeled Internal Standard matrix->is protocol Adhere to Strict Storage Protocols handling->protocol

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

minimizing matrix effects in isobutyrylcarnitine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in isobutyrylcarnitine (IBC) LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound LC-MS/MS analysis?

The most prevalent sources of matrix effects in the analysis of this compound and other acylcarnitines stem from endogenous and exogenous components of the sample matrix that can interfere with the ionization of the target analyte.[1] Key sources include:

  • Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in bioanalysis of plasma and tissue samples.[2][3]

  • Isobaric and Isomeric Compounds: this compound has isomers, such as butyrylcarnitine, which have the same mass and can interfere with accurate quantification if not chromatographically separated.[1][4]

  • Sample Preparation Artifacts: Reagents and materials used during sample processing can introduce contaminants.[1]

  • Exogenous Contaminants: Medications, dietary supplements, and even collection tube additives can interfere with the analysis.[1]

Q2: How can I differentiate this compound from its isomers, like butyrylcarnitine?

Flow injection analysis tandem mass spectrometry does not separate isomeric and isobaric compounds.[5] Therefore, chromatographic separation using techniques like ultra-high-performance liquid chromatography (UHPLC) is essential to resolve this compound from butyrylcarnitine, ensuring accurate quantification.[1][4]

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in minimizing matrix effects?

A SIL-IS is considered the gold standard for compensating for matrix effects. A SIL-IS, such as this compound-d3 or -d7, co-elutes with the analyte and experiences similar ion suppression or enhancement. This allows for a consistent ratio between the analyte and the internal standard, leading to more accurate and precise quantification despite variations in matrix effects between samples.

Q4: When should I use a surrogate matrix for my calibration standards?

When a true blank matrix (devoid of endogenous this compound) is not available, a surrogate matrix is used to prepare calibration standards.[6][7] Common surrogate matrices include bovine serum albumin (BSA) solutions or stripped serum.[7][8] It is crucial to demonstrate that the surrogate matrix does not introduce its own interferences and that the ionization behavior of the analyte is comparable to that in the authentic sample matrix.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS/MS analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Causes:

    • Inappropriate injection solvent composition.

    • Column contamination or degradation.

    • Secondary interactions between the analyte and the stationary phase.

  • Troubleshooting Steps:

    • Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[9]

    • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the guard column or the analytical column.[10]

    • Mobile Phase Modification: Adjust the mobile phase pH or the concentration of additives like formic acid to minimize secondary interactions.

Issue 2: Inaccurate Quantification and High Variability

  • Possible Causes:

    • Significant matrix effects (ion suppression or enhancement).

    • Improper calibration curve.

    • Inconsistent sample preparation.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[1]

    • Calibration Curve: Prepare your calibration curve in a matrix that closely matches your samples (matrix-matched) or use a validated surrogate matrix.[1] Ensure the concentration range of the curve covers the expected concentrations of your samples.

    • Internal Standard: Use a stable isotope-labeled internal standard for this compound to compensate for variability.

    • Sample Preparation: Optimize your sample preparation method to effectively remove interferences. Consider techniques like solid-phase extraction (SPE) for cleaner extracts compared to protein precipitation.[11][12]

Issue 3: Low Signal Intensity or Loss of Sensitivity

  • Possible Causes:

    • Severe ion suppression.

    • Suboptimal mass spectrometer source conditions.

    • Sample degradation.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as SPE or liquid-liquid extraction (LLE), to reduce the concentration of matrix components.[2]

    • Optimize MS Parameters: Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound.

    • Chromatographic Separation: Adjust the chromatographic gradient to separate this compound from co-eluting, suppressing matrix components.

    • Sample Stability: Investigate the stability of this compound under your sample collection, storage, and processing conditions.

Experimental Protocols & Data

Sample Preparation Methodologies

A critical step in minimizing matrix effects is the selection of an appropriate sample preparation technique. Below is a comparison of common methods.

Method General Protocol Advantages Disadvantages
Protein Precipitation (PPT) Add a cold organic solvent (e.g., acetonitrile, methanol) to the plasma/serum sample, vortex, centrifuge to pellet proteins, and analyze the supernatant.[13]Simple, fast, and inexpensive.Least effective at removing matrix components, often resulting in significant ion suppression from phospholipids.[12]
Liquid-Liquid Extraction (LLE) Extract the analyte from the aqueous sample into an immiscible organic solvent. The pH of the aqueous phase can be adjusted to optimize extraction efficiency.[2]Can provide cleaner extracts than PPT.May have lower recovery for polar analytes like this compound; can be more time-consuming.[12]
Solid-Phase Extraction (SPE) Pass the sample through a cartridge containing a solid sorbent that retains the analyte, interferences, or both. Wash the cartridge and elute the analyte.Provides the cleanest extracts by effectively removing phospholipids and other interferences, leading to reduced matrix effects.[12]More complex and costly than PPT and LLE.

Quantitative Comparison of Sample Preparation Techniques

The following table summarizes the impact of different sample preparation methods on analyte recovery and matrix effects.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (Acetonitrile)>9025-40 (Ion Suppression)Fictional data for illustration
Liquid-Liquid Extraction (Ethyl Acetate)75-8510-20 (Ion Suppression)Fictional data for illustration
Solid-Phase Extraction (Mixed-Mode)>95<10 (Minimal Effect)Fictional data for illustration

Note: The values in this table are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.

Visualized Workflows and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add SIL-IS Sample->Add_IS PPT Protein Precipitation Add_IS->PPT LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE Extract Supernatant/Extract PPT->Extract LLE->Extract SPE->Extract LC LC Separation (Isomer Resolution) Extract->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: General experimental workflow for this compound LC-MS/MS analysis.

troubleshooting_guide Start Inaccurate Results? CheckPeakShape Check Peak Shape Start->CheckPeakShape Yes CheckVariability High Variability? CheckPeakShape->CheckVariability Good OptimizeInjection Optimize Injection Solvent CheckPeakShape->OptimizeInjection Poor CleanColumn Clean/Replace Column CheckPeakShape->CleanColumn Poor CheckSensitivity Low Sensitivity? CheckVariability->CheckSensitivity No UseSIL_IS Use SIL-IS CheckVariability->UseSIL_IS Yes MatrixMatchCal Matrix-Match Calibration CheckVariability->MatrixMatchCal Yes ImproveCleanup Improve Sample Cleanup (SPE) CheckSensitivity->ImproveCleanup Yes OptimizeMS Optimize MS Source CheckSensitivity->OptimizeMS Yes OptimizeLC Optimize LC Separation CheckSensitivity->OptimizeLC Yes

Caption: Troubleshooting decision tree for this compound LC-MS/MS analysis.

References

selection of appropriate internal standards for isobutyrylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of isobutyrylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical consideration when selecting an internal standard for this compound analysis?

A1: The most critical consideration is to use a stable isotope-labeled internal standard, ideally a deuterated analog of this compound (e.g., d3-isobutyrylcarnitine or d9-isobutyrylcarnitine). These standards co-elute with the analyte and experience similar matrix effects, which allows for accurate quantification by correcting for variations in sample preparation and instrument response.[1] Using a non-isomeric, structurally similar acylcarnitine as an internal standard is not ideal due to potential differences in ionization efficiency and chromatographic behavior.

Q2: Why is chromatographic separation essential for accurate this compound quantification?

Q3: What are the common causes of matrix effects in this compound analysis, and how can they be minimized?

A3: Matrix effects, such as ion suppression or enhancement, are common in the analysis of biological samples like plasma and urine. They are caused by co-eluting endogenous components that interfere with the ionization of the target analyte in the mass spectrometer's ion source. To minimize matrix effects:

  • Utilize effective sample preparation: Techniques like solid-phase extraction (SPE) can help remove interfering matrix components.[1]

  • Optimize chromatographic separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.[1]

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the analyte.[1]

Troubleshooting Guides

Guide 1: Poor Chromatographic Peak Shape
Symptom Possible Cause Troubleshooting Steps
Peak Tailing Secondary interactions with free silanol groups on the column.Operate the mobile phase at a lower pH to protonate silanol groups. Use an end-capped column.
Column overload.Reduce the sample concentration or injection volume.
Extra-column dead volume.Use tubing with a smaller internal diameter and minimize the length of all connections.
Peak Fronting Poor sample solubility.Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.
Column overload.Decrease the amount of sample loaded onto the column.
Split Peaks Clogged frit or column contamination.Backflush the column or replace it.
Sample solvent incompatible with mobile phase.Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.
Guide 2: Inaccurate Quantification or High Variability
Symptom Possible Cause Troubleshooting Steps
Inaccurate Results Isobaric interference from butyrylcarnitine.Improve chromatographic resolution between this compound and butyrylcarnitine.
Improper calibration curve.Ensure the calibration curve covers the expected concentration range and is prepared in a similar matrix to the samples.
Inappropriate internal standard.Use a stable isotope-labeled internal standard for this compound.
High Variability Inconsistent sample preparation.Standardize all sample preparation steps, including protein precipitation and derivatization.
Matrix effects.Perform a post-column infusion study to identify and mitigate ion suppression or enhancement zones.[1]
Instability of analytes.Ensure proper storage of samples and standards.

Quantitative Data Summary

Table 1: Performance of a UHPLC-MS/MS Method for Acylcarnitine Analysis

AnalyteRecovery (%)Within-Run Precision (CV%)Between-Run Precision (CV%)
Total Carnitine69.41.63.0
Free Carnitine83.13.42.7
Acetylcarnitine102.26.68.8
Palmitoylcarnitine107.28.318.2

Data extracted from a study on the quantification of carnitine and acylcarnitines in biological matrices.[4]

Experimental Protocols

Protocol 1: this compound Analysis in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of this compound in human plasma.

1. Sample Preparation:

  • To 50 µL of plasma, add a known amount of a stable isotope-labeled internal standard for this compound (e.g., d3-isobutyrylcarnitine).

  • Precipitate proteins by adding 200 µL of cold acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]

2. Derivatization (Butylation):

  • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.

  • Incubate the mixture at 65°C for 15 minutes.

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

  • LC System: A UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from low to high organic content is used to elute the acylcarnitines.

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and its internal standard. The characteristic product ion for acylcarnitines is typically at m/z 85.[5]

Visualizations

Caption: A general workflow for the analysis of this compound in plasma samples.

troubleshooting_logic Troubleshooting Logic for Inaccurate Quantification cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample-Related Issues start Inaccurate Quantification of this compound check_resolution Check Resolution from Butyrylcarnitine start->check_resolution improve_chromatography Optimize LC Method: - Gradient - Column - Mobile Phase check_resolution->improve_chromatography Poor check_is Internal Standard Check check_resolution->check_is Good end Accurate Quantification improve_chromatography->end use_stable_isotope_is Use Stable Isotope-Labeled Internal Standard check_is->use_stable_isotope_is Incorrect check_matrix_effects Evaluate Matrix Effects check_is->check_matrix_effects Correct use_stable_isotope_is->end improve_sample_prep Improve Sample Preparation: - SPE - Dilution check_matrix_effects->improve_sample_prep Present check_matrix_effects->end Absent improve_sample_prep->end

Caption: A logical workflow for troubleshooting inaccurate quantification in this compound analysis.

References

Technical Support Center: Quantification of Isobutyrylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of isobutyrylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate measurement of this important biomarker.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Inaccurate Quantification - Overestimation of this compound

Symptoms:

  • Reported this compound concentrations are unexpectedly high.

  • Results are inconsistent with clinical observations or expected physiological ranges.

  • Inability to differentiate between this compound and butyrylcarnitine.

Possible Causes & Solutions:

Possible CauseRecommended Action
Isomeric Interference The most significant pitfall is the co-measurement of butyrylcarnitine, an isomer of this compound. Standard flow-injection tandem mass spectrometry (MS/MS) cannot distinguish between these two compounds.[1][2][3][4][5][6][7][8] Implement chromatographic separation, such as Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS, to resolve this compound and butyrylcarnitine prior to detection.[1][2][3][9]
Isobaric Interference Other compounds in the sample may have the same nominal mass as this compound, leading to artificially high readings.[2][5][10] Utilize high-resolution mass spectrometry to differentiate between this compound and isobaric interferences based on their exact mass. If using a triple quadrupole instrument, optimize chromatographic separation to isolate the analyte of interest.
Matrix Effects Components of the biological matrix (e.g., plasma, urine) can enhance the ionization of this compound, leading to an overestimation.[2][11] Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[2] A post-column infusion study can help identify and mitigate regions of ion enhancement.
Exogenous Contaminants Certain medications or dietary supplements can introduce compounds that interfere with the analysis.[2] Review patient medication and supplement history. If potential interferences are identified, develop a chromatographic method to separate them from this compound.
Issue 2: Poor Reproducibility and High Variability in Measurements

Symptoms:

  • High coefficient of variation (%CV) in quality control samples.

  • Inconsistent results across different sample preparations or analytical runs.

Possible Causes & Solutions:

Possible CauseRecommended Action
Inconsistent Sample Preparation Variability in extraction efficiency or derivatization can introduce significant error.[2] Ensure consistent timing, temperature, and reagent volumes during sample preparation. Automate sample preparation steps where possible to minimize human error.
Improper Calibration Using an inappropriate calibration model or a limited number of calibration points can lead to inaccurate quantification.[2] Construct a multi-point calibration curve that covers the expected concentration range of the samples. Use a weighted linear regression if the variance is not constant across the concentration range.
Instrument Instability Fluctuations in the mass spectrometer's performance can affect signal intensity.[12] Perform regular system maintenance and calibration. Monitor system suitability parameters (e.g., peak shape, retention time, and signal intensity of internal standards) throughout the analytical run.
Sample Degradation This compound may be unstable if samples are not handled and stored correctly.[13] Follow strict protocols for sample collection, processing, and storage, including maintaining a consistent cold chain.

Frequently Asked Questions (FAQs)

Q1: Why can't I distinguish this compound from butyrylcarnitine using my standard tandem MS method?

A1: this compound and butyrylcarnitine are structural isomers, meaning they have the same molecular weight and elemental composition.[3][4] Therefore, they produce precursor and product ions with the same mass-to-charge ratio (m/z) in a tandem mass spectrometer. Without a separation step before MS analysis, such as liquid chromatography, they cannot be differentiated.[1][5][6] This is a critical limitation of flow-injection analysis MS/MS for acylcarnitine profiling.[1][6]

Q2: What are the consequences of not separating this compound from its isomers?

A2: Failure to separate these isomers can lead to misinterpretation of results and potentially incorrect clinical diagnoses.[2][3] For example, elevated butyrylcarnitine is a marker for Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD), while elevated this compound is indicative of Isobutyryl-CoA Dehydrogenase Deficiency (IBD).[3][14] Co-quantification of these isomers would prevent a differential diagnosis.[3]

Q3: How can I minimize matrix effects in my assay?

A3: To minimize matrix effects, it is recommended to use a stable isotope-labeled internal standard for this compound. Additionally, preparing your calibration curve in the same biological matrix as your samples (e.g., plasma from a healthy donor) can help to compensate for ion suppression or enhancement.[2] Sample preparation techniques such as solid-phase extraction (SPE) can also be employed to remove interfering matrix components.

Q4: What are common pitfalls during the derivatization step?

A4: A frequent pitfall in the butylation derivatization method (using butanolic HCl) is the partial hydrolysis of acylcarnitines, which can artificially increase the measured concentration of free carnitine.[2][10][15] It is crucial to carefully control the reaction conditions, including temperature and incubation time, to ensure complete and consistent derivatization without degradation.

Q5: Are there alternative methods that avoid derivatization?

A5: Yes, methods using mixed-mode or reverse-phase chromatography have been developed to separate and quantify underivatized acylcarnitines.[5][16] These approaches can simplify sample preparation and avoid the potential pitfalls associated with derivatization.

Experimental Protocols

Key Experiment: Chromatographic Separation of this compound and Butyrylcarnitine by UHPLC-MS/MS

This protocol provides a general framework for the separation and quantification of this compound and its isomers.

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 150 µL of an ice-cold protein precipitation solution (e.g., acetonitrile) containing a stable isotope-labeled internal standard for this compound.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Butylation)

  • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[2]

  • Incubate the mixture at 65°C for 15 minutes.[2]

  • Evaporate the butanolic HCl to dryness under nitrogen.[2]

  • Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.[2]

3. UHPLC-MS/MS Analysis

  • LC System: A UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the isomers. The exact gradient profile will need to be optimized for the specific column and system.

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard. A common fragment ion for acylcarnitines is m/z 85.[16][17]

Visualizations

Logical Relationship of Pitfalls in this compound Quantification

A Accurate this compound Quantification B Inaccurate Quantification C Isomeric Interference (e.g., Butyrylcarnitine) C->B D Isobaric Interference D->B E Matrix Effects (Ion Suppression/Enhancement) E->B F Sample Preparation Artifacts (e.g., Hydrolysis) F->B G Flow Injection MS/MS G->C cannot resolve H UHPLC-MS/MS H->C resolves I High-Resolution MS I->D resolves J Matrix-Matched Calibration J->E mitigates K Controlled Derivatization K->F minimizes

Caption: Common pitfalls leading to inaccurate this compound quantification and their solutions.

Experimental Workflow for this compound Quantification

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample Collection B Protein Precipitation (with Internal Standard) A->B C Evaporation B->C D Derivatization (Butylation) C->D E Reconstitution D->E F UHPLC Separation (Isomer Resolution) E->F G Tandem MS Detection (MRM Mode) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Concentration Calculation I->J

Caption: A typical experimental workflow for the quantification of this compound.

References

improving signal-to-noise ratio for low-level isobutyrylcarnitine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level isobutyrylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in detecting low-level this compound?

Detecting low levels of this compound can be challenging due to its low abundance in biological samples and the presence of isomeric and isobaric compounds.[1][2][3] Butyrylcarnitine is an isomer that often interferes with accurate quantification. Additionally, matrix effects from complex biological samples can suppress the signal of this compound.[3][4]

Q2: What is the most common analytical method for this compound detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of this compound.[5][6] This technique offers high sensitivity and selectivity, which is crucial for distinguishing this compound from its isomers.[2][3] While flow injection tandem mass spectrometry is high-throughput, it does not separate isomers.[1]

Q3: Why is distinguishing between this compound and butyrylcarnitine important?

Elevated levels of specific acylcarnitines can be indicative of certain metabolic disorders.[1][7] For example, elevated this compound is a marker for isobutyryl-CoA dehydrogenase deficiency, while elevated butyrylcarnitine is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[7] Accurate differentiation is therefore critical for correct diagnosis and research findings.

Q4: What is the metabolic origin of this compound?

This compound is a metabolite of the branched-chain amino acid valine.[5] It is formed when the acyl group from isobutyryl-CoA is transferred to carnitine. This process is essential for maintaining the pool of free coenzyme A within the mitochondria.[5]

Troubleshooting Guide

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Step Expected Outcome
Inefficient extraction from the biological matrix.Review and optimize the sample preparation protocol. A modified Bligh and Dyer method can be effective for removing lipids and proteins.[5] Consider solid-phase extraction for cleaner samples.Increased recovery of this compound from the sample, leading to a stronger signal.
Poor ionization efficiency in the mass spectrometer.Consider derivatization of this compound. Butylation to form butyl esters can improve ionization and retention characteristics.[3]Enhanced signal intensity due to improved ionization of the analyte.
Suboptimal mass spectrometry parameters.Optimize MS parameters, including collision energy and fragmentor voltage, for the specific transition of this compound. A common fragment ion for acylcarnitines is m/z 85.[3]Maximized signal response for the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition.
Instrument contamination.Perform a system "steam clean" by running a high-flow, high-temperature gradient overnight to remove contaminants from the LC and MS system.[8]Reduction in background noise and potential interferences, leading to a better signal-to-noise ratio.
Issue 2: Poor Signal-to-Noise Ratio (S/N)
Possible Cause Troubleshooting Step Expected Outcome
High background noise from the LC-MS system.Ensure the use of high-purity solvents and a clean detector cell.[9] Check for and eliminate any leaks in the system.[9]A lower baseline noise level, which will improve the S/N.
Matrix effects suppressing the analyte signal.Improve sample cleanup procedures. Techniques like solid-phase extraction can minimize matrix components.[10] Also, optimize chromatographic separation to avoid co-elution with interfering compounds.[10]Reduced signal suppression and a more robust and reproducible signal.
Inefficient chromatographic separation.Use a high-efficiency column and optimize the gradient to achieve narrower peaks.[9] Hydrophilic interaction chromatography (HILIC) can be effective for separating polar compounds like acylcarnitines.[11][12]Sharper peaks result in a higher signal intensity relative to the baseline noise.
Suboptimal MS interface settings.Carefully optimize MS interface settings, such as nebulizer pressure, drying gas temperature, and flow rate, to enhance droplet desolvation and ionization efficiency.[8][10]Increased analyte signal without a corresponding increase in noise.
Issue 3: Inability to Separate this compound from Butyrylcarnitine
Possible Cause Troubleshooting Step Expected Outcome
Inadequate chromatographic resolution.Employ a suitable chromatographic method. Ultra-performance liquid chromatography (UPLC) with a well-chosen column can resolve these isomers.[1] Reverse-phase chromatography can also be optimized for separation.[4]Baseline or near-baseline separation of the isomeric peaks, allowing for accurate quantification of each.
Using a non-separative analytical technique.Switch from flow injection analysis to an LC-MS/MS method.[1]The chromatographic step will enable the separation of the isomers before they enter the mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general method for the extraction of acylcarnitines from plasma.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d3-isobutyrylcarnitine).

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a representative method and may require optimization for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is often suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 232.15 for this compound.[13]

    • Product Ion (Q3): m/z 85.03 is a characteristic fragment ion.[13]

    • Optimize other parameters like collision energy, nebulizer pressure, and drying gas temperature for your specific instrument.

Quantitative Data Summary

The following table summarizes representative lower limits of quantification (LLOQ) achieved for acylcarnitines in various studies. These values can serve as a benchmark for your own experiments.

AnalyteMatrixMethodLLOQReference
PalmitoylcarnitineCultured CellsLC-ESI-MS/MS0.35 nmol/L[12]
AcylcarnitinesFecal SamplesLC-MS/MS0.1 - 500 nmol/L (calibration range)[4]
AcetylcarnitineMouse PlasmaLC-MS/MS1 ng/mL[14]
PalmitoylcarnitineMouse PlasmaLC-MS/MS1 ng/mL[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer drying Evaporation to Dryness supernatant_transfer->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation LC Separation (e.g., C18 column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low S/N Ratio Detected check_sample_prep Optimize Sample Preparation? start->check_sample_prep check_chromatography Improve Chromatographic Separation? check_sample_prep->check_chromatography No solution_sample_prep Cleaner Sample, Reduced Matrix Effects check_sample_prep->solution_sample_prep Yes check_ms_params Optimize MS Parameters? check_chromatography->check_ms_params No solution_chromatography Narrower Peaks, Better Resolution check_chromatography->solution_chromatography Yes solution_ms_params Enhanced Ionization, Increased Signal check_ms_params->solution_ms_params Yes end Improved S/N Ratio check_ms_params->end No, consult instrument specialist solution_sample_prep->end solution_chromatography->end solution_ms_params->end

Caption: A logical diagram for troubleshooting a low signal-to-noise ratio.

valine_metabolism Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Metabolic Steps This compound This compound Isobutyryl_CoA->this compound Carnitine L-Carnitine Carnitine->this compound CPT Carnitine Acyltransferase

Caption: The metabolic pathway showing the formation of this compound from valine.

References

strategies to reduce ion suppression for isobutyrylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the analysis of isobutyrylcarnitine by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

Ion suppression is a type of matrix effect that reduces the ionization efficiency of the target analyte, in this case, this compound, in the ion source of a mass spectrometer.[1][2] This phenomenon can lead to decreased sensitivity, poor precision, and inaccurate quantification.[1][2] Co-eluting endogenous or exogenous compounds from the sample matrix compete with this compound for ionization, leading to a diminished signal.[2]

Q2: What are the common sources of ion suppression in this compound analysis?

Common sources of ion suppression include:

  • Endogenous matrix components: Phospholipids (especially glycerophosphocholines), salts, and other metabolites present in biological samples like plasma and urine.[3]

  • Exogenous contaminants: Plasticizers leaching from labware, mobile phase additives, and compounds from medications or dietary supplements.[1][4]

  • High concentrations of other acylcarnitines: If not chromatographically resolved, other acylcarnitines can compete for ionization.

Q3: How can I detect ion suppression in my this compound assay?

Ion suppression can be identified by a post-column infusion experiment. In this method, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. When a blank matrix sample is injected, any dip in the constant signal of this compound indicates the retention time at which ion suppression is occurring. Another approach is to compare the signal intensity of this compound in a neat solution versus the signal in a sample matrix. A lower signal in the matrix indicates suppression.

Q4: Why is chromatographic separation important for this compound analysis?

Chromatographic separation is crucial to distinguish this compound from its isomer, butyrylcarnitine.[5] Without adequate separation, these isomers will co-elute and cause mutual ion suppression, leading to inaccurate quantification.[5] Furthermore, good chromatography can separate this compound from other matrix components that cause ion suppression.[1][2]

Troubleshooting Guide: Reducing Ion Suppression for this compound

Issue: Low signal intensity or poor sensitivity for this compound.

This is a classic symptom of ion suppression. Follow these steps to troubleshoot and mitigate the issue:

Step 1: Evaluate and Optimize Sample Preparation

Effective sample preparation is the most critical step to remove interfering matrix components.[6][7]

  • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, a major cause of ion suppression.[6][7] If using PPT, consider diluting the supernatant post-precipitation.[6]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning this compound into a solvent immiscible with the sample matrix.[6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing a wide range of interferences, including phospholipids and salts, by selectively isolating acylcarnitines.[6][7]

Experimental Protocol: Solid-Phase Extraction (SPE) for Acylcarnitines

This protocol provides a general guideline for SPE cleanup of plasma samples for acylcarnitine analysis.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 50 µL of plasma, add an internal standard solution. Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Step 2: Optimize Chromatographic Conditions

If sample preparation is optimized and suppression persists, focus on chromatographic separation to resolve this compound from co-eluting interferences.[1]

  • Modify the Mobile Phase: Adjusting the organic solvent (acetonitrile vs. methanol), pH, or additives can alter selectivity. Using additives like heptafluorobutyric acid (HFBA) at low concentrations has been shown to improve separation of acylcarnitines.[8]

  • Adjust the Gradient: Modifying the elution gradient can improve the separation between this compound and interfering peaks.[7]

  • Change the Column: If co-elution is a persistent issue, switching to a column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl) can provide the necessary selectivity.[7]

Experimental Protocol: LC-MS/MS Method for this compound

This is an example of a published LC-MS/MS method for the separation of acylcarnitine isomers.[8]

  • Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water

  • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile

  • Gradient: A multi-step gradient starting from 100% A and decreasing to 5% A over several minutes.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS Detection: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).

Step 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS is the gold standard for compensating for ion suppression.[9][10] A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte to the internal standard.

Step 4: Consider Alternative Ionization Techniques

If ion suppression remains a significant issue with electrospray ionization (ESI), consider alternative ionization methods.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to ion suppression than ESI.[1][2][11]

  • Switching Ionization Polarity: Switching from positive to negative ionization mode may reduce ion suppression, as fewer matrix components are ionized in negative mode.[1][2] However, the sensitivity of this compound in negative mode must be evaluated.

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in mitigating matrix effects for acylcarnitines, based on published data.

StrategyAnalyte GroupMatrixEffectiveness (Recovery % or Matrix Effect %)Reference
Stable Isotope-Labeled Internal Standard AcylcarnitinesHuman UrineMatrix effect corrected to 87.8–103%[10]
Sample Derivatization (Butylation) AcylcarnitinesPlasma & LiverIncreased ionization efficiency (quantitative data not specified)[8]
Optimized LC-MS/MS Method AcylcarnitinesPlasmaArea ratios of spiked samples were 110-120% compared to non-matrix samples[8]
Optimized LC-MS/MS Method AcylcarnitinesLiverArea ratios of spiked samples were 85-122% compared to non-matrix samples[8]

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting cluster_0 Start: Low this compound Signal cluster_1 Step 1: Sample Preparation cluster_2 Step 2: Chromatography cluster_3 Step 3 & 4: Advanced Strategies cluster_4 Resolution start Low Signal/Poor Sensitivity sp_eval Evaluate Current Method (PPT, LLE, SPE?) start->sp_eval sp_optim Optimize Sample Prep (Switch to SPE or LLE) sp_eval->sp_optim sp_check Re-analyze Sample sp_optim->sp_check lc_optim Optimize LC Method (Gradient, Mobile Phase, Column) sp_check->lc_optim Suppression Persists end Problem Resolved sp_check->end Problem Resolved lc_check Re-analyze Sample lc_optim->lc_check sil_is Implement SIL-Internal Standard lc_check->sil_is Suppression Persists lc_check->end Problem Resolved alt_ion Consider Alternative Ionization (APCI, Negative Mode) sil_is->alt_ion alt_ion->end

Caption: A stepwise workflow for troubleshooting ion suppression.

General Experimental Workflow for this compound Analysis

ExperimentalWorkflow cluster_0 1. Sample Collection & Preparation cluster_1 2. LC-MS/MS Analysis cluster_2 3. Data Processing sample Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is extraction Sample Extraction (e.g., SPE) add_is->extraction derivatization Derivatization (Optional) (e.g., Butylation) extraction->derivatization reconstitution Reconstitute in Mobile Phase derivatization->reconstitution injection Inject Sample onto LC System reconstitution->injection separation Chromatographic Separation (Isomer Resolution) injection->separation ionization Ionization (Positive ESI) separation->ionization detection MS/MS Detection (MRM Mode) ionization->detection integration Peak Integration detection->integration quantification Quantification using Analyte/IS Ratio integration->quantification results Final Concentration Results quantification->results

Caption: Overview of the analytical workflow for this compound.

References

addressing calibration curve non-linearity in isobutyrylcarnitine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve non-linearity in isobutyrylcarnitine assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical calibration curve range for this compound LC-MS/MS assays?

A1: The linear dynamic range for this compound assays can vary depending on the specific matrix (e.g., plasma, urine), instrumentation, and sample preparation methods. However, a common range observed in validated methods is from low ng/mL to 1000 ng/mL or higher. It is crucial to establish and validate the linear range during method development for your specific application.[1]

Q2: My calibration curve has a correlation coefficient (r²) greater than 0.99. Does this guarantee linearity?

A2: While a high correlation coefficient is a good indicator, it is not sufficient on its own to confirm linearity.[2] Visual inspection of the calibration curve, analysis of residual plots, and statistical tests like the lack-of-fit test are necessary to properly assess linearity.[2] A curve may appear linear overall but exhibit non-linearity at the lower or upper ends of the concentration range.

Q3: What are the primary causes of non-linearity in this compound LC-MS/MS assays?

A3: Non-linearity in LC-MS/MS assays is a common phenomenon and can stem from several sources.[2][3] The most frequent causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[3][4]

  • Ionization Saturation/Suppression: The efficiency of the ionization process in the mass spectrometer source can be limited at high concentrations of the analyte or co-eluting matrix components.[2]

  • Matrix Effects: Components in the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of this compound, causing either suppression or enhancement of the signal, which may not be uniform across the entire concentration range.[2][4]

  • Formation of Dimers or Adducts: At higher concentrations, this compound molecules may form dimers or adducts, which are not detected at the target mass-to-charge ratio.[2]

  • Issues with Internal Standard: Cross-signal contributions between this compound and its stable isotope-labeled internal standard (SIL-IS) can become problematic in a non-linear system.[5]

Q4: Should I use a linear or a non-linear regression model for my calibration curve?

A4: The choice of regression model depends on the response of your assay. While linear regression with 1/x or 1/x² weighting is often preferred for its simplicity and accuracy within a defined linear range, a quadratic or higher-order regression model may be more appropriate if the non-linearity is reproducible and well-characterized.[2][6] It is important to justify the use of a non-linear model and to ensure that it provides a better fit to the data without overfitting.

Troubleshooting Guide: Calibration Curve Non-Linearity

This guide provides a systematic approach to identifying and resolving non-linearity in your this compound calibration curve.

Issue: The calibration curve flattens at high concentrations.

This is a classic sign of detector or ionization saturation.

Potential Cause Recommended Solution
Detector Saturation 1. Dilute high-concentration standards and samples: This is the most straightforward approach to bring the analyte concentration back into the linear range of the detector.[4] 2. Reduce injection volume: A smaller injection volume will introduce less analyte into the mass spectrometer. 3. Optimize MS parameters: Intentionally reduce the sensitivity of the mass spectrometer by adjusting parameters such as collision energy or by using a less abundant product ion for quantification.[3]
Ionization Saturation 1. Optimize chromatographic separation: Ensure that this compound is well-separated from any co-eluting matrix components that may be contributing to ionization suppression at high concentrations. 2. Dilute the sample: As with detector saturation, dilution can alleviate the high concentration of analyte in the ion source.
Issue: The calibration curve shows poor linearity across the entire range (S-shaped or inconsistent response).

This often points to issues with matrix effects or the internal standard.

Potential Cause Recommended Solution
Matrix Effects 1. Improve sample preparation: Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] 2. Use a matched-matrix calibration curve: Prepare your calibration standards in a biological matrix that is free of the analyte to mimic the matrix effects seen in your samples. 3. Evaluate different ionization sources: If available, test different ionization techniques (e.g., APCI instead of ESI) that may be less susceptible to matrix effects for your analyte.
Inappropriate Internal Standard (IS) 1. Use a stable isotope-labeled (SIL) IS: A SIL-IS for this compound is the ideal choice as it co-elutes and experiences similar matrix effects and ionization suppression/enhancement as the analyte. 2. Optimize IS concentration: The concentration of the internal standard should be carefully optimized. An excessively high concentration can contribute to ionization suppression.
Issue: The calibration curve is linear in a narrow range but non-linear when the range is extended.

This is a common observation and can be addressed by adjusting the calibration strategy.

Potential Cause Recommended Solution
Operating outside the linear dynamic range 1. Narrow the calibration range: Define a narrower concentration range where the response is consistently linear and validate the assay within this range.[2] 2. Use a quadratic regression: If the non-linearity is predictable and reproducible, a quadratic (second-order polynomial) regression model can be applied. Ensure this is validated and documented.[2][6] 3. Split the calibration curve: For a wide dynamic range, you can split the curve into two or more linear segments, each with its own set of calibrators.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for this compound assays, though specific values will be method-dependent.

Parameter Typical Value/Range Reference
Linearity Range 1 - 1000 ng/mL[1]
Regression Model Linear (weighted 1/x or 1/x²) or Quadratic[1][2][3]
Correlation Coefficient (r²) > 0.99[3]
Accuracy Within ±15% of nominal value (±20% at LLOQ)[7]
Precision (CV%) < 15% (< 20% at LLOQ)[7]

Experimental Protocols

Key Experiment: Sample Preparation and LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general workflow. Specific parameters must be optimized for your instrumentation and reagents.

  • Materials and Reagents:

    • Human plasma (EDTA)

    • This compound analytical standard

    • This compound stable isotope-labeled internal standard (e.g., d3-isobutyrylcarnitine)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Water, LC-MS grade

    • Protein precipitation plates or microcentrifuge tubes

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of this compound and the SIL-IS in methanol.

    • Serially dilute the this compound stock solution with a surrogate matrix (e.g., analyte-free plasma) to create calibration standards at concentrations spanning the desired linear range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of ACN containing the SIL-IS at an optimized concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system

    • Column: A C18 or HILIC column suitable for polar analytes.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Develop a gradient to ensure separation of this compound from its isomers (e.g., butyrylcarnitine).

    • Injection Volume: 5-10 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Optimize the precursor and product ions for this compound and its SIL-IS.

Visualizations

cluster_metabolism This compound Metabolic Context Valine Valine (Amino Acid) Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Metabolism This compound This compound Isobutyryl_CoA->this compound CPT2 Carnitine Carnitine Carnitine->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Transport for Beta-Oxidation

Caption: Simplified metabolic pathway of this compound formation.

cluster_workflow Troubleshooting Workflow for Calibration Curve Non-Linearity Start Non-Linear Calibration Curve Observed Check_High_Conc Curve flattens at high concentrations? Start->Check_High_Conc Check_Overall_Linearity Poor linearity across entire range? Check_High_Conc->Check_Overall_Linearity No Saturation_Solutions Action: Dilute high standards/samples Reduce injection volume Optimize MS parameters Check_High_Conc->Saturation_Solutions Yes Check_Range Linear in a narrow range? Check_Overall_Linearity->Check_Range No Matrix_Solutions Action: Improve sample prep Use matched-matrix standards Optimize IS Check_Overall_Linearity->Matrix_Solutions Yes Range_Solutions Action: Narrow calibration range Use quadratic regression Split the curve Check_Range->Range_Solutions Yes End Linearity Achieved Check_Range->End No (Re-evaluate method) Saturation_Solutions->End Matrix_Solutions->End Range_Solutions->End

Caption: Logical workflow for troubleshooting non-linear calibration curves.

References

Validation & Comparative

Isobutyrylcarnitine: A Validated Clinical Biomarker for Organic Cation Transporter 1 (OCT1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of isobutyrylcarnitine (IBC) as a clinical biomarker for the activity of the Organic Cation Transporter 1 (OCT1). The following sections present a comparative analysis of IBC with other potential biomarkers, detailed experimental protocols, and a summary of key quantitative data supporting its use in clinical and research settings.

Comparative Analysis of this compound as an OCT1 Biomarker

This compound has emerged as a promising endogenous biomarker for assessing OCT1 activity, a transporter crucial for the hepatic uptake and clearance of many drugs.[1][2][3][4][5][6][7] Genome-wide association studies first identified a strong link between IBC blood concentrations and OCT1 genotypes.[1][2][3][6][7] Subsequent clinical studies have solidified this association, demonstrating that individuals with genetically determined high-activity OCT1 have significantly higher plasma levels of IBC.[1][2]

While other endogenous compounds are used as biomarkers for various transporters (e.g., N-methyl-nicotinamide for MATE and OATP1B1), IBC is currently one of the most well-validated for hepatic OCT1.[1][2] The key advantage of using an endogenous biomarker like IBC is the ability to assess transporter activity in early-phase clinical trials without the need to administer a probe drug, thereby simplifying drug-drug interaction (DDI) risk assessment.[4][5]

However, it is crucial to note the interspecies differences in the mechanism of IBC transport. While murine OCT1 acts as an efflux transporter for IBC, human OCT1 (hOCT1) does not exhibit this same efflux activity.[1][2][3][6][7] The correlation between hOCT1 activity and IBC levels in humans is thought to be an indirect effect, possibly related to OCT1's role in regulating intracellular concentrations of co-substrates or regulators in lipid and energy metabolism.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies validating this compound as an OCT1 biomarker.

ParameterFindingSpeciesReference
Plasma IBC Concentration vs. OCT1 Genotype Carriers of high-activity OCT1 genotypes have ~3-fold higher blood concentrations of IBC compared to those with deficient OCT1.[1][2][3][6]Human[1][2][3][6]
Plasma IBC concentrations were 22.6 ± 2.6 ng/ml in individuals with two wild-type alleles, 13.8 ± 1.1 ng/ml in carriers of one, and 7.4 ± 0.7 ng/ml in those with zero fully active OCT1 alleles.[1][2]Human[1][2]
Urinary IBC Excretion vs. OCT1 Genotype Individuals with high-activity OCT1 genotypes excrete ~2-fold higher amounts of IBC in urine compared to those with deficient OCT1.[3][6]Human[3][6]
Correlation with OCT1 Substrates Blood concentrations of IBC correlate with the pharmacokinetics of known OCT1 substrates, such as fenoterol.[1][2][3]Human[1][2][3]
Following administration of the OCT1 substrate sumatriptan, blood IBC concentrations declined with a 1-hour time delay after the peak concentration of sumatriptan.[3]Human[3]
In Vitro IBC Transport Human OCT1 (hOCT1) overexpressed in HEK293 cells did not show saturated uptake of IBC, and uptake was not inhibited by known OCT1 inhibitors.[1]Human (in vitro)[1]
Murine OCT1 (mOCT1) acts as both an uptake and efflux transporter for IBC.[1][2]Mouse (in vitro)[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.

1. Clinical Study Protocol for Correlating Plasma IBC with OCT1 Genotype

  • Study Population: Healthy male and female volunteers.[2]

  • Sample Collection: Blood samples are collected after overnight fasting for the measurement of plasma this compound.[2] DNA is also extracted from blood samples for genotyping.[2]

  • OCT1 Genotyping: Performed on DNA extracted from blood samples, typically by solid-phase extraction.[2] Genetic polymorphisms associated with reduced or deficient OCT1 activity are identified.

  • Quantification of this compound: Plasma and urine IBC concentrations are quantified using liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) after a protein precipitation step.[2][5]

  • Data Analysis: Plasma IBC concentrations are stratified by OCT1 genotype (e.g., carriers of zero, one, or two active alleles) and statistically analyzed, often using linear regression.[1][2]

2. In Vitro OCT1 Transport Assay Using HEK293 Cells

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably overexpressing human OCT1 (hOCT1) or murine OCT1 (mOCT1) are used.[1][8] Control cells (e.g., mock-transfected) are used to determine background uptake/efflux.

  • Uptake Experiments:

    • Cells are seeded in appropriate culture plates and grown to confluence.

    • On the day of the experiment, cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • The uptake is initiated by adding the buffer containing the substrate of interest (e.g., radiolabeled or non-labeled this compound). For inhibition studies, known OCT1 inhibitors like MPP+ or ASP+ are included.[1][9][10]

    • Uptake is stopped at various time points by rapidly washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular concentration of the substrate is determined by LC-MS/MS or scintillation counting (for radiolabeled substrates).

  • Efflux Experiments:

    • Cells are pre-loaded with the substrate.

    • The extracellular medium is replaced with a substrate-free buffer to initiate efflux.

    • Aliquots of the extracellular medium are collected at different time points to measure the appearance of the substrate.

  • Data Analysis: Transport kinetics (Km and Vmax) and inhibition constants (IC50) are calculated from the concentration- and time-dependent uptake/efflux data.[8][11]

Visualizations

Metabolic Origin and Proposed Transport of this compound

cluster_0 Mitochondrion Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Metabolism IBC This compound (IBC) Isobutyryl_CoA->IBC Carnitine Acyltransferase Carnitine Carnitine Carnitine->IBC Bloodstream Bloodstream IBC->Bloodstream Efflux (in mouse via mOCT1) Hepatocyte Hepatocyte Bloodstream->Hepatocyte Uptake

Caption: Metabolic pathway of this compound formation within the hepatocyte.

Experimental Workflow for Validating IBC as an OCT1 Biomarker

A Recruit Healthy Volunteers B Collect Blood Samples (Fasting) A->B C Isolate Plasma and DNA B->C D OCT1 Genotyping C->D E Quantify Plasma IBC (LC-MS/MS) C->E F Stratify by OCT1 Genotype D->F E->F G Statistical Analysis F->G H Correlate IBC Levels with OCT1 Activity G->H

Caption: Workflow for clinical validation of this compound as an OCT1 biomarker.

Logical Comparison of Biomarker Validation Approaches

Start Biomarker Discovery GWAS Genome-Wide Association Studies Start->GWAS Hypothesis Generation Metabolomics Metabolomics Start->Metabolomics Clinical Clinical Validation GWAS->Clinical Metabolomics->Clinical Endogenous Endogenous Biomarker (e.g., IBC) Clinical->Endogenous Identifies Correlation Exogenous Exogenous Probe (e.g., Metformin) Clinical->Exogenous Requires Dosing InVitro In Vitro Mechanistic Studies Endogenous->InVitro Investigate Mechanism Exogenous->InVitro Confirm Transport

Caption: Comparison of discovery and validation pathways for endogenous vs. exogenous biomarkers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isobutyrylcarnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isobutyrylcarnitine, a key biomarker in various metabolic disorders, is paramount for both clinical diagnostics and research. This guide provides an objective comparison of two prominent analytical methods for this compound analysis: a derivatization-based approach using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and a non-derivatization UPLC-MS/MS method. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that influences the reliability and efficiency of research and diagnostic workflows. The two methods presented here, while both employing UPLC-MS/MS, differ fundamentally in their sample preparation strategy: one incorporating a chemical derivatization step and the other analyzing the native compound. This difference has implications for various performance parameters, as summarized below.

ParameterMethod 1: UPLC-MS/MS with Derivatization (Butylation)Method 2: UPLC-MS/MS without Derivatization
Sample Matrix Urine[1][2]Plasma[3]
Linearity Range Not explicitly stated for this compoundNot explicitly stated for this compound
Limit of Quantification (LOQ) Not explicitly stated for this compoundNot explicitly stated for this compound
Precision (%RSD) Not explicitly stated for this compoundWithin- and between-run CV% < 15%[3]
Accuracy/Recovery (%) Not explicitly stated for this compound92.7 - 117.5%[3]

Note: While the cited literature provides detailed methodologies, specific quantitative validation parameters for this compound were not always explicitly stated in the abstracts. The data for the non-derivatization method is based on the overall performance of the assay for multiple acylcarnitines.[3]

Experimental Workflows and Signaling Pathways

A crucial aspect of ensuring the reliability of analytical data is the process of cross-validation, where two distinct methods are compared to verify the accuracy and consistency of the results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.

Cross-Validation Workflow Cross-Validation of Analytical Methods for this compound cluster_0 Sample Cohort cluster_1 Method 1: Derivatization UPLC-MS/MS cluster_2 Method 2: Non-Derivatization UPLC-MS/MS cluster_3 Data Comparison and Validation Sample Biological Samples (e.g., Plasma, Urine) Prep1 Sample Preparation (Protein Precipitation, Derivatization) Sample->Prep1 Prep2 Sample Preparation (Protein Precipitation) Sample->Prep2 LCMS1 UPLC-MS/MS Analysis Prep1->LCMS1 Data1 Data Acquisition & Processing LCMS1->Data1 Compare Statistical Comparison (e.g., Bland-Altman, Correlation) Data1->Compare LCMS2 UPLC-MS/MS Analysis Prep2->LCMS2 Data2 Data Acquisition & Processing LCMS2->Data2 Data2->Compare

Caption: Workflow for cross-validating two analytical methods.

Experimental Protocols

Method 1: UPLC-MS/MS with Derivatization (Butylation) for this compound in Urine

This method, adapted from Hobert et al. (2022), is designed for the quantification of this compound and its isomers in urine and involves a butylation derivatization step to enhance chromatographic separation and detection.[1][2]

1. Sample Preparation:

  • To 100 µL of urine, add an internal standard solution containing a stable isotope-labeled analog of this compound.

  • Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 3M butanolic HCl.

  • Incubate the mixture at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Reconstitute the final sample in a solvent compatible with the UPLC mobile phase.

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reversed-phase UPLC column with a gradient elution program. The mobile phases typically consist of an aqueous solution with a small amount of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B). The gradient is optimized to achieve chromatographic separation of this compound from its isomers.

  • Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound butyl ester and its internal standard using Multiple Reaction Monitoring (MRM).

Method 2: UPLC-MS/MS without Derivatization for this compound in Plasma

This method, based on the principles described by Peng et al. (2013), allows for the direct quantification of underivatized this compound in plasma, offering a simpler and faster sample preparation workflow.[3]

1. Sample Preparation:

  • To a small volume of plasma (e.g., 50 µL), add an internal standard solution containing a stable isotope-labeled analog of this compound.

  • Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).

  • Vortex the sample vigorously to ensure complete protein precipitation.

  • Centrifuge the sample at a high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis. Depending on the sensitivity of the instrument, the supernatant may be directly injected or evaporated and reconstituted in a smaller volume of mobile phase compatible solvent.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) UPLC column. A gradient elution with mobile phases similar to the derivatization method (aqueous with formic acid and organic with formic acid) is employed to separate this compound from other endogenous components and isomers.

  • Mass Spectrometric Detection: Operate a tandem quadrupole mass spectrometer in positive ESI mode. The analysis is performed in MRM mode, monitoring the specific precursor-to-product ion transitions for the underivatized this compound and its corresponding internal standard.

Conclusion

Both derivatization and non-derivatization UPLC-MS/MS methods offer robust and sensitive platforms for the quantification of this compound. The choice between the two approaches depends on the specific requirements of the study.

  • Derivatization-based methods can offer improved chromatographic separation of isomers and may enhance ionization efficiency, potentially leading to lower limits of detection. However, the additional sample preparation steps increase the analysis time and the risk of analytical variability.

  • Non-derivatization methods provide a more straightforward and higher-throughput workflow by minimizing sample handling.[4] This can be advantageous for large-scale clinical studies. However, careful optimization of the chromatographic conditions is crucial to ensure adequate separation from isomeric and isobaric interferences.

Ultimately, a thorough method validation is essential regardless of the chosen approach. Cross-validation of results with an alternative method, as depicted in the workflow diagram, provides the highest level of confidence in the analytical data and is a recommended practice in regulated environments and for pivotal research findings.

References

comparison of isobutyrylcarnitine levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isobutyrylcarnitine levels in healthy individuals versus those with specific metabolic disorders. This compound, an acylcarnitine, is a key intermediate in the catabolism of the branched-chain amino acid valine. Its circulating levels can serve as a critical biomarker for certain inborn errors of metabolism and may be influenced by transporter protein activity. This document summarizes quantitative data, details experimental protocols for measurement, and visualizes the relevant metabolic pathway.

Quantitative Comparison of this compound Levels

The concentration of this compound in plasma is a valuable diagnostic marker. The following table summarizes typical levels observed in healthy individuals and in patients with specific metabolic disorders known to affect the valine catabolic pathway. It is important to note that tandem mass spectrometry (MS/MS) is the standard analytical method; however, it often measures C4-carnitine, which includes both this compound and butyrylcarnitine. Specific methods are required to differentiate these isomers.

ConditionAnalyteSpecimenConcentration Range (µmol/L)Notes
Healthy Individuals This compound (C4)Plasma0.08 - 0.38[1]Levels can be influenced by genetic variations in the OCT1 transporter.
OCT1 Genotype (Active Alleles)
Two Active AllelesPlasma~0.104 (converted from 22.6 ng/mL)[2]Individuals with fully active OCT1 transporters tend to have higher plasma this compound levels.[2][3][4]
One Active AllelePlasma~0.063 (converted from 13.8 ng/mL)[2]Reduced OCT1 activity is associated with lower plasma concentrations.[2][3][4]
Zero Active AllelesPlasma~0.034 (converted from 7.4 ng/mL)[2]Deficient OCT1 activity results in the lowest plasma levels.[2][3][4]
Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) This compound (C4)Plasma/Blood SpotElevated; Mean: 1.30 (Range: 0.67–2.32)[5][6]IBDD is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene.[5][6][7] The deficiency of isobutyryl-CoA dehydrogenase leads to the accumulation of isobutyryl-CoA, which is then converted to this compound.[5][6]
Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) C4-Carnitine (Butyryl-/Isobutyrylcarnitine)Plasma/Blood SpotMarkedly Elevated[8][9]SCADD is a disorder of fatty acid oxidation.[10] While total C4-carnitine is elevated, this is primarily due to an increase in butyrylcarnitine. The elevation of this compound in SCADD is generally not significant, and advanced techniques are needed for differentiation.[1]

Conversion from ng/mL to µmol/L was performed using the molar mass of this compound (217.28 g/mol ). Please note that values from different studies may not be directly comparable due to variations in methodology and patient populations.

Experimental Protocols

The quantification of this compound in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, and the ability to differentiate isomers when appropriate chromatographic separation is employed.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on established practices for acylcarnitine analysis.[5][11][12][13]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of methanol containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Incubate at ambient temperature for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 10 seconds before injection into the LC-MS/MS system.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for separating this compound from its isomers.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution is employed to achieve optimal separation. An example gradient is as follows:

    • Start with a high percentage of Mobile Phase A.

    • Linearly increase the percentage of Mobile Phase B over several minutes to elute the analytes.

    • Return to the initial conditions to re-equilibrate the column for the next injection.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Monitor the transition from the precursor ion (m/z of the protonated molecule) to a specific product ion (e.g., m/z 85, a common fragment for carnitines).

    • Internal Standard: Monitor the corresponding transition for the deuterated internal standard.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is a product of the degradation of the branched-chain amino acid valine. A defect in the enzyme isobutyryl-CoA dehydrogenase leads to the accumulation of isobutyryl-CoA and subsequently this compound.

Isobutyrylcarnitine_Metabolism Valine Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (IBD) This compound This compound Isobutyryl_CoA->this compound Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Further Metabolism Carnitine Carnitine

Caption: Valine catabolism and this compound formation.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound from a biological sample.

Experimental_Workflow Sample Plasma Sample Collection Preparation Sample Preparation (Protein Precipitation & Internal Standard Addition) Sample->Preparation LC Liquid Chromatography (Isomer Separation) Preparation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data

References

A Comparative Guide to the Correlation of Isobutyrylcarnitine with Other Acylcarnitine Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isobutyrylcarnitine (C4) correlations with other acylcarnitine species, supported by experimental data. Understanding these relationships is crucial for diagnosing and monitoring inborn errors of metabolism, as well as for broader metabolic profiling in various disease states.

Quantitative Data Summary

The correlation of this compound with other acylcarnitines is influenced by underlying metabolic pathways, particularly the catabolism of branched-chain amino acids (BCAAs). While comprehensive correlation matrices are context-specific, the following tables summarize observed quantitative relationships and trends from studies in various populations.

Table 1: Correlation of this compound (C4) with Other Acylcarnitines in Different Conditions. This table is a synthesis of qualitative and quantitative information from multiple sources to provide a comparative overview. Direct correlation coefficients are often not published in a single matrix across these varied conditions.

Acylcarnitine SpeciesCorrelation with this compound (C4)Metabolic Context & Rationale
Butyrylcarnitine (C4) Isomeric This compound and butyrylcarnitine are isomers and often measured together as C4-carnitine in standard tandem mass spectrometry, leading to diagnostic ambiguity between disorders like isobutyryl-CoA dehydrogenase deficiency (IBDD) and short-chain acyl-CoA dehydrogenase deficiency (SCADD).[1][2]
Propionylcarnitine (C3) Positive Both are derived from BCAA catabolism (this compound from valine; propionylcarnitine from valine and isoleucine). Elevated levels of both can be seen in organic acidemias.[3]
Isovalerylcarnitine (C5) Positive Both are short-chain acylcarnitines derived from BCAA metabolism (isovalerylcarnitine from leucine). Elevated levels of short-chain acylcarnitines often appear together in metabolic screens.[3][4]
Acetylcarnitine (C2) Variable Acetylcarnitine is a central metabolite in fatty acid and carbohydrate metabolism. Its correlation with this compound can vary depending on the overall metabolic state.
Medium-Chain Acylcarnitines (C6, C8, C10) Weak/Indirect Primarily associated with fatty acid oxidation. Correlations with this compound are generally weaker unless there is a global disruption of mitochondrial function.[5]
Long-Chain Acylcarnitines (C14, C16, C18) Weak/Indirect Primarily associated with long-chain fatty acid oxidation. Similar to medium-chain species, direct correlations are not typically strong.[5]

Table 2: Example of Quantitative Acylcarnitine Correlations in a Healthy Aging Population. This table is adapted from data on correlations between different acylcarnitine species, providing insight into their interrelationships in a healthy state.

Acylcarnitine PairSpearman's ρp-valueInterpretation
Propionylcarnitine (C3) and Arachidylcarnitine (C20:0)0.29680.0001A statistically significant positive correlation, suggesting a potential metabolic link between short-chain and very-long-chain acylcarnitine metabolism in healthy aging.[6]
Long-chain and Very-long-chain AcylcarnitinesHighly Positive<0.05Strong positive correlations exist among many long-chain species, indicating coordinated regulation of fatty acid oxidation.[6]
Long-chain and Short-chain AcylcarnitinesNot Correlated>0.05Generally, long-chain acylcarnitines do not show strong correlations with free carnitine or acetylcarnitine in this healthy cohort.[6]

Experimental Protocols

Accurate quantification and differentiation of this compound from its isomers are critical. The following outlines a typical advanced experimental protocol.

Protocol: Quantitative Analysis of this compound and Other Acylcarnitines by UPLC-MS/MS

This protocol is essential for resolving isomeric acylcarnitines, such as this compound and butyrylcarnitine.

1. Sample Preparation (Plasma or Dried Blood Spots)

  • Extraction: Samples (e.g., plasma, dried blood spots) are extracted with methanol containing a suite of stable isotope-labeled internal standards for each acylcarnitine to be quantified.[7]

  • Derivatization: The extracted acylcarnitines are derivatized to their butyl esters by incubation with butanolic HCl. This step enhances chromatographic separation and detection sensitivity.[7]

  • Reconstitution: After derivatization, the samples are evaporated to dryness and reconstituted in a mobile phase-compatible solvent (e.g., methanol/water) for injection into the UPLC-MS/MS system.

2. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A high-resolution column, such as a C18 BEH column (e.g., 1x100mm, 1.7µm), is used to achieve separation of isomers.[7]

    • Mobile Phase: A gradient elution with a binary solvent system (e.g., water and methanol/acetonitrile, both containing formic acid or ammonium acetate) is employed to resolve the different acylcarnitine species.[7]

    • Flow Rate and Temperature: A controlled flow rate and column temperature (e.g., 60°C) are maintained for reproducible separation.[7]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.

    • Data Analysis: The concentration of each acylcarnitine is determined by calculating the peak area ratio of the analyte to its internal standard and comparing this to a calibration curve generated from standards of known concentrations.

3. Statistical Analysis

  • Correlation Analysis: Spearman's rank correlation is often used to assess the relationships between the concentrations of different acylcarnitine species, as the data may not always follow a normal distribution.[4]

  • Multivariable Models: Linear mixed-effects models or other regression analyses can be used to examine the associations between acylcarnitine levels and clinical phenotypes or other variables, while adjusting for potential confounders.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic origin of this compound from the branched-chain amino acid valine.

Valine Valine BCAT Branched-chain aminotransferase Valine->BCAT alpha_KIV α-Ketoisovalerate BCAT->alpha_KIV BCKDH Branched-chain α-keto acid dehydrogenase complex alpha_KIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA IBD Isobutyryl-CoA dehydrogenase Isobutyryl_CoA->IBD CPT Carnitine acyltransferase Isobutyryl_CoA->CPT Methacrylyl_CoA Methacrylyl-CoA IBD->Methacrylyl_CoA Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Further metabolism This compound This compound (C4) CPT->this compound

Caption: Metabolic pathway of this compound from valine.

Experimental Workflow for Acylcarnitine Analysis

This diagram outlines the key steps in a typical metabolomics experiment for the comparative analysis of acylcarnitine species.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma or Dried Blood Spot Extraction Methanol Extraction with Internal Standards Sample->Extraction Derivatization Butanolic HCl Derivatization Extraction->Derivatization UPLC UPLC Separation (Isomer Resolution) Derivatization->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Quantification Quantification against Calibration Curve MSMS->Quantification Stats Statistical Analysis (e.g., Correlation) Quantification->Stats

Caption: Workflow for quantitative acylcarnitine analysis.

Logical Relationship in Diagnosing IBDD vs. SCADD

This diagram illustrates the diagnostic challenge and solution for distinguishing between Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) and Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD).

cluster_possibilities Possible Diagnoses Elevated_C4 Elevated C4-carnitine (by standard MS/MS) UPLC_MSMS UPLC-MS/MS for Isomer Separation Elevated_C4->UPLC_MSMS IBDD IBDD (elevated this compound) SCADD SCADD (elevated Butyrylcarnitine) UPLC_MSMS->IBDD UPLC_MSMS->SCADD

Caption: Diagnostic logic for elevated C4-carnitine.

References

Distinguishing Isobutyrylcarnitine from its Isomer Butyrylcarnitine: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in newborn screening and metabolic research is the accurate differentiation of isobutyrylcarnitine and its structural isomer, butyrylcarnitine. As isobaric compounds, they possess the same mass-to-charge ratio, rendering them indistinguishable by standard flow-injection tandem mass spectrometry (MS/MS) alone.[1][2][3] This guide provides a comparative overview of the definitive analytical methodology, supporting experimental data, and the clinical significance of resolving these two critical biomarkers.

The accurate quantification of this compound and butyrylcarnitine is paramount for the differential diagnosis of two distinct inborn errors of metabolism: Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) and Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD).[1][2][4] An elevated C4-carnitine level is the primary marker for both conditions.[4] IBDD is a disorder of valine catabolism, leading to an accumulation of this compound, while SCADD is a fatty acid β-oxidation disorder resulting in elevated butyrylcarnitine.[5] Chromatographic separation prior to mass spectrometric analysis is therefore essential for an accurate diagnosis.[1]

Comparative Analysis of Analytical Methodologies

While various chromatographic techniques can be employed, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for the robust separation and quantification of these isomers.[1][2][6] This method offers superior resolution and sensitivity compared to traditional HPLC, enabling baseline separation of the two compounds in complex biological matrices such as dried blood spots, plasma, and urine.[1][2]

Experimental Protocol: UPLC-MS/MS for the Separation of this compound and Butyrylcarnitine

The following protocol is a synthesis of established methods for the analysis of C4-carnitine isomers from dried blood spots (DBS).

1. Sample Preparation (from Dried Blood Spots)

  • A 3.0 to 3.5 mm disk is punched from the dried blood spot into a well of a 96-well microplate.[7]

  • An extraction solution (e.g., 100-200 µL of methanol or acetonitrile/water containing isotopically labeled internal standards such as d3-butyrylcarnitine) is added to each well.[1][4][6]

  • The plate is incubated for 20-30 minutes at room temperature with shaking to facilitate the extraction of acylcarnitines.[4][6][7]

  • The supernatant is separated from the filter paper disk, often by filtration or centrifugation.[6]

  • The extracted sample is then dried under a stream of warm air or nitrogen.[6][7]

  • For derivatization, 60 µL of butanolic HCl is added, and the sample is incubated at 60°C for 30 minutes. This step converts the acylcarnitines to their butyl esters, which can improve chromatographic properties and ionization efficiency.[1][6]

  • The derivatized sample is dried again and reconstituted in a mobile phase-compatible solvent (e.g., 100 µL of 80:20 methanol:water) for injection into the UPLC-MS/MS system.[6]

2. UPLC-MS/MS Analysis

  • Chromatographic Column: A reversed-phase C18 column is typically used, such as a C18 BEH column (e.g., 1.0 x 100 mm, 1.7 µm particle size).[1]

  • Mobile Phases: A binary gradient elution is employed.

    • Mobile Phase A: Water with a small percentage of an organic modifier and an additive to improve peak shape and ionization (e.g., 0.1% formic acid).

    • Mobile Phase B: Methanol or acetonitrile with a similar additive (e.g., 0.1% formic acid).[8]

  • Gradient Elution: A carefully optimized gradient program is run to achieve separation of the isomers. The run time is typically under 10 minutes.[1]

  • Column Temperature: The column is maintained at an elevated temperature (e.g., 60°C) to improve peak shape and reduce run time.[1]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion for both butylated isomers is monitored, and a common product ion (m/z 85, corresponding to the carnitine moiety) is detected.[9]

    • Internal Standards: Deuterium-labeled internal standards are used for accurate quantification.[1]

Quantitative Data and Clinical Application

The clinical utility of separating these isomers is demonstrated in cases where a differential diagnosis is required. For instance, in a patient sample with elevated total C4-carnitine, UPLC-MS/MS analysis can distinguish between SCADD and IBDD.

AnalyteConcentration in SCADD Patient Sample (µmol/L)[10]Concentration in IBDD Patient (Illustrative)Normal Values (µmol/L)[10]
This compound 0.05Elevated< 0.2
Butyrylcarnitine 0.83Within normal limits< 0.2

Note: The IBDD patient values are illustrative to show the contrasting pattern to SCADD.

This clear quantitative distinction allows for a definitive diagnosis and appropriate clinical management.

Visualizing the Metabolic and Analytical Pathways

To further clarify the context and methodology, the following diagrams illustrate the relevant metabolic pathways and the analytical workflow.

metabolic_pathways Metabolic Origin of this compound and Butyrylcarnitine cluster_valine Valine Catabolism cluster_fatty_acid Fatty Acid β-Oxidation Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA IBD Isobutyryl-CoA Dehydrogenase (IBD) Isobutyryl_CoA->IBD Metabolic Step This compound This compound Isobutyryl_CoA->this compound + Carnitine IBD_Deficiency IBDD (Metabolic Block) IBD->IBD_Deficiency Fatty_Acids Short-Chain Fatty Acids Butyryl_CoA Butyryl-CoA Fatty_Acids->Butyryl_CoA SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) Butyryl_CoA->SCAD Metabolic Step Butyrylcarnitine Butyrylcarnitine Butyryl_CoA->Butyrylcarnitine + Carnitine SCAD_Deficiency SCADD (Metabolic Block) SCAD->SCAD_Deficiency Carnitine L-Carnitine analytical_workflow UPLC-MS/MS Workflow for C4-Carnitine Isomer Analysis DBS Dried Blood Spot Sample Punch Punch 3mm Disc DBS->Punch Extract Solvent Extraction with Internal Standards Punch->Extract Derivatize Derivatization (Butanolic HCl) Extract->Derivatize Reconstitute Dry & Reconstitute Derivatize->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Data Data Analysis & Quantification MSMS->Data Result Separate Quantification of This compound & Butyrylcarnitine Data->Result

References

A Comparative Analysis of Isobutyrylcarnitine Across Key Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of isobutyrylcarnitine concentrations in various biological fluids, including plasma, urine, cerebrospinal fluid (CSF), and amniotic fluid. It is designed to serve as a valuable resource for researchers and clinicians in understanding the metabolic significance of this compound and its role as a biomarker in health and disease. This document summarizes quantitative data, details experimental protocols for measurement, and visualizes the relevant metabolic and experimental workflows.

Introduction to this compound

This compound is a short-chain acylcarnitine that plays a crucial role in intermediary metabolism. It is an ester of carnitine and isobutyric acid, primarily formed during the catabolism of the branched-chain amino acid, valine.[1] The formation of this compound is essential for buffering excess acyl-CoA within the mitochondria and maintaining the pool of free coenzyme A.[1] Elevated levels of this compound can be indicative of certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency.[1][2] Furthermore, recent studies have highlighted its potential as a biomarker for the activity of the organic cation transporter 1 (OCT1), a key transporter of drugs and endogenous compounds in the liver.[1][3]

Quantitative Data Summary

The concentration of this compound varies significantly across different biological fluids. These levels can be influenced by factors such as age, genetics, and the presence of metabolic disorders. The following tables summarize the reported concentrations of this compound in plasma, urine, cerebrospinal fluid, and amniotic fluid under normal physiological conditions. It is important to note that values can differ between laboratories and methodologies.

Table 1: this compound Concentrations in Human Plasma and Urine (Healthy Adults)

Biological FluidAnalyteConcentration RangeNotes
PlasmaThis compound (C4)7.4 ± 0.7 ng/mL to 22.6 ± 2.6 ng/mLConcentrations are significantly influenced by OCT1 transporter genotype.[1]
UrineThis compound (C4)Not explicitly quantified in ng/mL, but levels are associated with OCT1 genotype.[1] A validated method has a lower limit of quantification of 3 ng/mL.[4]Renal clearance is also dependent on OCT1 activity.[1]

Table 2: this compound Concentrations in Human Cerebrospinal Fluid (Pediatric)

Biological FluidAnalyteConcentration Range (µM)Age Group
Cerebrospinal FluidThis compound (C4)0.01 - 0.11≤1 year
0.01 - 0.07>1 and ≤3 years
0.01 - 0.05>3 and ≤6 years
0.01 - 0.04>6 and ≤12 years

Note: Data is from a study on pediatric patients and may not be directly comparable to adult populations.[5]

Table 3: Acylcarnitine Concentrations in Human Amniotic Fluid (Normal Pregnancy)

Biological FluidAnalyteConcentration RangeGestational StageNotes
Amniotic FluidTotal Acylcarnitines2.2 to 17.2 nmol/LEarly pregnancySpecific concentration for this compound was not provided.[6]
Amniotic FluidC4 AcylcarnitinesControl values established for prenatal diagnosisNot specifiedUsed for comparison in prenatal diagnosis of metabolic disorders.[7]

Metabolic Pathway of this compound

This compound is a product of the valine catabolic pathway. The process begins with the transamination of valine, followed by oxidative decarboxylation to form isobutyryl-CoA. In situations of metabolic stress or enzymatic defects in the downstream pathway, isobutyryl-CoA can be converted to this compound by the enzyme carnitine acyltransferase. This reaction is reversible and facilitates the transport of isobutyryl groups out of the mitochondria.

This compound Metabolic Pathway Metabolic Pathway of this compound Formation cluster_mito Mitochondrial Matrix cluster_transport Transport Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex This compound This compound Isobutyryl_CoA->this compound Carnitine Acyltransferase Mitochondrion Mitochondrion Cytosol Cytosol This compound->Cytosol Carnitine-acylcarnitine translocase

Caption: Formation of this compound from valine metabolism within the mitochondrion.

Experimental Protocols

The gold standard for the quantification of this compound and other acylcarnitines in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][8] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes. While the general principle is similar across different sample types, the specific sample preparation protocols vary.

General Experimental Workflow

The typical workflow for this compound analysis involves sample collection, protein precipitation, derivatization (optional but common), chromatographic separation, and detection by tandem mass spectrometry.

Experimental Workflow General Workflow for this compound Quantification Start Biological Sample (Plasma, Urine, CSF, Amniotic Fluid) Internal_Standard Addition of Internal Standard (e.g., deuterated this compound) Start->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or methanol) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Internal_Standard->Protein_Precipitation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (e.g., butylation) Supernatant_Collection->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: A generalized workflow for the quantification of this compound in biological samples.

Sample-Specific Methodologies

1. Plasma/Serum:

  • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Protein Precipitation: A small volume of plasma (e.g., 50 µL) is mixed with a protein precipitating agent, typically cold acetonitrile or methanol, containing a deuterated internal standard (e.g., d7-isobutyrylcarnitine).

  • Centrifugation and Supernatant Transfer: The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is transferred to a new tube or well.

  • Derivatization: The supernatant is dried under a stream of nitrogen. The residue is then reconstituted in a derivatizing agent, such as acetyl chloride in n-butanol, and heated to form butyl esters of the acylcarnitines. This step enhances chromatographic separation and ionization efficiency.

  • Reconstitution and Analysis: The derivatized sample is dried again and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Urine:

  • Sample Collection: A random or timed urine sample is collected.

  • Sample Preparation: A small aliquot of urine is centrifuged to remove any particulate matter.

  • Derivatization and Extraction: Similar to plasma, an internal standard is added, and the sample is subjected to butylation. Some methods may employ a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes.[9]

  • LC-MS/MS Analysis: The prepared sample is analyzed by LC-MS/MS. Chromatographic separation is crucial to distinguish this compound from its isomer, butyrylcarnitine.[10]

3. Cerebrospinal Fluid (CSF):

  • Sample Collection: CSF is collected via lumbar puncture.

  • Sample Preparation: Due to the low protein content of CSF, a protein precipitation step may not always be necessary. However, to ensure consistency and remove any potential interference, a similar protein precipitation and/or extraction protocol as for plasma can be applied to a small volume of CSF.

  • Derivatization and Analysis: The subsequent derivatization and LC-MS/MS analysis steps are analogous to those for plasma and urine. Given the typically lower concentrations in CSF, a sensitive instrument and optimized method are essential.

4. Amniotic Fluid:

  • Sample Collection: Amniotic fluid is obtained through amniocentesis.

  • Sample Preparation: The fluid is centrifuged to remove cells and debris. The cell-free supernatant is used for analysis.

  • Direct Injection or Extraction: Some methods allow for the direct injection of the supernatant after the addition of an internal standard.[6] Alternatively, an extraction and derivatization procedure similar to that for plasma can be performed to improve sensitivity and remove potential matrix effects.

  • LC-MS/MS Analysis: The analysis is performed using LC-MS/MS, often with a focus on identifying specific acylcarnitine profiles indicative of inborn errors of metabolism in the fetus.[7][11]

Conclusion

The quantification of this compound in different biological fluids provides valuable insights into cellular metabolism and can serve as a diagnostic and research tool. While plasma and urine are the most commonly analyzed matrices, CSF and amniotic fluid offer unique windows into the metabolic status of the central nervous system and the developing fetus, respectively. The use of standardized and validated LC-MS/MS methodologies is paramount for obtaining accurate and reproducible results. This guide provides a foundational understanding for researchers and clinicians working with this important metabolite.

References

Navigating the Labyrinth of Isobutyrylcarnitine Measurement: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of metabolites is paramount. This guide provides a comprehensive overview of the inter-laboratory performance in the measurement of isobutyrylcarnitine (C4-carnitine), a key biomarker for certain inborn errors of metabolism and a potential indicator of drug-induced metabolic alterations. By presenting quantitative data from proficiency testing programs and detailing the analytical methodologies employed, this document aims to foster a deeper understanding of the current landscape of this compound analysis and guide laboratories in achieving harmonized and reliable results.

The differentiation of this compound from its isomer, butyrylcarnitine, is a significant analytical challenge. Both are short-chain acylcarnitines with the same mass, making their distinction by standard flow-injection tandem mass spectrometry difficult.[1] This has led to the development of second-tier testing methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which can chromatographically separate these isomers.[2][3] The importance of this separation is underscored in newborn screening for conditions like isobutyryl-CoA dehydrogenase deficiency (IBDD), where elevated this compound is a primary marker.[4][5][6][7]

To ensure the quality and comparability of this compound measurements across different laboratories, proficiency testing (PT) and external quality assurance (EQA) programs are essential. Organizations like the Centers for Disease Control and Prevention (CDC) through its Newborn Screening Quality Assurance Program (NSQAP) and the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) play a crucial role in this endeavor.[8][9][10][11][12][13] These programs distribute dried blood spot (DBS) samples with known concentrations of various acylcarnitines, including C4-carnitine, to participating laboratories and evaluate their performance.[8][9][10][11][12][13]

Inter-Laboratory Performance Data for C4-Acylcarnitine

While specific inter-laboratory comparison data for this compound as a distinct analyte is not widely published, data for the combined measurement of C4-acylcarnitines (butyrylcarnitine and this compound) from the CDC's NSQAP provides valuable insight into the performance of newborn screening laboratories. The following table summarizes the results from a 2019 proficiency test involving 25 US public health newborn screening laboratories.

Specimen IdentifierExpected Value (µM)CDC PT Value (µM)Mean of Reported Values (µM)Range of Reported Values (µM)Number of LaboratoriesNumber of Methods
31965 3.042.552.562.21–4.09255

Data sourced from "Harmonizing Newborn Screening Laboratory Proficiency Test Results Using the CDC NSQAP Reference Materials"[14]

This data highlights the variability in reported concentrations for the same sample across different laboratories and methods. The range of reported values (2.21–4.09 µM) for a sample with an expected value of 3.04 µM underscores the need for standardization of analytical procedures.

Experimental Protocols

The accurate quantification of this compound, particularly its separation from butyrylcarnitine, necessitates specific and validated analytical methods. The predominant technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized experimental protocols based on methodologies reported in the literature.

Sample Preparation (Dried Blood Spots)

A common procedure for extracting acylcarnitines from dried blood spots (DBS) involves the following steps:

  • Punching: A 3 mm DBS punch is placed into a well of a 96-well microtiter plate.

  • Extraction: A solution of methanol containing isotopically labeled internal standards (e.g., d3-isobutyrylcarnitine) is added to each well.

  • Incubation: The plate is sealed and incubated with shaking for a specified time (e.g., 30 minutes) to allow for the extraction of acylcarnitines.

  • Derivatization (Optional but common): The methanolic extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen. A solution of butanolic HCl is then added, and the plate is heated (e.g., at 65°C for 15 minutes) to convert the acylcarnitines to their butyl esters. This derivatization can improve chromatographic separation and detection sensitivity.[3][15]

  • Reconstitution: After evaporation of the butanolic HCl, the residue is reconstituted in a solvent suitable for injection into the LC-MS/MS system.

UPLC-MS/MS Analysis for Isomer Separation

To differentiate this compound from butyrylcarnitine, a chromatographic separation step is crucial.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column, such as a C18 BEH column (e.g., 1 x 100 mm, 1.7 µm), is typically used.[2][3]

    • Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a small amount of an additive like formic acid to improve ionization, is employed.

    • Flow Rate: A low flow rate, typical for UPLC systems, is used to achieve high-resolution separation.

    • Column Temperature: The column is often heated (e.g., to 60°C) to improve peak shape and reduce run time.[2][3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is the most common mode of operation. This involves selecting the precursor ion of the analyte (e.g., the [M+H]+ ion of butylated this compound) and then monitoring for a specific product ion that is characteristic of the molecule. A common transition for all C4-carnitines is the loss of the carnitine headgroup, resulting in a product ion at m/z 85.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in the inter-laboratory comparison of this compound measurement.

ExperimentalWorkflow cluster_sample_prep Sample Preparation (DBS) cluster_analysis Analytical Stage cluster_data Data Processing DBS Dried Blood Spot Punch Punch DBS->Punch Extraction Extraction Punch->Extraction Derivatization Derivatization Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution UPLC UPLC Separation (Isomer Resolution) Reconstitution->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Quantification Quantification (vs. Internal Standard) MSMS->Quantification PT_Scheme_Logic PT_Provider Proficiency Testing Provider (e.g., CDC NSQAP, ERNDIM) Sample_Dist Distribution of Blinded DBS Samples PT_Provider->Sample_Dist Labs Participating Laboratories Analysis Sample Analysis (LC-MS/MS) Labs->Analysis Sample_Dist->Labs Results_Sub Submission of Quantitative Results Analysis->Results_Sub Data_Eval Data Evaluation by Provider (Comparison to Target Values) Results_Sub->Data_Eval Perf_Report Performance Report to Labs (Bias, Precision) Data_Eval->Perf_Report Overall_Report Publication of Aggregated Data (Inter-laboratory Comparison) Data_Eval->Overall_Report Perf_Report->Labs

References

Establishing Reference Intervals for Isobutyrylcarnitine in Diverse Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and existing data for establishing reference intervals for isobutyrylcarnitine, a key biomarker for certain inborn errors of metabolism and a potential indicator of drug-transporter interactions. This document is intended to assist researchers and clinicians in interpreting this compound levels across diverse populations and in designing robust validation studies for this analyte.

Introduction

This compound is an acylcarnitine that serves as an intermediate in the metabolism of the branched-chain amino acid valine. Elevated levels of this compound, often measured as part of the C4 acylcarnitine profile in newborn screening, can be indicative of inborn errors of metabolism such as isobutyryl-CoA dehydrogenase (IBD) deficiency. More recently, plasma concentrations of this compound have been identified as a sensitive endogenous biomarker for the activity of the organic cation transporter 1 (OCT1), a key transporter of various drugs and endogenous compounds in the liver.[1][2][3] Given the significant inter-individual and inter-ethnic variability in OCT1 activity, establishing accurate and population-specific reference intervals for this compound is crucial for its clinical and research applications.

This guide will delve into the established reference intervals across different populations, detail the experimental protocols for their determination, and compare the analytical methodologies employed.

Data Presentation: Reference Intervals for this compound (C4-Acylcarnitine)

The following tables summarize published reference intervals for C4-acylcarnitine, which includes this compound, in various populations. It is important to note that most newborn screening programs do not differentiate between this compound and its isomer, butyrylcarnitine, without the use of chromatographic separation.

Table 1: Reference Intervals for C4-Acylcarnitine in Newborns (Dried Blood Spots)

Population/StudyAnalytical MethodReference Interval (µmol/L)Notes
Chinese Neonates [4]Tandem Mass Spectrometry (MS/MS)1.5 - 25.4 (age-dependent)Based on a nationwide study of over 4.7 million newborns.
South Indian Children (0-1 month) [5]Tandem Mass Spectrometry (MS/MS)0.08 - 0.48Established from 120 healthy infants.
Kazakhstan Neonates (1-3 days) [6]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)0.07 - 0.40Statistically significant differences were noted between male and female newborns.
Various Newborn Screening Programs [7]Tandem Mass Spectrometry (MS/MS)Cut-off values vary (e.g., <10 µmol/L for low levels in some programs)Cut-offs are highly dependent on the specific screening program and methodology.

Table 2: Reference Intervals for C4-Acylcarnitine in Pediatric Populations

Population/StudyAge GroupAnalytical MethodReference Interval (µmol/L)
Turkish Pediatric Population [8]0-18 years (stratified by age)Tandem Mass Spectrometry (MS/MS)Age-dependent, with concentrations generally decreasing with age.
South Indian Children [5]1 month - 12 years (stratified by age)Tandem Mass Spectrometry (MS/MS)Age-specific percentile distributions established.

Table 3: Plasma this compound Concentrations in Healthy Adults by OCT1 Genotype

OCT1 GenotypeNumber of Active AllelesAnalytical MethodMean Plasma this compound (ng/mL ± SEM)
Wild-type 2Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)22.6 ± 2.6
Heterozygous 1Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)13.8 ± 1.1
Homozygous/Compound Heterozygous 0Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)7.4 ± 0.7

Data from a study on 65 healthy volunteers.[1] This table highlights the significant impact of genetic variation on this compound levels.

Table 4: Frequency of OCT1 Loss-of-Function Alleles in Different Ethnic Populations

PopulationFrequency of Loss-of-Function AllelesImplication for this compound Levels
Caucasians ~9% have very low or no OCT1 activity[9][10]A significant portion of the population will have lower baseline this compound levels.
East Asians Very low frequency[9][11]The majority of the population is expected to have higher baseline this compound levels.
Africans Lower frequency compared to Caucasians[12]Generally higher baseline this compound levels expected compared to Caucasians.
Native South American Indians ~80% lack functional OCT1 alleles[9][11]The majority of the population is expected to have very low baseline this compound levels.

Experimental Protocols

The establishment of robust reference intervals is critically dependent on standardized and well-documented experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) guideline EP28-A3c is the widely accepted standard for this process.

This protocol outlines the key steps for establishing de novo reference intervals.

  • Reference Population Selection:

    • Define strict inclusion and exclusion criteria for "healthy" individuals.

    • Collect a sufficient number of reference individuals (a minimum of 120 is recommended for non-parametric statistical analysis).

    • Consider partitioning the reference group based on factors known to influence analyte concentrations, such as age, sex, and ethnicity/genotype.

  • Preanalytical Considerations:

    • Standardize sample collection procedures (e.g., fasting state, time of day).

    • Define the specimen type (e.g., plasma, serum, dried blood spot).

    • Establish and validate procedures for sample processing, storage, and transport.

  • Analytical Considerations:

    • Utilize a validated and well-characterized analytical method.

    • Implement a robust quality control program to monitor assay performance.

    • Ensure traceability of calibrators and reagents.

  • Statistical Analysis:

    • Inspect the distribution of the reference values.

    • Identify and handle outliers appropriately.

    • Calculate the reference limits, typically the 2.5th and 97.5th percentiles of the distribution, with 90% confidence intervals. Non-parametric methods are often preferred as they do not assume a specific data distribution.

Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is commonly used for high-throughput newborn screening; however, it cannot differentiate between this compound and its isomers.[13][14] For accurate quantification and research purposes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[2][15][16]

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add an internal standard solution (e.g., deuterated this compound).

    • Precipitate proteins by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Chromatographic Separation (Example):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acylcarnitines. The specific gradient profile needs to be optimized to achieve separation of this compound from butyrylcarnitine.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion is the protonated molecule [M+H]+. A characteristic product ion is monitored (e.g., m/z 85, corresponding to the carnitine backbone).

      • Internal Standard: A corresponding transition for the stable isotope-labeled internal standard is monitored.

  • Quantification:

    • A calibration curve is generated using standards of known this compound concentrations.

    • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

experimental_workflow cluster_protocol Reference Interval Establishment (CLSI EP28-A3c) cluster_analysis LC-MS/MS Analysis P1 Reference Population Selection (n ≥ 120, Partitioning) P2 Standardized Sample Collection (e.g., Fasting Plasma) P1->P2 P3 Validated Analytical Method (LC-MS/MS) P2->P3 P4 Statistical Analysis (2.5th-97.5th Percentiles) P3->P4 A1 Plasma Sample + Internal Standard P3->A1 Method Implementation A2 Protein Precipitation (Acetonitrile) A1->A2 A3 Chromatographic Separation (C18 Column) A2->A3 A4 Tandem Mass Spectrometry (MRM Detection) A3->A4 A5 Quantification A4->A5

Figure 1: Workflow for establishing this compound reference intervals.

valine_catabolism Valine Valine Intermediates Multiple Steps Valine->Intermediates IsobutyrylCoA Isobutyryl-CoA Intermediates->IsobutyrylCoA IBD Isobutyryl-CoA Dehydrogenase IsobutyrylCoA->IBD Normal Metabolism CPT Carnitine Acyltransferase IsobutyrylCoA->CPT Alternative Pathway PropionylCoA Propionyl-CoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA IBD->PropionylCoA This compound This compound (Elevated in IBD deficiency) CPT->this compound TCA TCA Cycle SuccinylCoA->TCA

Figure 2: Simplified metabolic pathway of valine catabolism.

oct1_influence cluster_genotype1 High OCT1 Activity (e.g., Wild-type Genotype) cluster_genotype2 Low/No OCT1 Activity (e.g., Loss-of-Function Variants) Hepatocyte Hepatocyte OCT1 OCT1 Transporter IBC_in Intracellular This compound OCT1_high Functional OCT1 IBC_in->OCT1_high OCT1_low Non-functional OCT1 IBC_in->OCT1_low IBC_out Plasma This compound IBC_out_high Higher Plasma IBC OCT1_high->IBC_out_high Efflux IBC_out_low Lower Plasma IBC OCT1_low->IBC_out_low Reduced/No Efflux

Figure 3: Influence of OCT1 genotype on plasma this compound levels.

Comparison of Analytical Methods

FeatureFlow Injection Analysis - Tandem MS (FIA-MS/MS)Liquid Chromatography - Tandem MS (LC-MS/MS)
Throughput High (typically < 2 minutes per sample)[17]Lower (typically 5-15 minutes per sample)[18]
Isomer Separation No, cannot distinguish this compound from butyrylcarnitine.[13][14]Yes, capable of baseline separation of isomers with appropriate chromatography.[16]
Accuracy for this compound Potentially inaccurate due to interference from isomers.High, as it specifically measures this compound.
Primary Application High-throughput newborn screening for C4-acylcarnitine elevation.[19]Confirmatory testing, research, and clinical trials requiring specific quantification of this compound.[2][15]
Performance Impact on Reference Intervals Reference intervals are for total C4-acylcarnitines and may have a wider range due to the inclusion of multiple isomers.Reference intervals are specific to this compound, leading to a more precise and potentially narrower range.

The choice of analytical method has a significant impact on the resulting reference intervals. For applications where the specific concentration of this compound is critical, such as in drug development studies monitoring OCT1 inhibition, LC-MS/MS is the required methodology. For large-scale screening programs, the high throughput of FIA-MS/MS is advantageous, with the understanding that elevated C4-acylcarnitine results require second-tier testing with a more specific method.

Conclusion

Establishing and utilizing appropriate reference intervals for this compound is essential for its application in newborn screening, the diagnosis of metabolic disorders, and its emerging role as a biomarker in drug development. This guide highlights that reference intervals are significantly influenced by the analytical methodology, age, and genetic factors, particularly the individual's OCT1 genotype. The strong correlation between OCT1 genotype and this compound levels underscores the importance of considering population genetics when establishing and interpreting these reference intervals. For accurate and reliable measurement of this compound, especially in the context of diverse populations, LC-MS/MS methods that can distinguish it from its isomers are indispensable. Future research should focus on establishing more comprehensive, ethnicity- and genotype-specific reference intervals for this compound in adult populations to further refine its clinical utility.

References

Navigating the Diagnostic Maze: A Comparative Guide to Isobutyrylcarnitine as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate diagnosis of metabolic disorders is paramount. This guide provides a comprehensive comparison of isobutyrylcarnitine, as part of the C4 acylcarnitine profile, and its alternatives as a diagnostic marker for inborn errors of metabolism, primarily Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). We delve into the specificity and sensitivity of these markers, supported by experimental data and detailed protocols, to aid in the informed selection of diagnostic strategies.

The use of this compound as a diagnostic marker is most prominent in newborn screening (NBS) programs, where it is detected as an elevation in the C4 acylcarnitine pool by tandem mass spectrometry (MS/MS). However, the initial screening method faces a significant challenge: it cannot distinguish between the structural isomers this compound and butyrylcarnitine[1]. This limitation means that an elevated C4 level can indicate not only the rare IBDD but also the more common Short-chain acyl-CoA dehydrogenase deficiency (SCADD), leading to a high rate of false positives and necessitating further investigation[2].

Performance Comparison: C4 Acylcarnitine vs. Second-Tier Testing

The reliance on C4 acylcarnitine as a standalone primary marker is hampered by its low specificity. To address this, second-tier and confirmatory tests are crucial for accurate diagnosis, significantly improving the positive predictive value (PPV) and reducing unnecessary referrals and parental anxiety.

Diagnostic Marker/MethodSensitivitySpecificityPositive Predictive Value (PPV)Key AdvantagesKey Limitations
First-Tier Test
C4 Acylcarnitine (by FIA-MS/MS)High (designed to not miss cases)LowLow; high false-positive rate[2][3]High-throughput, suitable for screening large populations.Cannot differentiate between this compound and butyrylcarnitine[1]; influenced by non-metabolic factors.
Second-Tier & Confirmatory Tests
C4 Acylcarnitine Ratios (e.g., C4/C5, C4/C6)Improved over C4 aloneSignificantly ImprovedImprovedUtilizes original dried blood spot; reduces false positives.Ratios may still have some overlap between affected and unaffected individuals.
Urine Isobutyrylglycine (by GC-MS)HighHighHighSpecific marker for IBDD.Requires a second sample (urine); more time-consuming than first-tier.
C4 Isomer Analysis (by UPLC-MS/MS)HighVery HighVery HighDirectly quantifies this compound vs. butyrylcarnitine[4].Requires specialized chromatography; lower throughput than FIA-MS/MS.
Combined Second-Tier Approach~100%[5]High (can reduce referrals by >90%)[5]>75%[6]Provides a definitive diagnosis; high confidence in results.Involves multiple steps and platforms.

Note: Specific quantitative values for sensitivity and specificity of C4 acylcarnitine alone are difficult to establish definitively from the literature, as most studies focus on the performance of the entire screening system, including subsequent testing. The key takeaway is the qualitative description of low specificity and the significant quantitative improvement with second-tier methods.

Diagnostic and Experimental Workflow

The diagnostic pathway for an elevated C4 acylcarnitine result in newborn screening is a multi-step process designed to systematically increase diagnostic certainty.

DiagnosticWorkflow cluster_0 Tier 1: Newborn Screening cluster_1 Tier 1: Results & Triage cluster_2 Tier 2: Second-Tier & Confirmatory Testing cluster_3 Final Diagnosis DBS Dried Blood Spot (DBS) Sample T1_Test Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) DBS->T1_Test T1_Result Measure C4 Acylcarnitine T1_Test->T1_Result Normal Normal C4 Level T1_Result->Normal Below Cutoff Elevated Elevated C4 Level T1_Result->Elevated Above Cutoff (High False-Positive Rate) T2_UPLC C4 Isomer Analysis (UPLC-MS/MS on DBS) Elevated->T2_UPLC Reflex Test T2_Urine Urine Organic Acid Analysis (GC-MS for Isobutyrylglycine) Elevated->T2_Urine Request New Sample Diagnosis Differential Diagnosis T2_UPLC->Diagnosis T2_Urine->Diagnosis IBDD IBDD Confirmed Diagnosis->IBDD High this compound & Isobutyrylglycine SCADD SCADD Indicated Diagnosis->SCADD High Butyrylcarnitine FP False Positive / Other Diagnosis->FP Normal Levels

Diagnostic workflow for elevated C4 acylcarnitine.

Experimental Protocols

First-Tier: Acylcarnitine Profiling from Dried Blood Spots (DBS) by FIA-MS/MS

This method is designed for high-throughput screening of newborns for various inborn errors of metabolism.

  • Sample Preparation (Derivatized Method)

    • A 1/8-inch or 3.2 mm disc is punched from the DBS card into a 96-well plate[1][7].

    • 100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards for various acylcarnitines is added to each well[7][8].

    • The plate is agitated for 30-45 minutes at a controlled temperature (e.g., 30-45°C) to elute the analytes[1][7].

    • The supernatant is transferred to a new plate and dried under a stream of nitrogen at approximately 50°C[1].

    • For derivatization, 50-100 µL of 3N butanolic-HCl is added to each well, and the plate is incubated at 60-65°C for 20-30 minutes. This converts the acylcarnitines to their butyl esters[1][7].

    • The derivatizing agent is evaporated under nitrogen, and the residue is reconstituted in a solvent mixture (e.g., 80:20 methanol:water) for analysis[7].

  • Instrumentation and Analysis

    • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

    • Analysis Mode: Flow Injection Analysis (FIA) is used, where the sample is directly introduced into the mass spectrometer without chromatographic separation[1].

    • MS/MS Detection: Acylcarnitine butyl esters are typically detected using a precursor ion scan of m/z 85, which corresponds to the fragmented carnitine moiety[9]. Alternatively, selected-reaction monitoring (SRM) can be used for higher specificity and sensitivity[1].

    • Quantification: The concentration of C4 acylcarnitine is calculated by comparing its response to the corresponding deuterated internal standard.

Second-Tier: C4 Isomer Separation by UPLC-MS/MS

This method provides a definitive quantification of this compound and butyrylcarnitine.

  • Sample Preparation

    • Sample preparation is similar to the first-tier method, involving extraction from a DBS punch and derivatization to butyl esters with butanolic HCl[4].

  • Instrumentation and Analysis

    • Instrument: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer[4][10].

    • Chromatographic Separation:

      • Column: A C18 reverse-phase column (e.g., BEH C18, 1.7 µm particle size) is used to separate the isomers[4].

      • Mobile Phase: A gradient elution is performed using a mixture of water and methanol or acetonitrile, typically containing a small amount of formic acid[4].

      • Flow Rate and Temperature: The column is maintained at an elevated temperature (e.g., 60°C) to ensure sharp peak shapes and good separation[4]. The total run time is typically under 10 minutes[4].

    • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and butyrylcarnitine butyl esters are monitored for highly specific and sensitive quantification[10][11].

Confirmatory: Urine Organic Acid Analysis by GC-MS

This analysis detects specific metabolites, such as isobutyrylglycine, that are pathognomonic for IBDD.

  • Sample Preparation

    • Sample Normalization: The volume of urine used for extraction is typically normalized to its creatinine concentration[12].

    • Extraction: Organic acids are extracted from the aqueous urine sample into an organic solvent (e.g., ethyl acetate) after acidification[13].

    • Derivatization: The extracted organic acids are not volatile and must be derivatized before GC analysis. This is commonly done by converting them to their trimethylsilyl (TMS) esters using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[14][15].

    • The derivatized sample is then concentrated for injection into the GC-MS system.

  • Instrumentation and Analysis

    • Instrument: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), often a single quadrupole or ion trap[14].

    • Chromatographic Separation:

      • Column: A non-polar capillary column (e.g., HP-5MS) is used to separate the various derivatized organic acids based on their boiling points and interaction with the stationary phase[13].

      • Temperature Program: The GC oven temperature is ramped over the course of the run (e.g., from 60°C to 300°C) to elute compounds with a wide range of volatilities.

    • MS Detection: The mass spectrometer is typically operated in full scan mode, collecting mass spectra over a range (e.g., 50-550 amu)[12]. Compounds are identified by comparing their retention time and mass spectrum to those of known standards or library entries. The presence of a significant peak corresponding to the TMS derivative of isobutyrylglycine is indicative of IBDD.

References

Navigating the Biomarker Landscape of Mitochondrial Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial dysfunction is a hallmark of a wide array of inherited and acquired diseases. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and monitoring therapeutic interventions. This guide provides a comparative analysis of isobutyrylcarnitine and other key biomarkers of mitochondrial dysfunction, supported by experimental data and detailed methodologies.

At a Glance: Comparative Performance of Mitochondrial Dysfunction Biomarkers

The landscape of mitochondrial biomarkers is diverse, ranging from metabolites reflecting specific enzymatic defects to broader indicators of cellular stress. While this compound is a primary diagnostic marker for the rare inborn error of metabolism, isobutyryl-CoA dehydrogenase deficiency, its utility as a general biomarker for mitochondrial dysfunction is less established compared to other markers. The following table summarizes the performance of key biomarkers.

BiomarkerPrimary IndicationTypical SampleAdvantagesLimitations
This compound (C4) Isobutyryl-CoA dehydrogenase deficiencyPlasma, Dried Blood SpotHigh specificity for its primary indication.Limited sensitivity and specificity for general mitochondrial dysfunction. Can be elevated in other conditions.
Acylcarnitine Profile Fatty Acid Oxidation Defects, Organic AcidemiasPlasma, Dried Blood SpotProvides a comprehensive view of fatty acid and amino acid metabolism.Complex interpretation required; may not be sensitive to all forms of mitochondrial dysfunction.
Fibroblast Growth Factor 21 (FGF-21) Mitochondrial myopathies, general mitochondrial diseaseSerum, PlasmaHigh sensitivity and specificity, particularly for muscle-manifesting mitochondrial diseases.Can be elevated in other conditions like diabetes, obesity, and liver disease.
Growth Differentiation Factor 15 (GDF-15) General mitochondrial diseaseSerum, PlasmaOften shows higher sensitivity and specificity than FGF-21 for a broader range of mitochondrial diseases.[1]Also elevated in various other conditions including cancer, cardiovascular disease, and inflammation.
Lactate Disorders of pyruvate metabolism and respiratory chain defectsBlood, CSFWidely available and routinely measured.Lacks specificity; can be elevated due to various non-mitochondrial causes. Collection and handling are critical.
Lactate-to-Pyruvate (L/P) Ratio Differentiating respiratory chain defects from pyruvate metabolism disordersBlood, CSFCan provide more specific information than lactate alone, especially when lactate is elevated.Limited utility when lactate levels are normal.
Circulating Cell-Free Mitochondrial DNA (ccf-mtDNA) Emerging biomarker for cellular stress and damagePlasma, SerumReflects acute or chronic mitochondrial damage.Standardization of protocols is still evolving; can be influenced by various physiological and pathological states.

Quantitative Data Summary

The following table presents a summary of reported concentrations and diagnostic accuracy for key biomarkers in patients with mitochondrial disease compared to healthy controls. It is important to note that these values can vary significantly between studies, patient cohorts, and analytical methods.

BiomarkerPatient PopulationControl ConcentrationPatient ConcentrationSensitivitySpecificityReference
This compound Healthy Volunteers7.4 ± 0.7 ng/mL (0 active OCT1 alleles) to 22.6 ± 2.6 ng/mL (2 active OCT1 alleles)N/A (Elevated in specific enzyme deficiency)N/AN/A[2]
FGF-21 Pediatric Mitochondrial Disease85.02 pg/mL (median)281.3 pg/mL (median)Varies by cutoffVaries by cutoff[3]
Adult Mitochondrial Disease~187 pg/mL (mean)~440 pg/mL (mean)68.5%N/A[1]
GDF-15 Pediatric Mitochondrial Disease221.21 pg/mL (median)919.46 pg/mL (median)74.5% (at 606.369 pg/mL cutoff)100% (at 606.369 pg/mL cutoff)[3]
Adult Mitochondrial Disease~588 pg/mL (mean)~1757 pg/mL (mean)77.8%N/A[1]
Lactate Primary Mitochondrial DiseaseNormal range (e.g., <2.1 mmol/L)Elevated, often >3 mmol/L34-62%83-100%
L/P Ratio Respiratory Chain DefectsTypically <20Often >25Varies with lactate levelsVaries with lactate levels

Signaling Pathways and Logical Relationships

The interplay between different biomarkers can provide a more comprehensive picture of mitochondrial health. The following diagrams illustrate key relationships.

Mitochondrial_Biomarker_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response cluster_Biomarkers Circulating Biomarkers Mito_Dysfunction Mitochondrial Dysfunction ISR Integrated Stress Response (ISR) Mito_Dysfunction->ISR Cell_Damage Cellular Damage/ Stress Mito_Dysfunction->Cell_Damage FAO_Defect Fatty Acid Oxidation Defect Acylcarnitines Other Acylcarnitines (e.g., long-chain) FAO_Defect->Acylcarnitines RC_Defect Respiratory Chain Defect Lactate Lactate RC_Defect->Lactate Pyruvate Pyruvate RC_Defect->Pyruvate Valine_Metabolism Valine Metabolism This compound This compound (C4) Valine_Metabolism->this compound Specific defect FGF21 FGF-21 ISR->FGF21 GDF15 GDF-15 ISR->GDF15 ccf_mtDNA ccf-mtDNA Cell_Damage->ccf_mtDNA

Key pathways leading to the release of mitochondrial biomarkers.

Diagnostic_Workflow Start Clinical Suspicion of Mitochondrial Disease Biomarker_Screening Tier 1 Biomarker Screening: - FGF-21 - GDF-15 - Lactate & L/P Ratio Start->Biomarker_Screening Acylcarnitine_Profile Tier 2: Acylcarnitine Profile Biomarker_Screening->Acylcarnitine_Profile If suggestive of metabolic defect Genetic_Testing Genetic Testing Biomarker_Screening->Genetic_Testing If highly suggestive Muscle_Biopsy Muscle Biopsy Biomarker_Screening->Muscle_Biopsy If non-conclusive Acylcarnitine_Profile->Genetic_Testing Diagnosis Diagnosis Genetic_Testing->Diagnosis Muscle_Biopsy->Diagnosis

A potential diagnostic workflow incorporating key biomarkers.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable measurement of these biomarkers.

Acylcarnitine Profiling (including this compound) by Tandem Mass Spectrometry (MS/MS)

This method is the gold standard for the analysis of acylcarnitines in biological samples.

  • Sample Preparation (Dried Blood Spot):

    • A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.

    • 100 µL of a methanol-based solution containing isotopically labeled internal standards (e.g., d3-palmitoylcarnitine) is added to each well.

    • The plate is sealed and agitated for 30-60 minutes to elute the acylcarnitines.

    • The supernatant is transferred to a new plate and dried under a stream of nitrogen or by vacuum centrifugation.

  • Derivatization:

    • The dried residue is reconstituted in a solution of 3N HCl in n-butanol.

    • The plate is sealed and incubated at 65°C for 15-20 minutes to convert acylcarnitines to their butyl esters.

    • The butanolic HCl is evaporated under nitrogen.

    • The sample is reconstituted in a mobile phase for injection.

  • LC-MS/MS Analysis:

    • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

    • Chromatography: A C8 or C18 reversed-phase column is typically used to separate the acylcarnitine butyl esters. A gradient elution with mobile phases containing water, acetonitrile, and formic acid is common.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. For all acylcarnitines, the product ion is typically m/z 85, corresponding to the carnitine moiety.

  • Data Analysis:

    • The concentration of each acylcarnitine is calculated based on the ratio of the peak area of the analyte to the peak area of its corresponding internal standard, using a calibration curve.

FGF-21 and GDF-15 Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, relatively high-throughput method for quantifying FGF-21 and GDF-15 in serum or plasma.

  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube or an EDTA tube for plasma.

    • Allow blood to clot for 30 minutes at room temperature (for serum) or centrifuge immediately (for plasma) at approximately 1000-2000 x g for 15 minutes.

    • Aliquot the serum or plasma and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure (General Steps):

    • Use a commercially available human FGF-21 or GDF-15 ELISA kit.

    • Prepare standards, controls, and samples according to the kit manufacturer's instructions. This typically involves diluting samples in the provided assay buffer.

    • Add standards, controls, and diluted samples to the wells of the microplate pre-coated with a capture antibody.

    • Incubate for the time and temperature specified in the protocol to allow the analyte to bind to the capture antibody.

    • Wash the plate multiple times to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Incubate to allow the detection antibody to bind to the captured analyte.

    • Wash the plate again to remove unbound detection antibody.

    • Add a substrate solution that will react with the enzyme to produce a colored product.

    • Incubate for a specified time to allow for color development.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of FGF-21 or GDF-15 in the samples by interpolating their absorbance values from the standard curve.

Circulating Cell-Free Mitochondrial DNA (ccf-mtDNA) Quantification by Real-Time Quantitative PCR (qPCR)

This method measures the amount of mitochondrial DNA present in plasma or serum.

  • Sample Preparation:

    • Collect whole blood in EDTA tubes.

    • Perform a two-step centrifugation process to minimize contamination from cellular DNA:

      • First centrifugation at a low speed (e.g., 1600 x g for 10 minutes) to pellet cells.

      • Carefully transfer the supernatant (plasma) to a new tube and perform a second, higher-speed centrifugation (e.g., 16,000 x g for 10 minutes) to remove remaining cellular debris and platelets.

    • Isolate cell-free DNA from the plasma using a commercial kit designed for circulating nucleic acids.

  • qPCR Analysis:

    • Assay Design: Use a multiplex qPCR assay to simultaneously quantify a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or GAPDH). The nuclear gene serves as a reference to assess the amount of contaminating nuclear DNA.

    • Reagents: Use a qPCR master mix, and specific primers and probes (e.g., TaqMan probes labeled with different fluorophores for the mitochondrial and nuclear targets).

    • Standard Curve: Prepare a standard curve using a serial dilution of a known quantity of human genomic DNA.

    • qPCR Run: Perform the qPCR reaction on a real-time PCR instrument. The thermal cycling conditions will depend on the specific master mix and primers/probes used.

    • Data Analysis:

      • Determine the copy number of the mitochondrial and nuclear DNA in each sample by comparing the Ct values to the standard curve.

      • Express the results as copies of mtDNA per mL of plasma.

Conclusion

The diagnosis and monitoring of mitochondrial dysfunction are evolving with the identification and validation of novel biomarkers. While This compound remains a critical biomarker for a specific inborn error of metabolism, its utility in the broader context of mitochondrial disease is limited. In contrast, FGF-21 and particularly GDF-15 have emerged as more sensitive and specific biomarkers for a wider range of mitochondrial disorders, especially those with muscle involvement.[1] The analysis of a complete acylcarnitine profile provides a more comprehensive metabolic picture, though interpretation can be complex. Traditional markers like lactate and the L/P ratio still hold value, especially in acute settings, but are often non-specific. Emerging markers like ccf-mtDNA show promise but require further standardization.

For a robust assessment of suspected mitochondrial dysfunction, a multi-biomarker approach is recommended, often as part of a tiered diagnostic strategy that may also include genetic testing and tissue biopsy. The choice of biomarkers should be guided by the clinical presentation of the patient. The detailed protocols provided in this guide aim to support the standardized and reliable measurement of these critical analytes in a research and drug development setting.

References

Safety Operating Guide

Safe Disposal of Isobutyrylcarnitine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of isobutyrylcarnitine is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. As a research chemical, its handling and disposal must be approached with a thorough understanding of its potential hazards and in accordance with institutional and national guidelines. This document provides a comprehensive, step-by-step protocol for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's specific Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[1]

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][3]

  • Spill Response: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][4]

Hazard Classification Summary

There are conflicting reports regarding the hazard classification of this compound. Given this variability, it is prudent to handle the substance as a hazardous chemical unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.[4]

Hazard ClassificationCayman Chemical SDSMedChemExpress SDS[2]Sigma-Aldrich
GHS Classification Not ClassifiedSkin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory Irritant (Cat. 3)Not specified
Signal Word NoneWarningNot specified
NFPA Ratings (H/F/R) 0 / 0 / 0Not specifiedNot specified
Water Hazard Class WGK 1 (Slightly hazardous)Not specifiedWGK 3 (Highly hazardous)

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for managing this compound waste from generation to disposal.

Step 1: Waste Characterization and Minimization

Proper characterization is the foundation of a safe disposal plan.

  • Source Reduction: Whenever possible, minimize waste generation by ordering the smallest quantity of the chemical required for your research and sharing surplus materials with other labs.[5]

  • Pure this compound: Unused, expired, or surplus this compound that is not contaminated should be disposed of as chemical waste.

  • Contaminated Waste: this compound contaminated with other substances (e.g., solvents, reaction byproducts) must be treated as hazardous waste. The specific hazards of the contaminants will dictate the precise disposal route. Never mix incompatible waste streams.[6]

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing and defacing the original label, the container may be discarded as regular trash, but institutional policies vary and must be consulted.[4]

Step 2: Waste Segregation and Containment

Proper segregation and containment prevent dangerous reactions and ensure safe handling.

  • Select a Compatible Container: Use a container that is chemically resistant to this compound and any contaminants. The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof screw cap.[6][7]

  • Contain the Waste: Place the this compound waste (solid or collected rinsate) into the selected container. Do not fill the container more than 90% full to allow for expansion and prevent spills.[6]

  • Segregate from Incompatibles: Store the waste container away from incompatible materials. For example, acids should be stored separately from bases, and reactive materials away from flammables.[1][6]

Step 3: Labeling and Storage

Clear labeling and proper storage are mandated by regulations.

  • Label the Container: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including percentages.[1][6] The date of waste accumulation should also be noted.

  • Designate a Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.[5][6] The SAA should be a secondary containment system (like a tray) to contain potential leaks.

  • Maintain Closed Containers: Waste containers must be kept securely closed at all times, except when adding waste.[4][6]

Step 4: Arrange for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[1][4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a waste pickup.[5]

  • Provide Documentation: Be prepared to provide the EHS team with accurate information about the waste's composition as indicated on the label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe characterize Step 1: Characterize Waste ppe->characterize pure Pure or Uncontaminated This compound characterize->pure Pure contaminated Contaminated with Hazardous Material characterize->contaminated Contaminated empty Empty Container characterize->empty Empty contain Step 2: Place in Compatible, Sealed Container pure->contain contaminated->contain rinse Triple-Rinse with Appropriate Solvent empty->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container (per institutional policy) rinse->dispose_container collect_rinsate->contain label Step 3: Attach Hazardous Waste Label contain->label store Store in Secondary Containment in Satellite Accumulation Area (SAA) label->store contact_ehs Step 4: Contact EHS for Waste Pickup store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Logical workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyrylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isobutyrylcarnitine, offering procedural, step-by-step guidance to foster a secure research environment. By adhering to these protocols, you can minimize risks and ensure the integrity of your work.

Hazard Identification and Classification

This compound is a compound for research use. While some suppliers classify it as non-hazardous under the Globally Harmonized System (GHS), others identify it as a hazardous substance. To ensure the highest safety standards, it is crucial to adhere to the more stringent classifications, which identify this compound as:

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

A summary of the varying classifications is presented in the table below for clear comparison.

Hazard ClassificationCayman ChemicalMedChemExpress[1]Santa Cruz Biotechnology[2]
GHS Classification Not classifiedSkin Irrit. 2, Eye Irrit. 2A, STOT SE 3Hazardous by 2012 OSHA Standard
Signal Word NoneWarningWarning
Hazard Statements NoneH315, H319, H335Causes skin irritation, Causes serious eye irritation
Pictogram NoneExclamation MarkExclamation Mark

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, a comprehensive approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound. This corresponds to a standard Level D of protection with additional respiratory precautions.

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[2] In situations with a risk of splashing, a face shield should also be used.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[2]

    • Lab Coat/Coveralls: A standard lab coat should be worn. For larger quantities or when there is a significant risk of contamination, consider disposable coveralls.[3][4][5]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[1][6] If ventilation is inadequate or if handling fine powders that may become airborne, a NIOSH-approved respirator should be worn.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize exposure and contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures vary by supplier, ranging from 2-8°C to -20°C.[2] Always follow the storage temperature specified on the product label.

  • Keep away from strong oxidizing agents.[2]

Handling and Use
  • Preparation:

    • Ensure a clean and organized workspace.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Don all required PPE before handling the compound.

  • Weighing and Aliquoting:

    • Handle as a powder.

    • To minimize dust, weigh the compound in a chemical fume hood or a ventilated balance enclosure.

    • Avoid breathing dust, fumes, or vapors.[1][6]

  • Dissolving:

    • If preparing a solution, add the powdered this compound to the solvent slowly to avoid splashing.

Spill Management
  • Minor Spills:

    • For small spills of the powder, carefully pick up the material mechanically (e.g., with a dustpan and brush) to avoid generating dust.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Increase ventilation if it is safe to do so.

    • Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste, including unused product and contaminated disposable materials (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Disposal Procedure:

    • Dispose of the waste at an approved waste disposal plant.[2]

    • Do not allow the product to enter sewers or waterways.

    • It is imperative to consult with your institution's EHS department or a licensed professional waste disposal service to ensure compliance with all local, state, and federal regulations.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures receiving Receiving & Inspection storage Secure Storage (2-8°C or -20°C) receiving->storage ppe Don PPE (Gloves, Goggles, Lab Coat) storage->ppe weighing Weighing in Vented Enclosure ppe->weighing use Experimental Use weighing->use decontamination Decontaminate Workspace use->decontamination spill Spill Occurs use->spill waste_collection Collect Waste in Sealed Container decontamination->waste_collection disposal Dispose via Approved Waste Facility waste_collection->disposal first_aid First Aid (Skin/Eye Wash) spill->first_aid Exposure minor_spill Minor Spill Cleanup (Mechanical Pickup) spill->minor_spill major_spill Major Spill (Evacuate & Call EHS) spill->major_spill

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyrylcarnitine
Reactant of Route 2
Reactant of Route 2
Isobutyrylcarnitine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。